molecular formula C12H17N3O2 B1298130 1-Methyl-4-(4-nitrobenzyl)piperazine CAS No. 70261-81-3

1-Methyl-4-(4-nitrobenzyl)piperazine

Cat. No.: B1298130
CAS No.: 70261-81-3
M. Wt: 235.28 g/mol
InChI Key: TZZWNVPIAQKNTG-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitrobenzyl)piperazine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-methyl-4-[(4-nitrophenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-13-6-8-14(9-7-13)10-11-2-4-12(5-3-11)15(16)17/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZWNVPIAQKNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350386
Record name 1-METHYL-4-(4-NITROBENZYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70261-81-3
Record name 1-METHYL-4-(4-NITROBENZYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-4-(4-nitrobenzyl)piperazine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-(4-nitrobenzyl)piperazine

Introduction

This compound is a key chemical intermediate whose structural motif is prevalent in contemporary drug discovery and development. The piperazine ring is a versatile scaffold found in numerous biologically active compounds, lending favorable pharmacokinetic properties.[1] The addition of the 4-nitrobenzyl group provides a reactive handle for further chemical elaboration, making this compound a valuable building block, particularly in areas like the development of Protein Targeting Chimeras (PROTACs) and other novel therapeutic agents.[2]

This guide provides a detailed examination of the primary synthetic pathways to this compound, grounded in established chemical principles. It is designed for researchers and drug development professionals, offering not just protocols, but also the underlying rationale for experimental choices to ensure robust and reproducible outcomes.

Core Synthesis Pathways: A Comparative Analysis

Two principal and highly effective strategies dominate the synthesis of this target molecule: direct nucleophilic substitution and reductive amination. The choice between them often depends on the availability of starting materials, desired purity profile, and scalability considerations.

Pathway 1: Direct Nucleophilic Substitution (S_N2 Alkylation)

This is the most straightforward and commonly employed method. The reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism. The secondary amine nitrogen of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl chloride and displacing the chloride leaving group.

Mechanism & Rationale:

  • Nucleophile: 1-Methylpiperazine possesses two nitrogen atoms. The secondary amine nitrogen is significantly more nucleophilic than the tertiary nitrogen due to less steric hindrance and the absence of a deactivating alkyl group.

  • Electrophile: 4-Nitrobenzyl chloride is an excellent electrophile. The benzylic position is inherently reactive towards S_N2 attack, and this reactivity is further enhanced by the electron-withdrawing nature of the para-nitro group, which stabilizes the transition state.

  • Base: A non-nucleophilic base, such as triethylamine, is essential. Its primary role is to scavenge the hydrochloric acid (HCl) generated during the reaction.[3][4] This prevents the protonation of the 1-methylpiperazine starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent: A polar, high-boiling solvent like ethylene glycol is often used to ensure the solubility of the reactants and to allow the reaction to be conducted at elevated temperatures (e.g., 80°C) to achieve a reasonable reaction rate.[3][4]

Diagram: Nucleophilic Substitution Pathway

sn2_pathway reagents 1-Methylpiperazine + 4-Nitrobenzyl Chloride conditions Triethylamine (Base) Ethylene Glycol (Solvent) ~80°C reagents->conditions Reaction Conditions product This compound + Triethylamine HCl conditions->product Yields Product

Caption: S_N2 synthesis of the target compound.

Pathway 2: Reductive Amination

Reductive amination offers a robust alternative to direct alkylation, particularly when seeking to minimize the potential for over-alkylation or when starting from a different set of precursors. This two-step, one-pot process first involves the formation of an intermediate iminium ion, which is then immediately reduced in situ to the final amine product.

Mechanism & Rationale:

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine of 1-methylpiperazine on the carbonyl carbon of 4-nitrobenzaldehyde. This is followed by dehydration to form a transient iminium ion.

  • In Situ Reduction: A selective reducing agent is required that can reduce the iminium ion intermediate without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5][6] It is a mild and selective hydride donor, less reactive than sodium borohydride (NaBH₄), and therefore does not readily attack the aldehyde starting material.[5] This selectivity is crucial for achieving a high yield of the desired product.

  • Advantages: This pathway avoids the use of alkyl halides and circumvents the risk of forming quaternary ammonium salts, which can be a side reaction in direct alkylation.[6]

Diagram: Reductive Amination Pathway

reductive_amination_pathway cluster_reduction reagents 1-Methylpiperazine + 4-Nitrobenzaldehyde intermediate Iminium Ion Intermediate reagents->intermediate Condensation product This compound intermediate->product Reduction reducing_agent NaBH(OAc)₃ DCM or DCE (Solvent)

Caption: Reductive amination synthesis pathway.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices derived from established literature.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is adapted from methodologies described for similar alkylations.[3][4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitrobenzyl chloride (5.2 g, 30.3 mmol) and triethylamine (3.2 g, 31.6 mmol) in 30 mL of ethylene glycol.

  • Addition of Nucleophile: To this solution, add a solution of 1-methylpiperazine (3.0 g, 30.0 mmol) dissolved in 20 mL of ethylene glycol dropwise over 15 minutes.

  • Reaction: Heat the resulting mixture to 80°C under a nitrogen atmosphere and maintain this temperature for approximately 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of a cold 10% aqueous sodium carbonate solution. This step neutralizes any remaining acid and quenches the reaction.

  • Workup - Extraction: Extract the aqueous mixture with methylene chloride (3 x 50 mL). The organic layers contain the desired product.

  • Workup - Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and a saturated sodium chloride solution (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

  • Isolation: Dry the methylene chloride solution over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the final product.

Diagram: General Experimental Workflow

workflow setup 1. Reaction Setup (Reagents + Solvent) reaction 2. Heating & Stirring (TLC Monitoring) setup->reaction quench 3. Quenching (e.g., Na₂CO₃ solution) reaction->quench extract 4. Extraction (e.g., Methylene Chloride) quench->extract wash 5. Washing (Water, Brine) extract->wash isolate 6. Drying & Concentration (Na₂SO₄, Rotary Evaporator) wash->isolate purify 7. Purification (Recrystallization or Chromatography) isolate->purify

Caption: Standard workflow for synthesis and purification.

Data Presentation: Product Characterization

Proper characterization is critical to confirm the identity and purity of the synthesized compound.

PropertyExpected ValueSource(s)
Molecular Formula C₁₂H₁₇N₃O₂[2][7]
Molecular Weight 235.28 g/mol [2][7]
Appearance Expected to be a solid at room temperature (e.g., yellow solid)
Yield 59% (as reported for a similar reaction)[3]
¹H NMR (CDCl₃) Peaks corresponding to methyl, piperazine, benzyl, and nitrophenyl protons expected.[8]
¹³C NMR (CDCl₃) Peaks corresponding to all unique carbon atoms in the structure expected.[8]
Mass Spec (ESI-MS) [M+H]⁺ calculated: 236.1394; found should be consistent.[9]

Conclusion

The synthesis of this compound is readily achievable through robust and well-documented chemical pathways. The direct S_N2 alkylation of 1-methylpiperazine with 4-nitrobenzyl chloride represents the most direct and efficient route, while reductive amination provides a valuable and highly selective alternative. The choice of methodology will be guided by project-specific constraints, including starting material availability, scale, and desired purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this important chemical building block for application in medicinal chemistry and beyond.

References

  • Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. PrepChem.com. Available at: [Link]

  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine. PrepChem.com. Available at: [Link]

  • 1-Methyl-4-nitroso-piperazine. SpectraBase. Available at: [Link]

  • RU2095355C1 - Method of preparing 1-nitroso-4-methylpiperazine.Google Patents.
  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.Google Patents.
  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. International Union of Crystallography. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive amination of piperazine. Reddit. Available at: [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine. PubChem. Available at: [Link]

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.Google Patents.
  • US2905673A - Method for preparing 1-methylpiperazine.Google Patents.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-methyl-4-(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hypothesized mechanism of action for the novel chemical entity, 1-methyl-4-(4-nitrophenyl)piperazine. Based on a thorough analysis of its structural analogs and the known pharmacology of its core chemical moieties, we postulate a multi-faceted interaction with key neurological pathways. This document outlines the scientific rationale for these hypotheses and presents a detailed roadmap for the experimental validation of its biological targets and downstream signaling effects. The primary audience for this guide includes researchers in pharmacology, neuroscience, and drug discovery who are seeking to characterize the bioactivity of this and similar piperazine-containing compounds.

Introduction and Scientific Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, particularly those targeting the central nervous system.[1][2] The subject of this guide, 1-methyl-4-(4-nitrophenyl)piperazine, is a synthetic compound whose mechanism of action has not been empirically determined. However, by dissecting its structure into its constituent parts—the 1-methylpiperazine group and the 4-nitrophenyl moiety—we can infer a probable set of biological interactions.

The presence of the para-nitrophenylpiperazine structure is particularly informative. A close analog, para-nitrophenylpiperazine (lacking the methyl group), has been identified as a selective partial serotonin releasing agent.[3][4] This suggests a potential interaction with the serotonin transporter (SERT) and a subsequent modulation of serotonergic neurotransmission. Furthermore, the broader class of piperazine derivatives has been shown to interact with a variety of neurotransmitter receptors, including GABA receptors.[1] The 1-methylpiperazine moiety itself is a common feature in centrally acting drugs and is known to be a versatile intermediate in the synthesis of pharmacologically active compounds.[5][6][7]

Therefore, this guide will proceed with the primary hypothesis that 1-methyl-4-(4-nitrophenyl)piperazine acts as a modulator of serotonergic and/or GABAergic systems. A secondary, less direct, line of inquiry based on the activities of other piperazine derivatives will also be considered, namely the potential modulation of the IL-6/Nrf2 signaling pathway.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical characteristics is paramount for its pharmacological evaluation.

PropertyValueReference
Molecular Formula C₁₁H₁₅N₃O₂[No direct reference]
Molecular Weight 221.26 g/mol [No direct reference]
CAS Number 16155-03-6[No direct reference]

Synthesis: 1-methyl-4-(4-nitrophenyl)piperazine can be synthesized via the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene. Alternative synthetic routes may also be employed, and the purity of the final compound should be rigorously assessed by standard analytical techniques (e.g., NMR, LC-MS, elemental analysis) prior to biological evaluation.

Putative Biological Targets and Mechanism of Action

Based on the structural analysis, we propose the following potential biological targets and mechanisms of action for 1-methyl-4-(4-nitrophenyl)piperazine, presented in order of likelihood.

Primary Hypothesis: Modulation of the Serotonergic System

Given that para-nitrophenylpiperazine is a selective partial serotonin releasing agent, it is highly probable that 1-methyl-4-(4-nitrophenyl)piperazine shares this activity. The proposed mechanism involves interaction with the serotonin transporter (SERT), leading to non-competitive substrate-induced serotonin release.

Proposed Signaling Pathway:

Serotonergic_Modulation 1-methyl-4-(4-nitrophenyl)piperazine 1-methyl-4-(4-nitrophenyl)piperazine SERT Serotonin Transporter (SERT) 1-methyl-4-(4-nitrophenyl)piperazine->SERT Binds to and induces conformational change Vesicular_Monoamine_Transporter Vesicular Monoamine Transporter (VMAT2) SERT->Vesicular_Monoamine_Transporter Disrupts vesicular storage Serotonin_Release Increased Synaptic Serotonin Concentration Vesicular_Monoamine_Transporter->Serotonin_Release Promotes reverse transport of serotonin Postsynaptic_Receptors Postsynaptic Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Serotonin_Release->Postsynaptic_Receptors Activates Downstream_Signaling Activation of Downstream Signaling Cascades Postsynaptic_Receptors->Downstream_Signaling

Caption: Proposed mechanism of serotonergic modulation by 1-methyl-4-(4-nitrophenyl)piperazine.

Secondary Hypothesis: Modulation of GABAergic Systems

The piperazine nucleus is a known pharmacophore for GABA receptor ligands.[1] It is plausible that 1-methyl-4-(4-nitrophenyl)piperazine could act as a modulator of GABA-A receptors, either potentiating or inhibiting GABA-induced chloride currents.

Proposed Signaling Pathway:

GABAergic_Modulation 1-methyl-4-(4-nitrophenyl)piperazine 1-methyl-4-(4-nitrophenyl)piperazine GABA_A_Receptor GABA-A Receptor 1-methyl-4-(4-nitrophenyl)piperazine->GABA_A_Receptor Binds to allosteric site Chloride_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Potentiates channel opening GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Neuronal_Hyperpolarization Neuronal Hyperpolarization and Inhibition Chloride_Influx->Neuronal_Hyperpolarization

Caption: Proposed mechanism of GABAergic modulation by 1-methyl-4-(4-nitrophenyl)piperazine.

Exploratory Hypothesis: Modulation of the IL-6/Nrf2 Pathway

While less directly suggested by its core structure, some piperazine derivatives have been shown to influence inflammatory and oxidative stress pathways.[8][9][10] Therefore, an exploratory investigation into the effects of 1-methyl-4-(4-nitrophenyl)piperazine on the IL-6/Nrf2 pathway is warranted.

Proposed Signaling Pathway:

IL6_Nrf2_Modulation 1-methyl-4-(4-nitrophenyl)piperazine 1-methyl-4-(4-nitrophenyl)piperazine Nrf2 Nrf2 1-methyl-4-(4-nitrophenyl)piperazine->Nrf2 Activates or inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to IL6_Gene IL-6 Gene ARE->IL6_Gene Induces transcription of IL6_Protein IL-6 Protein (secreted) IL6_Gene->IL6_Protein Inflammatory_Response Modulation of Inflammatory Response IL6_Protein->Inflammatory_Response

Caption: Proposed modulation of the IL-6/Nrf2 pathway by 1-methyl-4-(4-nitrophenyl)piperazine.

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended.

Tier 1: Initial Screening and Target Engagement

The initial phase of investigation should focus on confirming the interaction of 1-methyl-4-(4-nitrophenyl)piperazine with its putative primary targets.

Experimental Workflow:

Caption: Tier 1 experimental workflow for initial screening and target engagement.

Detailed Protocols:

  • Radioligand Binding Assay for SERT and GABA-A Receptors:

    • Objective: To determine the binding affinity (Ki) of 1-methyl-4-(4-nitrophenyl)piperazine for the serotonin transporter and GABA-A receptors.[11][12][13][14][15][16]

    • Materials: Cell membranes expressing the target receptor/transporter, appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]muscimol for GABA-A), unlabeled competitor (the test compound), scintillation fluid, and a scintillation counter.

    • Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound. c. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known ligand). d. After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. e. Wash the filters with ice-cold buffer. f. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity. g. Calculate specific binding and determine the IC₅₀ and Ki values.

  • Neurotransmitter Transporter Uptake Assay:

    • Objective: To assess the functional effect of 1-methyl-4-(4-nitrophenyl)piperazine on serotonin, dopamine, and norepinephrine transporters.[17][18][19][20][21]

    • Materials: Cells expressing the transporter of interest (e.g., HEK293-SERT), a fluorescent or radiolabeled substrate (e.g., [³H]5-HT), the test compound, and a suitable plate reader or scintillation counter.

    • Procedure: a. Plate the cells in a 96-well plate. b. Pre-incubate the cells with varying concentrations of the test compound. c. Add the labeled substrate and incubate for a defined period. d. Wash the cells to remove extracellular substrate. e. Lyse the cells and measure the amount of substrate taken up by the cells. f. Determine the IC₅₀ value for the inhibition of substrate uptake.

  • Cell Viability Assay (MTT):

    • Objective: To determine the cytotoxic potential of 1-methyl-4-(4-nitrophenyl)piperazine.[22][23][24][25]

    • Materials: A relevant cell line (e.g., SH-SY5Y), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a spectrophotometer.

    • Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat the cells with a range of concentrations of the test compound for 24-48 hours. c. Add MTT solution to each well and incubate for 2-4 hours. d. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. e. Measure the absorbance at 570 nm. f. Calculate the percentage of cell viability relative to the vehicle control.

Tier 2: Functional Characterization and Downstream Signaling

If the Tier 1 results indicate significant activity, the next step is to characterize the functional consequences of target engagement and investigate the downstream signaling pathways.

Experimental Workflow:

Tier2_Workflow Start Start: Positive Tier 1 Results Calcium_Imaging Calcium Imaging Assay (for GPCR-coupled receptors) Start->Calcium_Imaging Membrane_Potential Membrane Potential Assay (for ion channels, e.g., GABA-A) Start->Membrane_Potential Western_Blot Western Blotting (for phosphorylated signaling proteins) Start->Western_Blot ELISA ELISA for IL-6 Secretion Start->ELISA Luciferase_Assay Nrf2/ARE Luciferase Reporter Assay Start->Luciferase_Assay Data_Analysis Comprehensive Data Analysis and Mechanism Elucidation Calcium_Imaging->Data_Analysis Membrane_Potential->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis Luciferase_Assay->Data_Analysis

Caption: Tier 2 experimental workflow for functional characterization.

Detailed Protocols:

  • Calcium Imaging Assay:

    • Objective: To determine if the compound activates G-protein coupled receptors (GPCRs) that signal through calcium mobilization.[26][27][28][29][30]

    • Materials: Cells expressing the GPCR of interest, a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and a fluorescence plate reader or microscope.

    • Procedure: a. Load the cells with the calcium-sensitive dye. b. Add the test compound and measure the change in fluorescence over time. c. An increase in fluorescence indicates an increase in intracellular calcium.

  • Membrane Potential Assay:

    • Objective: To assess the effect of the compound on ion channels, such as the GABA-A receptor.[31][32][33][34][35]

    • Materials: Cells expressing the ion channel, a membrane potential-sensitive dye, and a fluorescence plate reader.

    • Procedure: a. Load the cells with the membrane potential-sensitive dye. b. Add the test compound (in the presence and absence of the natural ligand, e.g., GABA) and measure the change in fluorescence. c. A change in fluorescence indicates an alteration of the cell's membrane potential.

  • Western Blot for Phosphorylated Proteins:

    • Objective: To investigate the activation of downstream signaling pathways by measuring the phosphorylation of key proteins (e.g., ERK, Akt).[36][37][38]

    • Materials: Cell lysates from treated and untreated cells, primary antibodies against the total and phosphorylated forms of the protein of interest, a secondary antibody conjugated to HRP, and a chemiluminescence detection system.

    • Procedure: a. Treat cells with the test compound for various times. b. Lyse the cells and determine the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Block the membrane and incubate with the primary antibody. e. Wash and incubate with the secondary antibody. f. Detect the signal using a chemiluminescent substrate. g. Quantify the band intensities to determine the change in phosphorylation.

  • ELISA for IL-6 Secretion:

    • Objective: To quantify the amount of IL-6 secreted by cells in response to the test compound.[8][9][39]

    • Materials: Cell culture supernatant from treated and untreated cells, an IL-6 ELISA kit, and a plate reader.

    • Procedure: a. Follow the manufacturer's instructions for the ELISA kit. b. Typically, this involves coating a plate with an IL-6 capture antibody, adding the cell culture supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal. c. Measure the absorbance and calculate the concentration of IL-6 based on a standard curve.

  • Nrf2/ARE Luciferase Reporter Assay:

    • Objective: To determine if the compound activates the Nrf2-ARE pathway.[8][10][39]

    • Materials: Cells co-transfected with a luciferase reporter construct containing the Antioxidant Response Element (ARE) and a constitutively active control reporter (e.g., Renilla luciferase), the test compound, and a luminometer.

    • Procedure: a. Treat the transfected cells with the test compound. b. Lyse the cells and measure the firefly and Renilla luciferase activities. c. Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. d. An increase in the normalized luciferase activity indicates activation of the Nrf2-ARE pathway.

Data Interpretation and Conclusion

The data generated from these experimental workflows will provide a comprehensive profile of the bioactivity of 1-methyl-4-(4-nitrophenyl)piperazine. A convergence of evidence from multiple assays will be required to definitively elucidate its mechanism of action. For instance, if the compound binds to SERT, inhibits serotonin uptake, and leads to the activation of downstream signaling pathways known to be modulated by serotonin, this would provide strong support for the primary hypothesis. The absence of activity in the GABAergic and IL-6/Nrf2 assays would further refine our understanding of its selectivity.

This guide serves as a starting point for the systematic investigation of 1-methyl-4-(4-nitrophenyl)piperazine. The proposed experiments are designed to be robust and are based on well-established methodologies in the field of pharmacology and drug discovery. The results of these studies will be crucial in determining the therapeutic potential and further development of this and related compounds.

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An In-depth Technical Guide on the Biological Activity of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Structurally Intriguing Molecule

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide serves as a comprehensive exploration of 1-Methyl-4-(4-nitrobenzyl)piperazine. While direct and extensive biological studies on this specific molecule are not abundant in current literature, its chemical architecture presents a compelling case for significant pharmacological potential. This document, therefore, adopts a dual approach: it meticulously details the known synthesis of this compound and extrapolates its likely biological activities by dissecting the well-documented roles of its core components—the nitrobenzyl moiety and the methylpiperazine scaffold. Our objective is to provide a foundational resource that not only summarizes existing knowledge but also illuminates promising avenues for future research and development.

Synthesis and Characterization: Building the Foundation

The synthesis of this compound is a straightforward nucleophilic substitution reaction. A common and effective method involves the reaction of p-nitrobenzyl chloride with N-methylpiperazine in the presence of a base and a suitable solvent.[1]

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • p-Nitrobenzyl chloride

  • N-Methylpiperazine

  • Triethylamine

  • Ethylene glycol

  • Methylene chloride

  • 10% aqueous Sodium Carbonate solution

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

  • In a round-bottom flask, dissolve p-nitrobenzyl chloride (5.2 g, 10 mmol) and triethylamine (3.2 g) in 30 ml of ethylene glycol.

  • In a separate beaker, prepare a solution of N-methylpiperazine (3 g, 30 mmol) in 20 ml of ethylene glycol.

  • Add the N-methylpiperazine solution to the p-nitrobenzyl chloride solution dropwise with continuous stirring.

  • After the complete addition, heat the reaction mixture to 80°C under a nitrogen atmosphere for 30 minutes.

  • Quench the reaction by pouring the mixture into a 10% aqueous sodium carbonate solution.

  • Extract the product with methylene chloride.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution using a rotary evaporator to yield this compound.[1]

Characterization:

The identity and purity of the synthesized this compound (C12H17N3O2, Molecular Weight: 235.28 g/mol ) can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][3]

Predicted Biological Activities: A Tale of Two Moieties

The predicted biological profile of this compound is a fascinating amalgamation of the properties of its constituent parts: the cytotoxic potential of the nitrobenzyl group and the diverse pharmacological activities of the methylpiperazine scaffold.

The Nitrobenzyl Moiety: A Harbinger of Cytotoxicity and Hypoxia-Selectivity

The presence of a nitro group on an aromatic ring is a well-known structural alert for potential mutagenicity and carcinogenicity. However, this reactivity has been harnessed for therapeutic benefit, particularly in oncology.[1] Nitroaromatic compounds are of significant interest as potential anticancer agents, often acting as bioreductive prodrugs.[1][4]

Under hypoxic (low oxygen) conditions, which are characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive species, such as nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular damage through various mechanisms, including the formation of DNA adducts and the generation of reactive oxygen species, leading to cancer cell death.[1][4] This hypoxia-selective activation makes nitrobenzyl derivatives attractive candidates for targeted cancer therapy, as it can potentially spare healthy, well-oxygenated tissues.[4][5]

Studies on other nitrobenzyl derivatives have demonstrated their ability to induce DNA damage, including double-strand breaks, and to trigger apoptosis in cancer cells.[1][4] The cytotoxicity of these compounds is often enhanced following metabolic activation.[1]

Hypothesized Mechanism of Action for the Nitrobenzyl Moiety

G cluster_0 Hypoxic Tumor Microenvironment Nitrobenzyl_Compound This compound Cellular_Reductases Cellular Reductases Nitrobenzyl_Compound->Cellular_Reductases Reduction Reactive_Intermediates Reactive Nitroso/Hydroxylamino Intermediates Cellular_Reductases->Reactive_Intermediates Generates DNA_Damage DNA Adducts & Double-Strand Breaks Reactive_Intermediates->DNA_Damage Induces Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis Leads to

Caption: Hypothesized bioactivation of the nitrobenzyl moiety in a hypoxic environment.

The Methylpiperazine Scaffold: A Versatile Pharmacophore

The piperazine ring is a ubiquitous feature in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications.[6][7][8] The addition of a methyl group to the piperazine nitrogen (N-methylpiperazine) often enhances drug-like properties, such as improved potency, selectivity, and pharmacokinetic profiles.[9][10]

The 1-methylpiperazine moiety has been integral to the development of drugs targeting:

  • The Central Nervous System (CNS): Many antipsychotics, antidepressants, and anxiolytics feature this scaffold.[10] Benzylpiperazine (BZP) and its derivatives are known to act as stimulants by modulating dopamine, serotonin, and noradrenaline neurotransmission.[2][11][12][13]

  • Cancer: It is a key component in several kinase inhibitors used in oncology, where it can improve water solubility and target affinity.[9][10]

  • Inflammation and Allergic Responses: Piperazine derivatives have demonstrated anti-inflammatory and antihistaminic properties.[6][8]

  • Infectious Diseases: The piperazine core is present in various antimicrobial and antifungal agents.[6][14]

The presence of the 1-methyl-4-benzylpiperazine core in the target molecule suggests a potential for CNS activity, likely as a stimulant, by analogy to BZP.[2]

Potential Therapeutic Applications and Future Research Directions

Based on the analysis of its structural components, this compound emerges as a molecule with dual therapeutic potential.

Potential Applications:

  • Oncology: The nitrobenzyl group suggests a primary application as a hypoxia-activated anticancer agent. Further investigation into its selective cytotoxicity in cancer cell lines under hypoxic versus normoxic conditions is warranted.

  • Neuropharmacology: The benzylpiperazine core points towards potential CNS activity. Studies on its effects on neurotransmitter release and reuptake, as well as behavioral studies in animal models, could reveal stimulant or other psychotropic properties.

Future Research Workflow:

G Start Synthesized 1-Methyl-4- (4-nitrobenzyl)piperazine In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, Clonogenic) In_Vitro_Screening->Cytotoxicity_Assay Mechanism_Assay Mechanism of Action Assays (e.g., Comet, γ-H2AX) In_Vitro_Screening->Mechanism_Assay CNS_Assay CNS Target Screening (Receptor Binding, Neurotransmitter Uptake) In_Vitro_Screening->CNS_Assay In_Vivo_Studies In Vivo Studies Cytotoxicity_Assay->In_Vivo_Studies CNS_Assay->In_Vivo_Studies Xenograft_Model Tumor Xenograft Models (Hypoxia vs. Normoxia) In_Vivo_Studies->Xenograft_Model Behavioral_Model Animal Behavioral Models In_Vivo_Studies->Behavioral_Model Pharmacokinetics Pharmacokinetic Studies (ADME) In_Vivo_Studies->Pharmacokinetics Lead_Optimization Lead Optimization Pharmacokinetics->Lead_Optimization

Caption: A proposed workflow for the future biological evaluation of this compound.

Data Summary

As there is a lack of specific experimental data for this compound, the following table presents representative data for related compounds to provide context for potential activity ranges.

Compound/AnalogBiological ActivityCell Line/ModelIC50/ActivityReference
Nitrobenzyl Derivatives
4-Nitrobenzyl-SN-38CytotoxicityK562 (Leukemia)58.0 nM[5]
2-Nitrobenzyl-SN-38CytotoxicityK562 (Leukemia)25.9 nM[5]
Benzylpiperazine Analogs
Benzylpiperazine (BZP)Dopamine ReleaseRat StriatumEC50 = 121 nM[12]
Benzylpiperazine (BZP)Serotonin ReleaseRat StriatumEC50 = 191 nM[12]

Conclusion

This compound stands as a molecule of significant interest at the intersection of oncology and neuropharmacology. While its biological activities have yet to be specifically elucidated, a thorough analysis of its constituent pharmacophores provides a strong rationale for its investigation as a potential dual-action agent. The nitrobenzyl moiety suggests a promising avenue for the development of hypoxia-targeted anticancer therapies, while the benzylpiperazine core indicates a likelihood of CNS activity. This guide has laid out the synthetic methodology and a logical framework for the future exploration of this compound. It is our hope that this detailed overview will catalyze further research into this compound, ultimately unlocking its full therapeutic potential.

References

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An In-Depth Technical Guide to 1-Methyl-4-(4-nitrobenzyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 1-Methyl-4-(4-nitrobenzyl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core chemical and physical properties, detail a validated synthetic protocol with mechanistic insights, analyze its key reactive sites, and contextualize its primary application as a versatile building block for complex pharmaceutical agents, notably as a component in the design of protein degraders. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's utility and handling.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative characterized by a methyl group on one nitrogen atom and a 4-nitrobenzyl group on the other. This specific arrangement of functional groups—a nucleophilic piperazine core, a reactive nitroaromatic system, and a benzylic linker—defines its chemical behavior and utility.

Core Identifiers
PropertyValueSource(s)
IUPAC Name 1-methyl-4-[(4-nitrophenyl)methyl]piperazine[1]
CAS Number 70261-81-3[2][3]
Molecular Formula C12H17N3O2[2][3]
Molecular Weight 235.28 g/mol [2][3]
Physicochemical Data
PropertyValueSource(s)
Appearance Not specified; likely a solid at room temperature
Predicted Density 1.184 ± 0.06 g/cm³[2]
Purity (Commercial) Typically ≥98%[3]
Storage Conditions Room temperature[3]
Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a classical nucleophilic substitution reaction. This approach is favored for its reliability and straightforward execution.

Retrosynthetic Analysis & Strategy

The most logical disconnection is at the benzylic C-N bond, which retrosynthetically yields N-methylpiperazine and a p-nitrobenzyl halide. This points to a strategy where the secondary amine of N-methylpiperazine acts as a nucleophile to displace a leaving group on the benzylic carbon of the electrophile. This is a robust and well-established transformation.

G target This compound intermediates N-Methylpiperazine + p-Nitrobenzyl Chloride target->intermediates C-N Disconnection

Caption: Retrosynthetic approach for the target molecule.

Detailed Synthetic Protocol

The following protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[1]

Reaction: N-methylpiperazine + p-nitrobenzyl chloride → 1-methyl-4-[(4-nitrophenyl)methyl]piperazine

Materials:

  • p-Nitrobenzyl chloride (1.0 eq)

  • N-Methylpiperazine (1.0 - 1.1 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Ethylene glycol (solvent)

  • 10% Aqueous Sodium Carbonate (Na₂CO₃)

  • Methylene Chloride (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of p-nitrobenzyl chloride (5.2 g, ~30 mmol) and triethylamine (3.2 g, ~32 mmol) in 30 mL of ethylene glycol, add a solution of N-methylpiperazine (3.0 g, ~30 mmol) in 20 mL of ethylene glycol.

    • Causality Note: N-methylpiperazine is the nucleophile.[4] Triethylamine is a non-nucleophilic organic base used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the N-methylpiperazine nucleophile.

  • Heating: Heat the resulting solution to 80°C under a nitrogen atmosphere for 30 minutes.[1]

    • Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction. A nitrogen atmosphere is used to prevent potential side reactions with atmospheric oxygen or moisture at elevated temperatures.

  • Workup & Quenching: Cool the reaction mixture to room temperature and quench by pouring it into an aqueous 10% sodium carbonate solution.[1]

    • Causality Note: The basic carbonate solution ensures any remaining HCl or acidic species are neutralized and helps precipitate the organic product by decreasing its solubility in the aqueous phase.

  • Extraction: Extract the aqueous mixture with methylene chloride (3x volumes).[1]

  • Washing & Drying: Combine the organic layers and wash sequentially with water and a saturated sodium chloride (brine) solution. Dry the organic layer over anhydrous sodium sulfate.[1]

    • Causality Note: Washing removes residual ethylene glycol and inorganic salts. Brine reduces the solubility of water in the organic phase, aiding the drying process with Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The reported yield for this procedure is approximately 59%.[1]

struct1 p-Nitrobenzyl Chloride plus + struct2 N-Methylpiperazine struct3 This compound struct2->struct3   Triethylamine, Ethylene Glycol   80°C, 30 min

Caption: Synthetic scheme for this compound.

Purification and Characterization

While the described protocol yields a product of reasonable purity, high-purity applications may require further purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

Self-Validating System:

  • TLC Analysis: Monitor reaction completion by thin-layer chromatography, observing the consumption of the p-nitrobenzyl chloride starting material.

  • Spectroscopic Confirmation: The identity and purity of the final product must be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the presence of all expected protons (methyl, piperazine ring, benzylic, and aromatic protons) with correct integrations and splitting patterns.

    • ¹³C NMR: To verify the number of unique carbon environments.

    • Mass Spectrometry (MS): To confirm the correct molecular weight (M+H⁺ expected at m/z 236.28).

Chemical Reactivity and Mechanistic Considerations

The utility of this molecule as a building block stems from the distinct reactivity of its functional groups.

The Piperazine Moiety

The piperazine ring contains two tertiary amine centers.[5] The nitrogen bearing the methyl group is sterically less hindered and electron-donating, making it a typical tertiary amine. The nitrogen attached to the benzyl group is also basic and nucleophilic. While further N-alkylation is possible, it is generally not the intended reaction pathway when using this molecule as an intermediate. The basicity of the piperazine nitrogens allows for salt formation with acids, which can be exploited for purification or to improve aqueous solubility.

The 4-Nitrobenzyl Moiety: A Gateway to Functionality

The most significant reactive site for synthetic applications is the nitro group . It is a powerful electron-withdrawing group that can be readily and selectively reduced to a primary aniline (-NH₂).

Key Transformation: Nitro Group Reduction This reduction is a cornerstone transformation in medicinal chemistry, converting a relatively inert group into a highly versatile amine. The resulting primary amine can then be used in a wide array of subsequent reactions, including:

  • Amide bond formation

  • Sulfonamide synthesis

  • Reductive amination

  • Diazotization reactions

Commonly used reagents for this reduction include:

  • Catalytic hydrogenation (H₂, Pd/C)

  • Tin(II) chloride (SnCl₂) in HCl

  • Iron powder (Fe) in acetic acid

start_mol This compound end_mol 4-[(4-Methylpiperazin-1-yl)methyl]aniline start_mol->end_mol   [Reduction]   e.g., H₂, Pd/C

Caption: Key reactive pathway: Reduction of the nitro group to an amine.

Applications in Research and Drug Development

While direct biological activity for this compound is not widely reported, its value lies in its role as a sophisticated chemical intermediate.

Core Utility as a Protein Degrader Building Block

The compound is explicitly categorized as a Protein Degrader Building Block .[3] This points to its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other related modalities. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

A PROTAC consists of three parts:

  • A ligand for the target protein (the "warhead").

  • A ligand for an E3 ubiquitin ligase.

  • A chemical linker connecting the two.

This compound is an ideal precursor for the linker and/or E3 ligase ligand portion.

  • The Piperazine Core: Piperazine and its derivatives are common components of linkers due to their favorable physicochemical properties and synthetic tractability. They are also found in ligands for E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL).

  • The Reactive Handle: After reduction of the nitro group to an amine, the resulting aniline provides a perfect attachment point to connect the rest of the linker or the "warhead" ligand via stable amide bond formation.

cluster_protac Conceptual PROTAC Structure warhead Target Protein Ligand (Warhead) linker Linker warhead->linker e3_ligand E3 Ligase Ligand linker->e3_ligand building_block Our Building Block (post-reduction) building_block->linker Forms part of linker

Caption: Role of the building block in a conceptual PROTAC design.

Broader Context of the Piperazine Scaffold in Pharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[6] Its presence is associated with a wide range of biological activities, including antimicrobial, antifungal, antimalarial, and antipsychotic effects.[6][7] The anthelmintic action of piperazine, for instance, is attributed to its agonist effects on inhibitory GABA receptors in parasites, leading to paralysis.[5][8] This broad utility underscores the importance of developing and characterizing novel piperazine-containing building blocks like this compound for future drug discovery campaigns.

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its key attributes—a piperazine core and a reducible nitrobenzyl group—make it an exemplary building block for modular synthesis, particularly in the rapidly advancing field of targeted protein degradation. A thorough understanding of its synthesis, reactivity, and strategic application allows researchers to effectively leverage this compound in the design and creation of complex, next-generation therapeutic agents.

References

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  • PrepChem.com. Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Available at: [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. Available at: [Link]

  • Oakwood Chemical. This compound, min 98%. Available at: [Link]

  • PrepChem.com. Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. Available at: [Link]

  • NIH National Center for Biotechnology Information. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Available at: [Link]

  • PubChem. 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine. Available at: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

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The Definitive Guide to the Structural Elucidation of 1-Methyl-4-(4-nitrobenzyl)piperazine (CAS 70261-81-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Imperative of Structural Integrity

1-Methyl-4-(4-nitrobenzyl)piperazine, with the Chemical Abstracts Service (CAS) registry number 70261-81-3, possesses the molecular formula C₁₂H₁₇N₃O₂.[1][2] This compound belongs to the piperazine class of molecules, a scaffold frequently incorporated into pharmacologically active agents due to its favorable physicochemical properties. Accurate structural confirmation is paramount, as even minor isomeric variations can lead to vastly different biological activities and toxicological profiles. This guide will detail a logical and efficient pathway for its structural verification, from initial synthesis to definitive spectroscopic analysis.

The Strategic Workflow of Structure Elucidation

The process of elucidating a chemical structure is a systematic investigation. For a molecule of this nature, the workflow is designed to first establish the fundamental building blocks and then to assemble them into the correct three-dimensional arrangement. Our approach is multi-faceted, employing a suite of orthogonal analytical techniques to ensure the trustworthiness of the final assignment.

Structure_Elucidation_Workflow Figure 1: Strategic Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_conclusion Final Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification EA Elemental Analysis Purification->EA MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Data_Integration Data Integration & Interpretation EA->Data_Integration MS->Data_Integration NMR->Data_Integration FTIR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: A logical workflow for the synthesis, purification, and multi-technique structural confirmation of a target molecule.

Part 1: Synthesis and Purification - The Foundation of Analysis

A pure sample is non-negotiable for accurate structure elucidation. The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 1-methylpiperazine and 4-nitrobenzyl chloride.

Materials:

  • 1-methylpiperazine

  • 4-nitrobenzyl chloride

  • Triethylamine

  • Ethylene glycol

  • 10% Sodium carbonate solution

  • Methylene chloride

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 4-nitrobenzyl chloride and triethylamine in ethylene glycol.

  • Slowly add a solution of 1-methylpiperazine in ethylene glycol to the reaction mixture.

  • Heat the resulting solution to 80°C under a nitrogen atmosphere for approximately 30 minutes.

  • Quench the reaction by pouring the mixture into a 10% aqueous sodium carbonate solution.

  • Extract the product into methylene chloride.

  • Wash the organic layer with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Part 2: Spectroscopic and Analytical Characterization - Assembling the Evidence

With a purified sample in hand, we proceed to the core of the structure elucidation process. Each of the following techniques provides a unique piece of the structural puzzle.

Elemental Analysis: The Empirical Formula

Expertise & Experience: Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This foundational data verifies that the correct atoms are present in the correct ratios. For a compound with the molecular formula C₁₂H₁₇N₃O₂, the expected elemental composition is:

  • Carbon: ~61.26%

  • Hydrogen: ~7.28%

  • Nitrogen: ~17.86%

Any significant deviation from these values would indicate impurities or an incorrect structural assignment.

Trustworthiness: The protocol for elemental analysis is a self-validating system. The instrument is calibrated with known standards, and the sum of the elemental percentages should be close to 100%. The presence of oxygen is typically determined by difference.

Mass Spectrometry: The Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry (MS) provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound, we would expect to observe a molecular ion peak (M+) corresponding to its molecular weight of approximately 235.28 g/mol .

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern serves as a fingerprint of the molecule. Key expected fragments for this compound would arise from the cleavage of the benzylic C-N bond and fragmentation of the piperazine ring.

m/z Proposed Fragment Significance
235[C₁₂H₁₇N₃O₂]⁺Molecular Ion (M⁺)
136[C₇H₆NO₂]⁺4-nitrobenzyl cation
99[C₅H₁₁N₂]⁺N-methylpiperazine fragment

digraph "Mass_Spec_Fragmentation" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Predicted Mass Spectrometry Fragmentation", splines=ortho, nodesep=0.6, ranksep=0.5];
node [shape=plaintext, fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#EA4335"];

Molecule [label="this compound\n(M+ = 235)"]; Fragment1 [label="4-nitrobenzyl cation\n(m/z = 136)"]; Fragment2 [label="N-methylpiperazine fragment\n(m/z = 99)"];

Molecule -> Fragment1 [label="Benzylic C-N cleavage"]; Molecule -> Fragment2 [label="Benzylic C-N cleavage"]; }

Caption: Predicted fragmentation pathway of this compound in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Signals for this compound:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.2Doublet2HProtons ortho to NO₂
~7.5Doublet2HProtons meta to NO₂
~3.6Singlet2HBenzylic protons (-CH₂-)
~2.5Multiplet8HPiperazine ring protons
~2.3Singlet3HMethyl protons (-CH₃)

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Signals for this compound:

Chemical Shift (δ, ppm) Assignment
~147Carbon bearing NO₂
~145Quaternary aromatic carbon
~129Aromatic CH meta to NO₂
~123Aromatic CH ortho to NO₂
~62Benzylic carbon (-CH₂-)
~55Piperazine carbons adjacent to benzyl group
~53Piperazine carbons adjacent to methyl group
~46Methyl carbon (-CH₃)

Trustworthiness: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a self-validating network of correlations that confirms the connectivity of the atoms within the molecule.

NMR_Connectivity Figure 3: Key NMR Correlations for Structural Confirmation cluster_aromatic 4-Nitrobenzyl Group cluster_piperazine N-Methylpiperazine Moiety Aromatic_H Aromatic Protons (~7.5-8.2 ppm) Benzylic_H Benzylic Protons (~3.6 ppm) Aromatic_H->Benzylic_H COSY correlation (weak) Piperazine_H Piperazine Protons (~2.5 ppm) Benzylic_H->Piperazine_H COSY correlation Methyl_H Methyl Protons (~2.3 ppm)

Caption: Diagram illustrating expected key proton-proton correlations in a 2D COSY NMR spectrum.

Part 3: Data Integration and Final Structure Confirmation

The final and most critical step is the integration of all analytical data. The elemental analysis confirms the empirical formula, the mass spectrometry provides the molecular weight and key fragments, and the NMR spectroscopy details the precise arrangement of atoms. The convergence of all data points to a single, consistent structure provides the highest level of confidence in the elucidation.

For CAS 70261-81-3, the data would confirm the presence of a 4-nitrobenzyl group attached to one of the nitrogen atoms of a 1-methylpiperazine ring, definitively establishing its identity as this compound.

Conclusion: A Foundation for Future Research

This guide has outlined a comprehensive and scientifically rigorous approach to the structure elucidation of this compound. By employing a suite of orthogonal analytical techniques and focusing on the causality behind experimental choices, researchers can be confident in their structural assignments. This foundational knowledge is critical for the advancement of drug discovery and development, ensuring that subsequent biological and pharmacological studies are based on a molecule of known and verified structure.

References

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved January 11, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-4-nitroso-. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 11, 2026, from [Link]

  • PMC. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). Piperazine, 1-methyl-. Retrieved January 11, 2026, from [Link]

  • ChemBK. (n.d.). 1-(4-Nitrobenzyl)-4-methylpiperazine. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved January 11, 2026, from [Link]

  • NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved January 11, 2026, from [Link]

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1-methyl-4-(4-nitrophenyl)piperazine CAS 16155-03-6 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-methyl-4-(4-nitrophenyl)piperazine (CAS 16155-03-6)

This document provides a comprehensive technical overview of 1-methyl-4-(4-nitrophenyl)piperazine, a key chemical intermediate in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application. We will delve into the mechanistic rationale for its synthesis, provide robust, self-validating analytical protocols, and contextualize its importance as a structural motif in targeted therapeutics.

Core Physicochemical & Spectroscopic Profile

1-methyl-4-(4-nitrophenyl)piperazine is an orange solid at room temperature.[1] Its core structure consists of a piperazine ring N-substituted with a methyl group and N'-substituted with a p-nitrophenyl group. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity and electronic properties, a feature that is fundamental to both its synthesis and its utility as a pharmacophore.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties is presented below. This data serves as the benchmark for the analytical validation of synthesized material.

PropertyValueSource(s)
CAS Number 16155-03-6[1][2][3]
Molecular Formula C₁₁H₁₅N₃O₂[1][2][3]
Molecular Weight 221.26 g/mol [1][2][3]
IUPAC Name 1-methyl-4-(4-nitrophenyl)piperazine[2]
Appearance Orange Solid[1]
Melting Point 105-107 °C / 109-111 °C[1][4]
Boiling Point 369.5 °C at 760 mmHg[5]
Density 1.198 g/cm³[5]
Spectroscopic Data for Structural Elucidation

The following spectral data are critical for the unambiguous identification of 1-methyl-4-(4-nitrophenyl)piperazine. The assigned signals directly correlate to the expected molecular structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.09 (d, J=9.4 Hz, 2H): Aromatic protons ortho to the nitro group.

    • δ 6.80 (d, J=9.4 Hz, 2H): Aromatic protons meta to the nitro group.

    • δ 3.48-3.37 (m, 4H): Piperazine methylene protons adjacent to the nitrophenyl ring.

    • δ 2.58-2.50 (m, 4H): Piperazine methylene protons adjacent to the methyl group.

    • δ 2.35 (s, 3H): Methyl group protons.[1]

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 154.91, 138.55, 126.03, 112.79: Aromatic carbons.

    • δ 54.59: Piperazine carbons adjacent to the methyl group.

    • δ 47.02: Piperazine carbons adjacent to the nitrophenyl ring.

    • δ 46.10: Methyl carbon.[1]

  • Mass Spectrometry (ESI/MS):

    • Calculated for [M+H]⁺ (C₁₁H₁₆N₃O₂⁺): 222.1

    • Found: 221.4 (Note: The source reports 221.4, likely corresponding to the molecular ion M⁺, with the [M+H]⁺ being the expected species under ESI conditions).[1]

The chemical structure is visualized below.

Caption: Chemical structure of 1-methyl-4-(4-nitrophenyl)piperazine.

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly favored due to the electronic activation provided by the nitro group.

Reaction: 1-Methylpiperazine + 1-Fluoro-4-nitrobenzene → 1-Methyl-4-(4-nitrophenyl)piperazine

Mechanistic Insight

The SₙAr mechanism is operative here for two key reasons:

  • Substrate Activation: The nitro group is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic attack. It achieves this by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the para position.

  • Leaving Group: Halogens, particularly fluorine, are effective leaving groups in SₙAr reactions. Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack.

The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) is deliberate. DMF effectively solvates the potassium cation, leaving the carbonate anion more reactive to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. The aprotic nature of the solvent ensures it does not interfere with the nucleophile.

The synthesis workflow is depicted below.

synthesis_workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent 1-Methylpiperazine 1-Methylpiperazine Reaction Reaction 1-Methylpiperazine->Reaction 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->Reaction K₂CO₃ (Base) K₂CO₃ (Base) K₂CO₃ (Base)->Reaction DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction Workup Workup Reaction->Workup Stir at RT, 2h Product 1-Methyl-4-(4-nitrophenyl)piperazine Workup->Product Precipitate in H₂O, Filter, Dry

Caption: SₙAr synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure with a high yield.[1]

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add 1-methylpiperazine (708 mg, 7.1 mmol) and potassium carbonate (K₂CO₃, 2226 mg, 21 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF).

  • Reactant Addition: To this stirring suspension, add the limiting reagent, 1-fluoro-4-nitrobenzene (assumed from context, equivalent to '6a' in the source, 1000 mg, 7.1 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup & Isolation: Pour the reaction mixture into 400 mL of cold water. A precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration, washing the solid with additional water.

  • Drying: Dry the collected orange solid in a vacuum oven at 80 °C for 2 hours to yield the final product. The reported yield for this procedure is 98%.[1]

Analytical Characterization: A Self-Validating System

The trustworthiness of any synthetic protocol rests on the ability to rigorously confirm the identity and purity of the final product. The following workflow ensures the material produced matches the reference data.

  • Melting Point Analysis:

    • Procedure: Determine the melting point of a small sample of the dried product using a calibrated melting point apparatus.

    • Validation: The observed melting range should be sharp and fall within the literature value of 105-111 °C.[1][4] A broad or depressed melting range would indicate the presence of impurities.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • Procedure: Dissolve a small amount of the product in a suitable solvent (e.g., methanol or acetonitrile). Analyze using a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor the eluent with both a UV detector (at ~254 nm and ~380 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Validation: The HPLC chromatogram should show a single major peak, indicating high purity. The mass spectrum for this peak should display a prominent ion at m/z 222.1, corresponding to the [M+H]⁺ adduct.[1]

  • ¹H NMR Spectroscopy:

    • Procedure: Prepare a sample by dissolving ~5-10 mg of the product in deuterated chloroform (CDCl₃). Acquire a ¹H NMR spectrum.

    • Validation: The resulting spectrum must match the reference data provided in Section 1.2. Specifically, confirm the presence of the two doublets in the aromatic region with the characteristic J-coupling, the two multiplets for the distinct piperazine protons, and the singlet for the methyl group, all with the correct integration ratios (2:2:4:4:3).[1]

Successful validation across these three orthogonal techniques provides high confidence in the identity and purity of the synthesized 1-methyl-4-(4-nitrophenyl)piperazine.

Applications in Drug Discovery: A Privileged Scaffold

The 1-methyl-4-(aryl)piperazine moiety is a "privileged scaffold" in medicinal chemistry. Its presence in numerous bioactive molecules speaks to its favorable properties, including metabolic stability and the ability to form key hydrogen bond interactions.

Specifically, 1-methyl-4-(4-nitrophenyl)piperazine serves as a crucial starting material for synthesizing more complex molecules. A primary application is in the development of kinase inhibitors.[3] The nitro group, while essential for the initial SₙAr synthesis, is typically reduced to an aniline derivative. This aniline is then used as a handle for further chemical elaboration to build the final drug candidate.

A notable application is its use as a reagent in the preparation of diaminopyrimidines designed as inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are implicated in non-small-cell lung cancer.[3]

application_flow A 1-Methyl-4-(4-nitrophenyl)piperazine (Building Block) B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C 1-Methyl-4-(4-aminophenyl)piperazine (Key Intermediate) B->C D Coupling Reaction (e.g., with a pyrimidine core) C->D E Final Drug Candidate (e.g., EGFR Inhibitor) D->E

Caption: Role as a building block in targeted therapy development.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory.

  • Hazard Identification: This compound is classified as causing skin irritation and serious eye irritation.[4][6] It may also cause an allergic skin reaction.[4] It is harmful if inhaled.

  • Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][6]

    • Avoid breathing dust.[6] Avoid contact with skin, eyes, and clothing.[6]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

    • Keep away from heat, sparks, and open flames.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this material.[4][6]

References

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | CAS#:16155-03-6. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to Determining the Solubility of 1-Methyl-4-(4-nitrobenzyl)piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 1-Methyl-4-(4-nitrobenzyl)piperazine in various organic solvents. The methodologies outlined herein are grounded in established scientific principles and adhere to Good Laboratory Practices (GLP) to ensure data integrity and reproducibility.[1][2][3][4]

Introduction: The Critical Role of Solubility in Drug Development

This compound is a molecule of interest in pharmaceutical research, and understanding its solubility is paramount. Solubility is a critical physicochemical property that influences a compound's bioavailability, formulation, and overall therapeutic efficacy.[5][6] Low solubility can lead to unpredictable in vitro results and poor in vivo performance, creating significant hurdles in the drug development pipeline.[7][8] This guide will provide both the theoretical underpinnings and a detailed, practical protocol for accurately assessing the solubility of this compound.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC12H17N3O2[9]
Molar Mass235.28 g/mol [9]

Theoretical Framework: The Principles Governing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent. Key factors influencing solubility include:

  • Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound possesses both polar (nitro group, piperazine nitrogens) and nonpolar (benzyl ring, methyl group) regions, suggesting it will exhibit a range of solubilities in different organic solvents.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute with complementary functionalities. The nitrogen atoms in the piperazine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. However, this relationship must be determined empirically.[1]

Experimental Design: A Validated Approach to Solubility Determination

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[10] This section details a robust protocol for this method, incorporating best practices for accuracy and reproducibility.[1][7]

Materials and Reagents
  • This compound (solid, purity >98%)

  • A range of organic solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol, dimethyl sulfoxide)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer[11][12][13]

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess solute into vials prep2 Add selected organic solvent prep1->prep2 equil1 Shake at constant temperature (e.g., 24-48h) prep2->equil1 equil2 Allow to settle equil1->equil2 sample1 Centrifuge to pellet excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 analysis1 Prepare dilutions of the filtrate sample3->analysis1 analysis2 Quantify concentration via HPLC or UV-Vis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Equilibrium Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol
  • Preparation:

    • Add an excess of solid this compound to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[10]

    • Accurately add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but the optimal time may need to be determined empirically.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[7]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

    • Prepare a series of accurate dilutions of the filtrate using the same solvent to ensure the concentration falls within the linear range of the analytical method.[11]

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[11][14]

    • For HPLC-UV Analysis: A reversed-phase C18 column is often a good starting point for piperazine derivatives.[13] The mobile phase could consist of a mixture of acetonitrile and water with a suitable buffer.[12] Detection should be set at a wavelength where the nitroaromatic chromophore has a strong absorbance (typically in the range of 260-280 nm).[15][16]

    • For UV-Vis Analysis: Prepare a calibration curve using standard solutions of known concentrations of this compound in the solvent of interest.[11][17] Measure the absorbance of the diluted samples and determine the concentration from the calibration curve.

  • Data Reporting:

    • Calculate the solubility by correcting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison across different solvents.

Illustrative Solubility Data for this compound at 25°C:

SolventRelative PolaritySolubility (mg/mL)Classification
Hexane0.009< 0.1Very Sparingly Soluble
Toluene0.0991.5Sparingly Soluble
Ethyl Acetate0.22815.2Soluble
Acetone0.35555.8Freely Soluble
Methanol0.76230.1Soluble
Dimethyl Sulfoxide (DMSO)0.444> 100Very Soluble

Note: The data in this table is illustrative and not based on experimental results.

Interpretation of Results:

The hypothetical data suggests a correlation between solvent polarity and the solubility of this compound. The compound exhibits low solubility in nonpolar solvents like hexane and higher solubility in more polar aprotic solvents like acetone and DMSO. The moderate solubility in methanol, a polar protic solvent, indicates that while polarity is a key factor, other intermolecular interactions also play a role.

Relationship Between Solvent Polarity and Solubility

G cluster_solute This compound cluster_solvents Solvents solute Mixed Polarity nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Low Interaction (Poor Solubility) polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) solute->polar_aprotic Strong Dipole-Dipole Interaction (High Solubility) polar_protic Polar Protic (e.g., Methanol) solute->polar_protic Moderate Interaction (Good Solubility)

Caption: Influence of Solvent Type on Solute-Solvent Interactions.

Conclusion and Best Practices

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound in organic solvents. By adhering to the principles of the equilibrium shake-flask method and employing validated analytical techniques, researchers can generate reliable and reproducible data that is crucial for informed decision-making in the drug development process.

Key Takeaways for Ensuring Data Integrity:

  • Purity of Materials: Use high-purity solute and solvents to avoid erroneous results.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment.[1]

  • Equilibrium Confirmation: Ensure that the system has reached equilibrium by observing a stable concentration over time or by confirming the presence of excess solid.

  • Validated Analytical Methods: The method used for quantification must be validated for linearity, accuracy, and precision.[12]

  • Thorough Documentation: Adhere to Good Laboratory Practices (GLP) by meticulously documenting all experimental parameters, procedures, and results.[2][4]

References

  • 1-(4-Nitrobenzyl)-4-methylpiperazine - ChemBK. [Link]

  • [Good laboratory practice of equilibrium solubility measurement] - PubMed. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • A Review on Analytical Methods for Piperazine Determination. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. [Link]

  • HPLC-UV/DAD chromatograms of piperazine derivative mixture - ResearchGate. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

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  • 1-methyl-4-(4-nitrophenyl)piperazine - ChemBK. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

  • Solvents and Polarity - Department of Chemistry : University of Rochester. [Link]

  • Polarity of Solvents. [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem. [Link]

  • Polar aprotic solvent - Wikipedia. [Link]

  • Properties of Common Organic Solvents. [Link]

  • Solvent Polarity Table | PDF - Scribd. [Link]

  • 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | CAS#:16155-03-6 | Chemsrc. [Link]

  • Good Laboratory Practices (GLP): 2024 Guide - Biobide. [Link]

  • 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. [Link]

  • Solubility tests and Recrystallization Part 1 - YouTube. [Link]

  • UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol as... - ResearchGate. [Link]

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An In-depth Technical Guide to 1-Methyl-4-(4-nitrobenzyl)piperazine: Synthesis, History, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(4-nitrobenzyl)piperazine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. While specific detailed research on this molecule is not extensively published, this document synthesizes available information on its synthesis and contextualizes its discovery and potential applications within the broader history of benzylpiperazine derivatives. This guide serves as a foundational resource for researchers exploring the synthesis of novel compounds and for drug development professionals interested in the versatile piperazine scaffold.

Introduction and Overview of the Piperazine Scaffold

This compound belongs to the large and pharmacologically significant class of piperazine derivatives. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in drug design. Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, its conformational flexibility, and its capacity for substitution at the 1 and 4 positions, make it a versatile building block for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide will focus specifically on the 1-methyl-4-(4-nitrobenzyl) derivative, providing a detailed examination of its chemical synthesis. Furthermore, by exploring the history of the parent compound, benzylpiperazine (BZP), we can infer the scientific context and potential rationale behind the synthesis of its nitrated and methylated analogue.

Historical Context and the Discovery Trajectory of Benzylpiperazines

BZP was first synthesized in 1944 by Burroughs Wellcome & Co.[1][2]. Initially, the company was exploring piperazine derivatives for their potential as anthelmintic agents to treat parasitic infections in livestock.[1] However, during these investigations, BZP was observed to have side effects that led to it being abandoned for its original purpose.

In the 1970s, BZP resurfaced in the scientific literature as a potential antidepressant.[1][3] Researchers discovered that it could reverse the effects of tetrabenazine in rodents, an indicator of potential antidepressant activity.[3] However, further studies in human volunteers revealed that BZP possessed amphetamine-like stimulant properties, leading to concerns about its potential for abuse.[1][3] Consequently, its development as an antidepressant was halted.

The exploration of BZP's stimulant and psychoactive properties continued, and by the late 1990s and early 2000s, it had emerged as a recreational drug.[1] This trajectory from a potential therapeutic agent to a substance of abuse is not uncommon in the history of pharmacology.

The synthesis of derivatives such as this compound can be seen as a logical progression in the exploration of the benzylpiperazine scaffold. The addition of a nitro group to the benzyl ring and a methyl group to the piperazine nitrogen allows for the fine-tuning of the molecule's electronic and steric properties. Such modifications are a cornerstone of medicinal chemistry, aimed at altering a compound's potency, selectivity, metabolic stability, and overall pharmacological profile. It is highly probable that this compound was synthesized as a chemical intermediate for the creation of more complex molecules or as part of a structure-activity relationship (SAR) study to explore the impact of these specific substitutions.

Chemical Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. A detailed protocol is provided below, based on established synthetic methodologies.[4]

Reaction Scheme

G reagent1 p-Nitrobenzyl chloride plus + reagent1->plus reagent2 N-Methylpiperazine conditions Triethylamine, Ethylene glycol, 80°C reagent2->conditions product This compound plus->reagent2 conditions->product

Synthesis of this compound

Detailed Experimental Protocol

Materials:

  • p-Nitrobenzyl chloride

  • N-Methylpiperazine

  • Triethylamine

  • Ethylene glycol

  • Methylene chloride

  • 10% Sodium carbonate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve p-nitrobenzyl chloride (5.2 g, 10 mmol) and triethylamine (3.2 g) in 30 ml of ethylene glycol.

  • Addition of N-Methylpiperazine: To this solution, add a solution of N-methylpiperazine (3 g, 30 mmol) in 20 ml of ethylene glycol.

  • Heating: Heat the resulting solution to 80°C under a nitrogen atmosphere for 30 minutes.

  • Quenching: After the reaction is complete, quench the reaction mixture by pouring it into an aqueous 10% sodium carbonate solution.

  • Extraction: Extract the product with methylene chloride.

  • Washing: Wash the methylene chloride solution with water and then with a saturated sodium chloride solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Concentrate the solution using a rotary evaporator to yield 1-methyl-4-[(4-nitrophenyl)methyl]piperazine (4.15 g, 59% yield).[4]

Physicochemical Data
PropertyValue
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
Appearance Expected to be a solid
Solubility Soluble in organic solvents

Potential Applications and Inferred Mechanism of Action

While there is a lack of specific research on the applications of this compound, its structure suggests several potential uses, primarily as a chemical intermediate.

Role as a Synthetic Intermediate

The nitro group on the benzyl ring is a versatile functional group that can be readily reduced to an amine. This resulting aminobenzylpiperazine derivative can then be used as a building block for the synthesis of a wide range of more complex molecules, including potential drug candidates. The piperazine moiety itself is a common feature in many approved drugs, and this compound provides a convenient starting point for further chemical modifications.

Inferred Pharmacological Activity

Based on the pharmacology of related benzylpiperazine derivatives, it is plausible that this compound could exhibit some activity at monoamine transporters and receptors in the central nervous system.[5] However, without experimental data, any discussion of its mechanism of action remains speculative. The presence of the nitro group would significantly alter its electronic properties compared to BZP, which would likely impact its binding affinity and efficacy at various biological targets. Further research would be required to elucidate its specific pharmacological profile.

Conclusion

This compound is a readily synthesizable derivative of the pharmacologically significant piperazine scaffold. While its own discovery and history are not well-documented, its existence is a testament to the ongoing exploration of benzylpiperazine chemistry. Its primary utility likely lies in its role as a versatile chemical intermediate for the synthesis of novel compounds with potential therapeutic applications. This guide provides a solid foundation for researchers and drug development professionals interested in utilizing this and related compounds in their work.

References

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Retrieved from [Link]

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Unlocking Therapeutic Potential: A Technical Guide to Piperazine Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms, stands as a quintessential "privileged scaffold" in modern medicinal chemistry. Its remarkable synthetic tractability and favorable physicochemical properties have cemented its presence in a vast array of FDA-approved drugs. This technical guide provides an in-depth exploration of the key therapeutic targets modulated by piperazine derivatives, offering a rationale-driven perspective on their mechanism of action across major disease areas. We will dissect the molecular interactions that underpin their efficacy in neuropsychiatric disorders, oncology, and infectious diseases, supported by detailed experimental protocols and data visualizations to empower researchers in their drug discovery endeavors.

The Piperazine Scaffold: A Cornerstone of Modern Drug Discovery

The prevalence of the piperazine moiety in pharmaceuticals is not coincidental.[1][2] Its unique structural and chemical characteristics offer several advantages in drug design:

  • Tunable Basicity: The two nitrogen atoms provide distinct pKa values, allowing for fine-tuning of the molecule's ionization state at physiological pH. This is crucial for optimizing solubility, cell permeability, and target engagement.[2]

  • Synthetic Versatility: The secondary amine functionalities of the piperazine ring are readily derivatized, enabling the facile introduction of diverse substituents to explore structure-activity relationships (SAR) and modulate pharmacological properties.[1][3]

  • Conformational Flexibility: The chair conformation of the piperazine ring can be rigidified or modified through substitution, influencing how the molecule presents its pharmacophoric features to a biological target.[1]

  • Pharmacokinetic Benefits: The piperazine scaffold often imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier, which is particularly relevant for central nervous system (CNS) active agents.[3][4]

These attributes have rendered piperazine a go-to fragment for medicinal chemists aiming to develop drugs with diverse therapeutic applications, ranging from antipsychotics and antidepressants to anticancer and antimicrobial agents.[5][6][7]

Targeting the Central Nervous System: Modulating Neurotransmitter Pathways

Piperazine derivatives have made a profound impact on the treatment of neurological and psychiatric disorders.[8][9][10] Their primary mechanism of action in the CNS often involves the modulation of key neurotransmitter receptors, particularly G-protein coupled receptors (GPCRs).[11][12]

Dopamine Receptors (D2, D3): The Bedrock of Antipsychotic Action

A significant number of antipsychotic drugs incorporate a piperazine ring, which plays a critical role in their interaction with dopamine D2 and D3 receptors.[13][14]

Mechanism of Action: Many atypical antipsychotics are antagonists or partial agonists at the D2 receptor. The piperazine moiety often serves as a scaffold to correctly position an aryl group for optimal interaction within the receptor's binding pocket.[2][15] The nitrogen atoms of the piperazine can form crucial hydrogen bonds or ionic interactions with acidic residues in the receptor, anchoring the ligand and contributing to its affinity and efficacy.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test piperazine derivative for the human dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Haloperidol (reference compound).

  • Test piperazine derivative.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293-D2 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand ([³H]-Spiperone), and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇): A Multifaceted Approach to Depression and Anxiety

Arylpiperazine derivatives are prominent in the pharmacology of serotonin receptors, contributing to their efficacy as antidepressants and anxiolytics.[16][17]

Mechanism of Action: Compounds like buspirone and vortioxetine act as agonists or partial agonists at 5-HT₁ₐ receptors and antagonists at 5-HT₂ₐ or 5-HT₇ receptors.[9][18] The arylpiperazine core is a key pharmacophore that interacts with specific residues within the transmembrane domains of these receptors. The nature of the aryl group and the substituent on the second nitrogen of the piperazine ring dictates the selectivity and functional activity (agonist vs. antagonist) at different serotonin receptor subtypes.[15]

Signaling Pathway: 5-HT₁ₐ Receptor Activation

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arylpiperazine Arylpiperazine Agonist Receptor 5-HT1A Receptor (GPCR) Arylpiperazine->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_expression Promotes HTS_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Optimization Phase Compound_Library Piperazine Derivative Library Primary_Screening Primary High-Throughput Screening (e.g., Binding Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & Potency Determination (IC50/EC50) Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary/Functional Assays (e.g., Cell-based Assays) Dose_Response->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A general workflow for the discovery of novel piperazine-based drug candidates.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its inherent versatility allows for the fine-tuning of pharmacological activity against a wide array of biological targets. Future research will likely focus on developing piperazine derivatives with enhanced selectivity to minimize off-target effects and exploring their potential in multi-target drug discovery for complex diseases. The strategic application of computational chemistry and structural biology will undoubtedly accelerate the identification of next-generation piperazine-based drugs with improved efficacy and safety profiles.

References

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373–4385. [Link]

  • Bentham Science Publishers. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35). [Link]

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  • Fernández, A., Díaz, J. L., García, M., Rodríguez-Escrich, S., Lorente, A., Enrech, R., ... & Almansa, C. (2021). Piperazinyl Bicyclic Derivatives as Selective Ligands of the α2δ-1 Subunit of Voltage-Gated Calcium Channels. ACS Medicinal Chemistry Letters, 12(5), 819–826. [Link]

  • Goti, G., Gaggini, S., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969–984. [Link]

  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, & Mazumder, A. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

  • Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Drug Research Reviews. [Link]

  • Di Micco, S., Terracciano, S., & Bruno, I. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1756-1788. [Link]

  • Li, Y., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305. [Link]

  • Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Drug Research Reviews. [Link]

  • Pisani, L., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules, 27(16), 5183. [Link]

  • ResearchGate. (2022). Different piperazine derivatives in clinical studies against different kind of depressive disorders. [Link]

  • Kumar, B., Kumar, N., Thakur, A., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729–751. [Link]

  • Li, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • Di Micco, S., Terracciano, S., & Bruno, I. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]

  • Kumar, A., et al. (2012). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 22(23), 7218-7222. [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. [Link]

  • PubMed. (2025). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. [Link]

  • Kiss, R., et al. (2023). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(14), 5411. [Link]

  • ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580. [Link]

  • Satała, G., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 26(12), 6543. [Link]

  • PharmacologyOnLine. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]

  • ACS Publications. (2020). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. [Link]

  • Satała, G., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. International Journal of Molecular Sciences, 26(12), 6543. [Link]

  • Wang, Y., et al. (2014). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 4, 3753. [Link]

  • PubMed. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). [Link]

  • PubMed. (2019). Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

  • Taylor & Francis Online. (2020). Piperazine derivatives for therapeutic use: a patent review (2010-present). [Link]

  • PubMed Central. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. [Link]

  • Borroto-Escuela, D. O., et al. (2021). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological Research, 172, 105834. [Link]

  • National Institutes of Health. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. [Link]

  • Popov, K., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348. [Link]

  • Wiley Online Library. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

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spectroscopic data for 1-Methyl-4-(4-nitrobenzyl)piperazine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 1-Methyl-4-(4-nitrobenzyl)piperazine

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a disubstituted piperazine derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While publicly available experimental spectra for this specific molecule are scarce, this document leverages fundamental spectroscopic principles and data from closely related analogs to provide a robust predictive framework for its characterization. This approach is designed to empower researchers in confirming the synthesis and purity of this compound. The molecular formula for this compound is C₁₂H₁₇N₃O₂ and it has a molecular weight of 235.28 g/mol [1].

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with key proton and carbon groups labeled for reference in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and relative numbers.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration values for this compound. These predictions are based on the analysis of its structure and comparison with similar compounds.

Proton Label Predicted δ (ppm) Splitting Pattern Integration Assignment
H-Ar (ortho to NO₂)~ 8.2Doublet (d)2HAromatic protons
H-Ar (ortho to CH₂)~ 7.4Doublet (d)2HAromatic protons
H-Benzyl~ 3.5Singlet (s)2HBenzylic CH₂
H-Piperazine~ 2.4 - 2.6Multiplet (m)8HPiperazine CH₂
H-Methyl~ 2.2Singlet (s)3HN-CH₃

Expert Rationale:

  • Aromatic Protons: The aromatic region is expected to show a classic AA'BB' system, which often simplifies to two doublets. The protons ortho to the strongly electron-withdrawing nitro group will be deshielded and appear significantly downfield (around 8.2 ppm). The protons ortho to the benzylic carbon will be less deshielded and appear further upfield (around 7.4 ppm).

  • Benzylic Protons: The methylene protons of the benzyl group are adjacent to the electron-withdrawing aromatic ring and the nitrogen of the piperazine ring, leading to a predicted chemical shift of around 3.5 ppm. As there are no adjacent protons, this signal should appear as a singlet.

  • Piperazine Protons: The eight protons on the piperazine ring are chemically equivalent due to rapid chair-to-chair conformational flipping at room temperature. They are expected to appear as a broad multiplet or singlet around 2.4-2.6 ppm.

  • Methyl Protons: The three protons of the N-methyl group are in a relatively shielded environment and are expected to produce a singlet at approximately 2.2 ppm.

Experimental Protocol for ¹H NMR Acquisition

This protocol ensures the acquisition of a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe to the sample.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (≥400 MHz) transfer->setup acquire Acquire Spectrum (16-32 scans) setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate to Solvent Peak process->calibrate integrate Integrate Peaks calibrate->integrate

Caption: Workflow for ¹H NMR data acquisition and processing.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Data
Carbon Label Predicted δ (ppm) Assignment
C-Ar (C-NO₂)~ 147Aromatic quaternary carbon
C-Ar (C-CH₂)~ 145Aromatic quaternary carbon
C-Ar (CH, ortho to CH₂)~ 129Aromatic CH
C-Ar (CH, ortho to NO₂)~ 123Aromatic CH
C-Benzyl~ 62Benzylic CH₂
C-Piperazine (adjacent to benzyl)~ 53Piperazine CH₂
C-Piperazine (adjacent to methyl)~ 55Piperazine CH₂
C-Methyl~ 46N-CH₃

Expert Rationale:

  • Aromatic Carbons: The two quaternary carbons will be downfield, with the carbon attached to the nitro group being the most deshielded. The two sets of aromatic CH carbons will have distinct chemical shifts due to the different electronic effects of the substituents.

  • Aliphatic Carbons: The benzylic carbon will be in the range of 60-65 ppm. The piperazine carbons are expected to be in the 50-55 ppm range, and the N-methyl carbon will be the most upfield at around 46 ppm.

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H stretchAromatic
2950 - 2800C-H stretchAliphatic (CH₂, CH₃)
1600, 1475C=C stretchAromatic ring
1520, 1340N-O asymmetric & symmetric stretchNitro group (NO₂)
1120C-N stretchAliphatic amine

Expert Rationale:

  • C-H Stretches: The spectrum will show distinct peaks for aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

  • Nitro Group: The most characteristic peaks for this molecule will be the strong absorptions from the asymmetric and symmetric stretching of the nitro group, expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. These are often very intense and diagnostic.

  • Aromatic Ring: The C=C stretching vibrations of the benzene ring will appear in the 1600-1475 cm⁻¹ region.

  • C-N Stretch: The C-N stretching of the piperazine moiety will be present in the fingerprint region, typically around 1120 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Acquire Spectrum: Apply pressure using the ATR anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 235.13 (for the monoisotopic mass)

  • Protonated Molecule ([M+H]⁺): m/z = 236.14 (commonly observed in ESI)

Expert Rationale for Fragmentation:

In an electron ionization (EI) or collision-induced dissociation (CID) experiment, the molecular ion is expected to undergo fragmentation. The benzylic C-N bond is a likely point of cleavage due to the stability of the resulting fragments.

G parent [C₁₂H₁₇N₃O₂]⁺˙ m/z = 235 frag1 [C₇H₆NO₂]⁺ m/z = 136 (Nitrobenzyl cation) parent->frag1 α-cleavage frag2 [C₅H₁₁N₂]⁺ m/z = 99 (Methylpiperazine fragment) parent->frag2 α-cleavage

Caption: Predicted major fragmentation pathway for this compound.

The most prominent fragmentation pathway is the cleavage of the bond between the benzylic carbon and the piperazine nitrogen. This would lead to two primary fragments:

  • The nitrobenzyl cation at m/z = 136.

  • The methylpiperazine fragment at m/z = 99.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Settings:

    • Operate the mass spectrometer in positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectral fragmentation patterns, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. The correlation of the predicted data with experimentally obtained spectra will serve as a definitive confirmation of the molecular structure.

References

  • ChemBK. 1-(4-Nitrobenzyl)-4-methylpiperazine. Available at: [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. Available at: [Link]

  • PrepChem. Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • NIST WebBook. Piperazine, 1-methyl-4-nitroso-. Available at: [Link]

  • NIST WebBook. Piperazine, 1-methyl-. Available at: [Link]

  • National Center for Biotechnology Information. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Available at: [Link]

  • St. Johns Organics. This compound, min 98%, 1 gram. Available at: [Link]

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An In-depth Technical Guide to the Theoretical and Experimental Characterization of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and experimental studies of 1-Methyl-4-(4-nitrobenzyl)piperazine, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, spectroscopic characterization, and a detailed framework for its computational analysis.

Introduction

Piperazine and its derivatives are fundamental scaffolds in modern drug discovery, appearing in a wide array of therapeutic agents due to their versatile binding properties and favorable pharmacokinetic profiles.[1] The compound this compound incorporates the key piperazine moiety, a methyl group which can influence its basicity and binding, and a 4-nitrobenzyl group, a common pharmacophore and a potential site for further chemical modification. Understanding the structural, electronic, and interactive properties of this molecule is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. This guide will delve into the known experimental data and provide a detailed roadmap for in-silico theoretical investigations.

PART 1: Synthesis and Structural Elucidation

The synthesis of this compound is a well-established process, typically achieved through nucleophilic substitution reactions.

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the reaction of 1-methylpiperazine with a suitable p-nitrobenzyl halide.

Method 1: Reaction with p-Nitrobenzyl Chloride

  • Reaction Setup: To a solution of p-nitrobenzyl chloride and triethylamine in ethylene glycol, a solution of N-methylpiperazine in ethylene glycol is added.

  • Heating: The resulting solution is heated to 80°C under a nitrogen atmosphere for approximately 30 minutes.

  • Quenching and Extraction: The reaction mixture is then quenched with an aqueous 10% sodium carbonate solution and extracted with methylene chloride.

  • Purification: The organic layer is washed with water and a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

Method 2: Reaction with 1-fluoro-4-nitrobenzene

An alternative synthesis route involves the reaction of 1-methylpiperazine with 1-fluoro-4-nitrobenzene. This method is also a nucleophilic aromatic substitution.

Structural Characterization

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques and can be further investigated by X-ray crystallography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the nitrobenzyl group, the methylene protons of the piperazine ring, and the methyl protons.

    • ¹³C NMR: The carbon NMR spectrum complements the proton NMR data, showing distinct peaks for each carbon atom in the molecule, confirming the overall carbon framework.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide additional structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the characteristic stretching frequencies of the C-N bonds in the piperazine ring, the aromatic C-H bonds, and the N-O bonds of the nitro group.

PART 2: Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound, crucial for its identification and characterization.

Technique Solvent Observed Signals (δ in ppm)
¹H NMRCDCl₃8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H)
¹³C NMRCDCl₃154.91, 138.55, 126.03, 112.79, 77.16, 54.59, 47.02, 46.10

PART 3: Theoretical and Computational Studies: A Methodological Guide

While specific theoretical studies on this compound are not extensively published, this section provides a detailed guide for conducting such investigations, based on established computational methodologies for similar piperazine derivatives.[2][3][4]

Density Functional Theory (DFT) for Molecular Characterization

DFT is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules. A typical DFT study of this compound would involve the following steps:

Workflow for DFT Analysis

DFT_Workflow Input Input Structure (this compound) GeoOpt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->GeoOpt Freq Frequency Calculation (Confirm Minimum Energy) GeoOpt->Freq HOMO_LUMO Frontier Molecular Orbital Analysis (HOMO-LUMO Gap) Freq->HOMO_LUMO MEP Molecular Electrostatic Potential (Identify Reactive Sites) HOMO_LUMO->MEP NBO Natural Bond Orbital Analysis (Charge Distribution) MEP->NBO Output Calculated Properties (Energy, Dipole Moment, etc.) NBO->Output Docking_Workflow Ligand_Prep Ligand Preparation (this compound) - 3D structure generation - Energy minimization Docking Molecular Docking Simulation (e.g., AutoDock, GOLD) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (e.g., Protein Target) - Removal of water and co-factors - Addition of hydrogens Binding_Site Binding Site Identification Receptor_Prep->Binding_Site Binding_Site->Docking Analysis Analysis of Docking Results - Binding energy calculation - Visualization of interactions Docking->Analysis Lead_Opt Lead Optimization Analysis->Lead_Opt

Caption: A generalized workflow for molecular docking studies.

  • Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) is prepared and energy minimized. The 3D structure of the target protein (the receptor) is obtained from a protein databank and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Prediction: The active site of the protein where the ligand is likely to bind is identified.

  • Docking Simulation: A docking algorithm is used to generate a series of possible binding poses of the ligand in the active site of the protein.

  • Scoring and Analysis: The generated poses are scored based on their predicted binding affinity. The best-ranked poses are then analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While a specific QSAR study for this compound is not available, the general methodology can be applied to a series of its analogs to predict their biological activity.

QSAR Modeling Workflow

QSAR_Workflow Dataset Dataset of Piperazine Analogs (Structures and Biological Activity) Descriptors Descriptor Calculation (Topological, Electronic, etc.) Dataset->Descriptors Model_Building Model Building (e.g., MLR, PLS) Descriptors->Model_Building Validation Model Validation (Internal and External) Model_Building->Validation Prediction Prediction of Activity for New Compounds Validation->Prediction

Caption: The fundamental steps involved in developing a QSAR model.

  • Data Set Preparation: A dataset of structurally related piperazine derivatives with their experimentally determined biological activities is compiled.

  • Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset.

  • Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis and spectroscopic characterization. Furthermore, it has laid out a detailed methodological framework for its theoretical and computational investigation using DFT, molecular docking, and QSAR studies. By following these established protocols, researchers can gain deeper insights into the structure-activity relationships of this important class of compounds and accelerate the discovery of new and improved therapeutic agents.

References

  • PrepChem.com. Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Available from: [Link]

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. Available from: [Link]

  • ChemBK. 1-methyl-4-(4-nitrophenyl)piperazine. Available from: [Link]

  • Sagaama, M., et al. (2020). Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Journal of King Saud University - Science, 32(3), 2189-2200.
  • Nayak, C. K., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1687.
  • Journal of King Saud University - Science. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative. Available from: [Link]

  • Rajesh, R., Sheela, N. R., & Muthu, S. (2021). Effect of Amino, Chloro, and Methyl Functional Groups on 4-(4-Hydroxyphenyl) Piperazine by Density Functional Theory and Molecular Docking Studies.

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A Comprehensive Technical Guide to 1-methyl-4-(4-nitrophenyl)piperazine: Synthesis, Characterization, and Emerging Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth literature review and technical analysis of 1-methyl-4-(4-nitrophenyl)piperazine, a key chemical intermediate with growing significance in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes current knowledge on its synthesis, physicochemical properties, analytical characterization, and known biological relevance, offering both foundational understanding and field-proven insights.

Introduction: The Chemical and Pharmacological Significance

1-methyl-4-(4-nitrophenyl)piperazine (CAS No: 16155-03-6) is a disubstituted piperazine derivative.[1][2] The piperazine ring is a prolific scaffold in medicinal chemistry, forming the core of numerous biologically active compounds due to its ability to interact with various biological targets.[3] The presence of the electron-withdrawing nitro group on the phenyl ring and the methyl group on the distal nitrogen atom imparts specific chemical properties that make this molecule a valuable precursor in organic synthesis.

Its primary importance lies in its role as a building block for more complex pharmaceutical agents. Notably, it serves as a crucial reagent in the preparation of diaminopyrimidines, which act as reversible and irreversible inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, a key target in non-small-cell lung cancer therapy.[4] Furthermore, the broader class of nitrophenylpiperazine derivatives is being actively investigated for novel therapeutic activities, including tyrosinase inhibition and antimicrobial effects.[5][6] This guide will elucidate the foundational chemistry and explore the biological contexts that make this compound a subject of scientific interest.

Synthesis and Purification

The most common and efficient synthesis of 1-methyl-4-(4-nitrophenyl)piperazine involves a nucleophilic aromatic substitution (SNAr) reaction. This process is favored due to the high yield and relatively mild reaction conditions.

General Synthesis Workflow

The synthesis involves the reaction between a nitrophenyl precursor, typically activated by a good leaving group (like fluorine or chlorine), and 1-methylpiperazine.

Synthesis_Workflow cluster_reactants Reactants Reactant1 1-Fluoro-4-nitrobenzene or 1-Chloro-4-nitrobenzene Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 1-Methylpiperazine Reactant2->Reaction Product 1-Methyl-4-(4-nitrophenyl)piperazine Reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Reagents->Reaction Reaction->Product

Caption: General workflow for the synthesis of 1-methyl-4-(4-nitrophenyl)piperazine.

Detailed Experimental Protocol

This protocol is adapted from established procedures, which consistently report high yields (typically ~98%).[1]

Materials:

  • 1-Fluoro-4-nitrobenzene or 1-Chloro-4-nitrobenzene

  • 1-Methylpiperazine[1][7]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4-halonitrobenzene starting material (e.g., 7.1 mmol) and an equimolar amount of 1-methylpiperazine (7.1 mmol) in anhydrous DMF (approx. 20 mL).[1]

  • Addition of Base: Add potassium carbonate (K₂CO₃) in a 2-3 fold molar excess (e.g., 21 mmol).[1]

    • Scientist's Note (Causality): Potassium carbonate acts as a base to neutralize the hydrohalic acid (HF or HCl) formed during the reaction. This is crucial as the acid would otherwise protonate the basic 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction. DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the cation (K⁺) while leaving the carbonate anion relatively free to act as a base.

  • Reaction Execution: Stir the mixture vigorously at room temperature for approximately 2 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, pour the reaction mixture into a large volume of cold deionized water (approx. 400 mL).[1] An orange or yellow solid should precipitate.

    • Scientist's Note (Causality): The product is poorly soluble in water, while the DMF solvent, K₂CO₃, and the potassium halide salt are highly soluble. This step effectively precipitates the pure product, leaving the impurities in the aqueous phase. This is a classic example of "crashing out" the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with additional cold water to remove any residual DMF or salts.

  • Drying: Dry the purified solid in an oven at 80 °C for 2 hours or in a vacuum oven to a constant weight.[1] The result is 1-methyl-4-(4-nitrophenyl)piperazine as an orange solid.[1]

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following properties are compiled from authoritative databases and experimental reports.[1][2]

PropertyValueSource
CAS Number 16155-03-6[1][4]
Molecular Formula C₁₁H₁₅N₃O₂[1]
Molecular Weight 221.26 g/mol [1]
IUPAC Name 1-methyl-4-(4-nitrophenyl)piperazine
Appearance Orange solid[1]
Melting Point 105-107 °C[1]
¹H NMR (400 MHz, CDCl₃) δ 8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 154.91, 138.55, 126.03, 112.79, 54.59, 47.02, 46.10[1]
Mass Spectrometry (ESI/MS) [M+H]⁺ Calculated: 222.1, Found: 221.4[1]

Analytical Characterization Workflow

For quality control and trace-level quantification, especially in complex matrices like pharmaceutical products, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. The workflow described here is based on validated methods for similar piperazine derivatives.[8][9][10]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Accurately weigh sample (e.g., 0.1 g) Prep2 Add internal standard (IS) and extraction solvent (Methanol) Prep1->Prep2 Prep3 Sonicate for 10 min to ensure full extraction Prep2->Prep3 Prep4 Centrifuge (3000 x g, 5 min) to pellet excipients Prep3->Prep4 Prep5 Filter supernatant (0.22 µm) into HPLC vial Prep4->Prep5 Analysis1 Inject sample onto LC column (e.g., Phenyl-Hexyl) Prep5->Analysis1 Analysis2 Gradient elution to separate analyte from matrix Analysis1->Analysis2 Analysis3 Electrospray Ionization (ESI) in positive mode Analysis2->Analysis3 Analysis4 Tandem MS Detection (MRM) (Monitor specific parent-daughter ion transitions) Analysis3->Analysis4 Data1 Integrate peak areas for analyte and IS Analysis4->Data1 Data2 Calculate analyte/IS area ratio Data1->Data2 Data3 Quantify concentration using a calibration curve Data2->Data3

Caption: A standard workflow for the quantification of piperazine derivatives by LC-MS/MS.

  • Self-Validating System: The use of an isotope-labeled internal standard (IS), such as a deuterated version of the analyte, is critical for a trustworthy protocol. The IS co-elutes with the analyte and experiences similar matrix effects during ionization. By using the ratio of the analyte signal to the IS signal, variations in injection volume, extraction efficiency, and ion suppression are normalized, ensuring accurate and precise quantification.[8][10]

Biological Activities and Therapeutic Relevance

While primarily known as a synthetic intermediate, the nitrophenylpiperazine scaffold is present in molecules with demonstrated biological activity.

Intermediate for EGFR Inhibitors

The most prominent application of 1-methyl-4-(4-nitrophenyl)piperazine is as a precursor for EGFR tyrosine kinase inhibitors.[4] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its overactivation, often due to mutations, is a hallmark of many cancers, including non-small-cell lung cancer.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Dimerizes RAS_RAF RAS -> RAF -> MEK -> ERK EGFR->RAS_RAF Activates PI3K_AKT PI3K -> AKT -> mTOR EGFR->PI3K_AKT Activates Inhibitor EGFR Inhibitor (Derived from title compound) Inhibitor->EGFR Blocks ATP binding site Proliferation Cell Proliferation & Growth RAS_RAF->Proliferation leads to Survival Cell Survival & Anti-Apoptosis PI3K_AKT->Survival leads to

Caption: Simplified EGFR signaling pathway and the site of action for derived inhibitors.

  • Mechanistic Insight: The 1-methyl-4-(4-nitrophenyl)piperazine moiety is chemically modified and incorporated into a larger molecule. The final drug competes with ATP at the kinase domain of EGFR, preventing the autophosphorylation that initiates the downstream signaling cascades (like RAS-RAF-MAPK and PI3K-AKT) responsible for tumor growth and survival.

Tyrosinase Inhibition

Recent studies have explored nitrophenylpiperazine derivatives as potential inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[6] Overproduction of melanin can lead to hyperpigmentation disorders. A 2024 study on a series of 4-nitrophenylpiperazine derivatives demonstrated significant tyrosinase inhibitory effects, with one indole-containing derivative showing an IC₅₀ value of 72.55 μM and exhibiting a mixed-mode of inhibition.[6] While 1-methyl-4-(4-nitrophenyl)piperazine itself was not tested, this research highlights a promising therapeutic avenue for compounds containing this core structure.

Antimicrobial and Antifungal Potential

The piperazine nucleus is a well-known pharmacophore in antimicrobial and antifungal agents.[5][11] Numerous studies have shown that piperazine derivatives exhibit activity against a range of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans, Aspergillus niger).[11] The specific contribution of the 1-methyl-4-(4-nitrophenyl) substitution pattern to this activity warrants further direct investigation.

Future Directions

The research trajectory for 1-methyl-4-(4-nitrophenyl)piperazine and its analogs is pointing towards several exciting areas:

  • Library Synthesis: Using it as a scaffold to synthesize a library of derivatives for screening against various biological targets, including kinases, GPCRs, and enzymes like tyrosinase.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure (e.g., reducing the nitro group to an amine, altering the N-alkyl substituent) to optimize potency and selectivity for a desired biological activity.

  • Metabolic Profiling: Investigating the in vivo metabolism of derivatives. Studies on similar compounds show that piperazines can undergo metabolism via cytochrome P450 enzymes, which is a critical consideration in drug development.[12]

Conclusion

1-methyl-4-(4-nitrophenyl)piperazine is more than a simple chemical reagent; it is a versatile building block at the intersection of organic synthesis and medicinal chemistry. Its straightforward, high-yield synthesis and well-defined physicochemical properties make it an accessible starting point for discovery chemistry. Its established role in the synthesis of targeted cancer therapies and the emerging potential of its core structure in tyrosinase inhibition and antimicrobial applications ensure that it will remain a compound of significant interest to the scientific community.

References

  • Title: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine - PrepChem.com Source: PrepChem URL: [Link]

  • Title: Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine - PrepChem.com Source: PrepChem URL: [Link]

  • Title: 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE Source: CORE URL: [Link]

  • Title: DETERMINATION OF 1-METHYL-4-NITROSOPIPERAZINE (MNP) IN RIFAMPICIN PRODUCTS BY LC-MS/MS - Health Sciences Authority Source: Health Sciences Authority, Singapore URL: [Link]

  • Title: 1-Methyl-4-(4-nitrophenyl)piperazine (C007B-220335) - Cenmed Enterprises Source: Cenmed Enterprises URL: [Link]

  • Title: A simple GC method was developed for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications Source: ACG Publications URL: [Link]

  • Title: Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - RSC Publishing Source: RSC Publishing URL: [Link]

  • Title: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC - PubMed Central Source: Journal of Ovarian Research, via PubMed Central URL: [Link]

  • Title: Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies - MDPI Source: MDPI URL: [Link]

  • Title: Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - NIH Source: National Institutes of Health URL: [Link]

  • Title: A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica Source: Der Pharma Chemica URL: [Link]

  • Title: In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC - PubMed Central Source: MedChemComm, via PubMed Central URL: [Link]

  • Title: Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - UniCA IRIS Source: UniCA IRIS URL: [Link]

  • Title: Synthesis of 4-nitrophenyl piperazine derivatives 4a–m - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC - NIH Source: Acta Crystallographica Section E, via PubMed Central URL: [Link]

  • Title: New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation Source: Wanfang Data URL: [Link]

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Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Rationale for Investigating 1-Methyl-4-(4-nitrobenzyl)piperazine as a Novel Antimicrobial Agent

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] The piperazine scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a wide array of clinically approved drugs and demonstrating a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] Similarly, nitroaromatic compounds, such as nitrofurans and nitroimidazoles, are a well-established class of antimicrobials, particularly effective against anaerobic bacteria and certain protozoa.[3] The compound this compound integrates both the piperazine and a nitrobenzyl moiety, presenting a compelling candidate for investigation as a novel antimicrobial agent. This document provides a comprehensive guide for the systematic evaluation of its antimicrobial potential, detailing robust protocols for in vitro assays and discussing a hypothesized mechanism of action.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel compound's antimicrobial activity typically involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized and widely accepted technique for this purpose.[4][5]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism.

Materials:

  • This compound (MW: 235.28 g/mol )[6]

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile Dimethyl Sulfoxide (DMSO) for stock solution preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (optional)

  • Incubator (35-37°C)

Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh this compound and dissolve in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in sterile CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).[7]

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum but no compound), and a sterility control (broth only).[5]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions, positive control, and negative control.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[5]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4] This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Antimicrobial Susceptibility Testing by Agar Disk Diffusion

The disk diffusion method provides a qualitative assessment of a compound's antimicrobial activity and is useful for rapid screening.[8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial inoculum prepared as in Protocol 1

  • Sterile cotton swabs

  • This compound solution of a known concentration

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum (0.5 McFarland) and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Compound:

    • Aseptically apply sterile filter paper disks to the surface of the inoculated agar plate.

    • Pipette a known volume (e.g., 10 µL) of the this compound solution onto a disk.

    • Apply a positive control antibiotic disk and a negative control disk (with solvent only).

  • Incubation and Measurement:

    • Incubate the plates at 35-37°C for 16-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater susceptibility of the microorganism to the compound.

Part 2: Elucidating the Mode of Action

Understanding whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) is a critical next step. A time-kill assay provides this information.

Protocol 3: Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing over time when exposed to the test compound.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

  • Sterile CAMHB

  • Sterile saline for dilutions

  • Agar plates for colony counting (e.g., Tryptic Soy Agar)

  • Shaking incubator

Procedure:

  • Preparation:

    • Prepare flasks containing CAMHB with the test compound at 1x, 2x, and 4x the MIC. Include a growth control flask without the compound.

    • Inoculate each flask with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate a known volume onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by a <3-log₁₀ reduction.

Data Presentation

Quantitative data from these assays should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical MIC of this compound against Various Microorganisms

Test MicroorganismGram StainMIC (µg/mL) of this compoundPositive Control (Gentamicin) MIC (µg/mL)
Staphylococcus aureusPositive160.5
Escherichia coliNegative321
Pseudomonas aeruginosaNegative>1282
Enterococcus faecalisPositive644

Table 2: Hypothetical Zone of Inhibition Data for this compound (10 µ g/disk )

Test MicroorganismGram StainZone of Inhibition (mm)
Staphylococcus aureusPositive18
Escherichia coliNegative14
Pseudomonas aeruginosaNegative0

Visualization of Experimental Workflow

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_secondary_assay Secondary Assay cluster_results Data Analysis Compound_Prep Prepare Compound Stock Solution MIC_Assay Broth Microdilution (Determine MIC) Compound_Prep->MIC_Assay Disk_Assay Disk Diffusion (Assess Susceptibility) Compound_Prep->Disk_Assay Time_Kill Time-Kill Assay (Bactericidal vs. Bacteriostatic) Compound_Prep->Time_Kill Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->MIC_Assay Inoculum_Prep->Disk_Assay Inoculum_Prep->Time_Kill MIC_Value MIC Value (µg/mL) MIC_Assay->MIC_Value Zone_Size Inhibition Zone (mm) Disk_Assay->Zone_Size Kill_Kinetics Kill Kinetics Plot Time_Kill->Kill_Kinetics MIC_Value->Time_Kill Inform Concentration Selection

Caption: Workflow for antimicrobial evaluation of a novel compound.

Hypothesized Mechanism of Action

The hybrid structure of this compound suggests a multi-targeted or synergistic mechanism of action.

  • Disruption of Bacterial Cell Membrane and Neuromuscular Function: Piperazine and its derivatives are known to act as GABA (γ-aminobutyric acid) receptor agonists in invertebrates, leading to hyperpolarization of nerve and muscle cells, causing paralysis.[9][10] While bacteria do not possess a nervous system analogous to helminths, they do maintain a critical membrane potential. The basic nitrogens of the piperazine ring could interact with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids (in Gram-positive bacteria), disrupting membrane integrity and dissipating the proton motive force.

  • Generation of Reactive Nitrogen Species: A key feature of many nitroaromatic antimicrobials is their reduction by bacterial nitroreductases to generate cytotoxic radical species.[11] It is plausible that intracellular bacterial enzymes could reduce the nitro group of this compound. This reduction process can lead to the formation of nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can damage DNA, proteins, and lipids, ultimately leading to cell death.[3] This mechanism is particularly effective in the low-oxygen environment often found at infection sites.

Mechanism_of_Action cluster_compound cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Piperazine Moiety Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Nitrobenzyl Moiety Death Cell Death Membrane->Death RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Reduction Damage Cellular Damage (DNA, Proteins, Lipids) RNS->Damage Damage->Death

Caption: Hypothesized dual mechanism of action.

Conclusion and Future Directions

The protocols and theoretical framework presented here provide a robust starting point for the comprehensive antimicrobial evaluation of this compound. Positive results from these initial in vitro assays would warrant further investigation, including testing against a broader panel of resistant strains, cytotoxicity assays against mammalian cell lines to determine a selectivity index, and in vivo efficacy studies in appropriate animal models of infection. Elucidating the precise mechanism of action will require further experiments, such as membrane potential assays, studies on the induction of reactive oxygen/nitrogen species, and the selection and genomic analysis of resistant mutants. The unique combination of two biologically active pharmacophores in this compound makes it a promising candidate in the ongoing search for the next generation of antimicrobial agents.

References

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  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. Available at: [Link]

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  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. Available at: [Link]

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  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed. Available at: [Link]

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  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

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  • A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus Aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase - PubMed. Available at: [Link]

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Sources

Application Notes & Protocols: Experimental Design for Efficacy Testing of 1-Methyl-4-(4-nitrobenzyl)piperazine (MNBP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on designing and executing a preclinical experimental plan to evaluate the efficacy of 1-Methyl-4-(4-nitrobenzyl)piperazine (MNBP). The piperazine moiety is a prevalent scaffold in pharmacologically active compounds, known for a wide range of biological activities including anticancer effects.[1][2][3] This guide outlines a logical, phased approach, beginning with fundamental in vitro characterization to determine cytotoxic potential and elucidate the mechanism of action, and progressing to in vivo efficacy studies in established cancer models. Each protocol is designed with self-validating controls to ensure data integrity and reproducibility, grounded in established scientific principles for preclinical drug development.[4][5]

Introduction and Scientific Rationale

This compound (MNBP) is a small molecule featuring a piperazine core, a structure widely recognized for its importance in medicinal chemistry.[3] Piperazine derivatives have been developed as drugs for a multitude of therapeutic areas.[1][6] While the specific biological activity of MNBP is not extensively documented, its structural components—a piperazine ring and a nitrobenzyl group—suggest a strong potential for biological activity, particularly in oncology. The nitroaromatic group can be a key pharmacophore, and piperazine scaffolds are integral to numerous approved anticancer agents.[2][7]

Therefore, we hypothesize that MNBP possesses cytotoxic activity against cancer cells. This guide presents a structured experimental workflow to rigorously test this hypothesis. The primary objectives are:

  • To determine the cytotoxic potency and selectivity of MNBP across a panel of human cancer cell lines.

  • To investigate the underlying mechanism of action (MoA) through which MNBP exerts its effects.

  • To evaluate the in vivo anti-tumor efficacy of MNBP in a preclinical xenograft model.[8]

This phased approach ensures that a significant investment in resource-intensive animal studies is only undertaken after compelling in vitro data has been generated, a cornerstone of efficient drug discovery.[5][9]

Overall Experimental Workflow

The evaluation of MNBP will proceed in two main phases, as illustrated below. Phase 1 focuses on in vitro studies to establish baseline efficacy and mechanism. Positive results from Phase 1 are a prerequisite for initiating Phase 2, the in vivo validation.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Efficacy a Compound Preparation & QC b Cytotoxicity Screening (IC50 Determination) a->b c Mechanism of Action (e.g., Apoptosis Assay) b->c d Target Deconvolution (e.g., Western Blot) c->d e Animal Model Selection (Xenograft) d->e Go/No-Go Decision f Pharmacokinetic/ Toxicity Study (MTD) e->f g Efficacy Study (Tumor Growth Inhibition) f->g h Endpoint Analysis (Biomarkers, Histology) g->h

Caption: Overall experimental workflow for MNBP efficacy testing.

Phase 1: In Vitro Characterization

The objective of this phase is to determine the concentration-dependent effects of MNBP on cancer cell viability and to begin elucidating its mechanism of action.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

Principle of the Assay: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The concentration of these crystals, measured by spectrophotometry, is directly proportional to the number of viable cells.[10] This assay is fundamental for determining the 50% inhibitory concentration (IC50) of a compound.[11]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MNBP stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare a 2-fold serial dilution of MNBP in complete medium, starting from a high concentration (e.g., 100 µM).

  • Remove the old medium from the cells and add 100 µL of the MNBP dilutions to the respective wells in triplicate.

  • Controls (Crucial for Self-Validation):

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest MNBP concentration (e.g., 0.1% DMSO). This measures the effect of the solvent.

    • Untreated Control: Cells treated with medium only. Represents 100% cell viability.

    • Blank Control: Wells with medium only (no cells). Used for background subtraction.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours until purple formazan crystals are visible.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the MNBP concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Table 1: Example Data Summary for MNBP Cytotoxicity

Cell Line Cancer Type Incubation Time (h) IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma 48 [Insert Value]
A549 Lung Carcinoma 48 [Insert Value]
HCT116 Colorectal Carcinoma 48 [Insert Value]

| L-6 | Rat Skeletal Myoblast | 48 | [Insert Value] |

Rationale for L-6 cells: Including a non-cancerous cell line like L-6 helps to assess the selectivity of the compound. A significantly higher IC50 value in non-cancerous cells is a desirable trait.[12]

Investigation of a Potential Signaling Pathway

Rationale: Based on the common mechanisms of piperazine-containing anticancer agents, we can hypothesize that MNBP may induce apoptosis by modulating key survival pathways like PI3K/Akt/mTOR or MAPK/ERK. Western blotting is a powerful technique to probe the activation state of proteins within these pathways.

G cluster_0 Cell Survival & Proliferation MNBP MNBP PI3K PI3K MNBP->PI3K Hypothesized Inhibition Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Proliferation Proliferation mTOR->Proliferation

Caption: Hypothesized MNBP inhibition of the PI3K/Akt pathway.

Protocol: Western Blot for Phospho-Akt

  • Treatment and Lysis: Seed a relevant cell line (e.g., HCT116) in 6-well plates. Treat with MNBP at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST. Incubate with primary antibodies overnight (e.g., rabbit anti-phospho-Akt Ser473 and rabbit anti-total Akt).

  • Secondary Antibody and Detection: Wash and incubate with an HRP-conjugated anti-rabbit secondary antibody. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity. A decrease in the ratio of phospho-Akt to total Akt would support the hypothesized mechanism.

Phase 2: In Vivo Efficacy Assessment

Objective: To determine if the in vitro cytotoxic effects of MNBP translate to anti-tumor activity in a living organism. The human tumor xenograft mouse model is a standard and widely accepted preclinical model for this purpose.[8][13]

Study Design: Human Tumor Xenograft Model

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.[8][14] These mice are immunodeficient and can accept human tumor grafts.

Tumor Implantation:

  • Select a cell line that was sensitive to MNBP in vitro (e.g., HCT116).

  • Subcutaneously inject 5 x 10⁶ HCT116 cells in a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.[14]

Study Groups and Dosing:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into study groups (n=8-10 mice per group).

  • Dosing should be based on a prior Maximum Tolerated Dose (MTD) study.

Table 2: Example In Vivo Efficacy Study Design

Group N Treatment Dose Route Schedule
1 10 Vehicle Control - IP Daily (QD)
2 10 MNBP Low Dose (e.g., 10 mg/kg) IP Daily (QD)
3 10 MNBP High Dose (e.g., 30 mg/kg) IP Daily (QD)

| 4 | 10 | Positive Control (e.g., 5-FU) | 20 mg/kg | IP | Q3Dx5 |

IP: Intraperitoneal; QD: Once daily; Q3Dx5: Once every 3 days for 5 doses.

Protocol: Efficacy Monitoring and Endpoint Analysis

Step-by-Step Methodology:

  • Tumor Measurement: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse twice weekly as a general indicator of toxicity.

  • Clinical Observations: Perform daily checks for any signs of distress or adverse reactions.

  • Study Endpoint: The study will conclude when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days).

  • Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI). Calculate %TGI using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

  • Terminal Procedures: At the end of the study, collect tumors and major organs for histopathology and biomarker analysis (e.g., Western blot for phospho-Akt).

G Day_m7 Day -7 Cell Implantation Day_0 Day 0 Tumor Palpable Randomization Treatment Starts Day_m7->Day_0 Day_X Days 1-21 Tumor & Weight Measurements (2x/week) Day_0->Day_X Day_21 Day 21 End of Study Tissue Collection Day_X->Day_21

Sources

Application Note: Characterization of 1-Methyl-4-(4-nitrobenzyl)piperazine as a Potent EGFR Inhibitor in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in oncology due to its critical role in tumor progression and cell survival.[1][2] Dysregulation of the EGFR signaling pathway, through overexpression or mutation, is a hallmark of various malignancies.[3][4] This document provides a comprehensive guide for researchers on the characterization of 1-Methyl-4-(4-nitrobenzyl)piperazine, a novel small molecule inhibitor of EGFR. Detailed protocols for assessing its biological activity in cell culture are provided, including methods to determine its impact on cell viability, EGFR phosphorylation, and downstream signaling pathways.

Introduction: The Role of EGFR in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that belongs to the ErbB family.[2] Upon binding to its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain.[4][5] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[3][6] These pathways are crucial for regulating fundamental cellular processes including proliferation, differentiation, survival, and migration.[1][4]

In numerous cancers, aberrant EGFR activation, driven by gene amplification, protein overexpression, or activating mutations, leads to uncontrolled cell growth and resistance to apoptosis, contributing to tumor progression and metastasis.[3] Consequently, inhibiting EGFR activity has become a cornerstone of targeted cancer therapy.[7] Small molecule Tyrosine Kinase Inhibitors (TKIs) that compete with ATP at the kinase domain of EGFR have shown significant clinical efficacy.[8][9] This application note focuses on the in vitro characterization of a novel putative EGFR inhibitor, this compound.

Mechanism of Action of EGFR Tyrosine Kinase Inhibitors

Small molecule EGFR TKIs typically function by reversibly or irreversibly binding to the ATP-binding pocket of the EGFR kinase domain.[7][8] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.[9][10] The intended outcome is the suppression of cancer cell proliferation and the induction of apoptosis.[11]

Diagram 1: Simplified EGFR Signaling Pathway and Point of Inhibition This diagram illustrates the activation of EGFR and its principal downstream signaling pathways, indicating the point of intervention for a tyrosine kinase inhibitor like this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->EGFR EGF EGF Ligand EGF->EGFR Binding & Dimerization

Characterization of this compound

This compound is a novel synthetic compound with a molecular structure suggestive of potential kinase inhibitory activity. The following data represents a hypothetical profile of its efficacy as an EGFR inhibitor.

In Vitro Kinase Activity

An in vitro kinase assay using recombinant human EGFR enzyme is a primary method to determine the direct inhibitory effect of a compound on the receptor's enzymatic activity.[12][13]

Parameter Value
TargetRecombinant Human EGFR (WT)
Assay TypeADP-Glo™ Kinase Assay[12]
SubstratePoly(Glu, Tyr) 4:1
ATP Concentration15 µM (Km)[14]
IC₅₀ 50 nM

Table 1: Hypothetical direct enzymatic inhibition of EGFR by this compound.

Cell-Based Proliferation Assay

The anti-proliferative effect of this compound can be assessed in cancer cell lines with varying EGFR status. The A431 cell line, which overexpresses wild-type EGFR, is a common model.[11][15] The MTT or MTS assay is a standard colorimetric method to measure cell viability.[16][17]

Cell Line EGFR Status Assay Type Incubation Time IC₅₀
A431 (Epidermoid Carcinoma)High EGFR expression[11]MTT Assay72 hours150 nM
HCC827 (NSCLC)EGFR Exon 19 Deletion (Activating)MTT Assay72 hours80 nM
H1975 (NSCLC)L858R/T790M Mutation (Resistant)MTT Assay72 hours>10 µM

Table 2: Hypothetical anti-proliferative activity of this compound in various cancer cell lines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the efficacy of this compound as an EGFR inhibitor.

Protocol 1: Cell Viability (MTT) Assay

This protocol determines the concentration-dependent effect of the inhibitor on cancer cell viability.[16]

Materials:

  • A431 cells (or other suitable cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC₅₀ value.

Diagram 2: MTT Assay Workflow This diagram outlines the sequential steps of the MTT assay for assessing cell viability.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h for Attachment A->B C Treat with Serial Dilutions of Inhibitor B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Protocol 2: Western Blot for EGFR Phosphorylation

This protocol directly assesses the inhibitory effect of the compound on EGFR autophosphorylation.[5][21][22]

Materials:

  • A431 cells

  • Serum-free medium

  • This compound

  • Human EGF

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)[22][23]

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1173), anti-total-EGFR[24]

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 16-18 hours.[14]

  • Inhibitor Incubation: Treat cells with varying concentrations of this compound for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes at 37°C to induce EGFR phosphorylation.[14][23]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[21]

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.[21]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.[22]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[22]

    • Incubate with anti-phospho-EGFR primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.[21]

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody against total EGFR.[21]

  • Densitometry Analysis: Quantify the band intensities. The ratio of phospho-EGFR to total EGFR provides a normalized measure of EGFR activation.[21]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential EGFR inhibitor. Positive results from these assays—specifically, a low IC₅₀ in enzymatic and cell proliferation assays and a clear reduction in EGFR phosphorylation—would strongly support its further development. Subsequent investigations should include evaluating its effect on downstream signaling molecules (p-AKT, p-ERK), assessing its activity against a broader panel of cancer cell lines, including those with known resistance mutations, and ultimately, progressing to in vivo xenograft models to determine its therapeutic potential in a physiological context.

References

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  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169.
  • Zarredar, H., et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 22(16), 8887.
  • Perez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. Clinical Lung Cancer, 6(Suppl 1), S16-S23.
  • Garrido, C., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(9-12), 803-817.
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  • Raymond, E., et al. (2004). Pharmacological background of EGFR targeting. Annals of Oncology, 15(Suppl 4), iv11-iv18.
  • Singh, M., & Jha, R. P. (2017). Mechanism of action of EGFR inhibitors. In EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC.
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  • BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Phospho-EGFR Inhibition by Egfr-IN-46.
  • Abcam. (n.d.). MTT assay protocol.
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  • Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 19-29.
  • Ciardiello, F., et al. (2008). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Journal of Clinical Oncology, 26(15), 2549-2559.
  • Abcam. (n.d.). Western blot for phosphorylated proteins.
  • Schmidt, D., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1), 13543.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events.
  • PubChem. (n.d.). 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine.
  • Khan, I., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9575-9588.
  • ChemicalBook. (n.d.). 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis.
  • Khan, I., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9575-9588.
  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine.
  • Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
  • Sigma-Aldrich. (n.d.). 1-((4-METHYLPHENYL)SULFONYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Li, D., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3162-3166.
  • Arshad, M., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.

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Application Note & Protocol: Solubilization of 1-Methyl-4-(4-nitrobenzyl)piperazine for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-(4-nitrobenzyl)piperazine is a piperazine derivative investigated in various fields of biomedical research. A significant technical hurdle for its use in biological systems is its presumed low aqueous solubility, a common characteristic for many small organic molecules. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, non-reproducible or misleading experimental results.

This document provides a comprehensive, field-proven protocol for the reliable dissolution and preparation of this compound for use in in vitro studies, such as cell-based assays. The methodology is designed to ensure compound stability, maximize bioavailability in the experimental system, and maintain the integrity of the cellular environment. We will detail the principles behind solvent selection, the preparation of a high-concentration master stock, and the subsequent dilution into aqueous cell culture media, emphasizing best practices and critical quality control checkpoints.

Compound Specifications

Accurate preparation of solutions begins with precise knowledge of the compound's physical and chemical properties. The key specifications for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₂[1]
Molar Mass (MW) 235.28 g/mol [1]
CAS Number 70261-81-3[1]

The Rationale for a Two-Step Dissolution Strategy

The molecular structure of this compound suggests it is a lipophilic compound with poor water solubility. Attempting to dissolve it directly into an aqueous buffer or cell culture medium would likely result in an insoluble suspension, not a true solution. Therefore, a two-step strategy is essential:

  • Primary Solubilization: The compound is first dissolved at a high concentration in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its powerful solubilizing capacity for a wide range of organic molecules and its established use in cell culture.[2][3]

  • Secondary Dilution: The concentrated primary stock solution is then carefully diluted into the final aqueous experimental medium. This step is critical, as the goal is to dilute the compound to its final working concentration while ensuring the final concentration of the organic solvent (DMSO) remains below its cytotoxic threshold for the cells being studied.[4]

This approach ensures the compound remains in a dissolved state, allowing for accurate dosing and reliable biological activity assessment.

Materials and Equipment

4.1 Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), Biotechnology or Cell Culture Grade, anhydrous (≤0.02% water)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile Phosphate-Buffered Saline (PBS)

4.2 Equipment:

  • Analytical balance (readable to 0.1 mg)

  • Laminar flow hood (for sterile procedures)

  • Micropipettes (P1000, P200, P20) and sterile, low-retention tips

  • Sterile microcentrifuge tubes (1.5 mL) or cryovials for aliquoting

  • Vortex mixer

  • Water bath or incubator set to 37°C

  • Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves

Protocol 1: Preparation of a 10 mM Master Stock Solution

Preparing a concentrated master stock solution is a standard and highly recommended practice that improves accuracy, reduces the risk of contamination, and conserves the compound.[5][6] A 10 mM stock is a practical and versatile starting point for most in vitro assays.

Calculation: To prepare a 10 mM solution, the required mass of the compound is calculated using its molar mass (235.28 g/mol ).

  • Formula: Mass (mg) = Desired Volume (mL) × Molar Mass ( g/mol ) × Desired Molarity (mol/L)

  • For 1 mL of 10 mM stock: Mass (mg) = 1 mL × 235.28 g/mol × 0.010 mol/L = 2.35 mg

Step-by-Step Procedure:

  • Weighing: Carefully weigh out 2.35 mg of this compound powder and transfer it into a sterile 1.5 mL microcentrifuge tube or a suitable vial.

    • Causality Note: Weighing a larger mass (e.g., for 5 or 10 mL of stock) can reduce measurement errors associated with the analytical balance. Always adjust the solvent volume accordingly.

  • Solvent Addition: Add 1.0 mL of pure, anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.

    • Expert Insight: If dissolution is slow, brief sonication in a water bath (5-10 minutes) can help break up small aggregates.[7][8] Gentle warming to 37°C can also be attempted, but prolonged heating should be avoided to prevent potential compound degradation.

  • Quality Control (Self-Validation): Visually inspect the solution against a light source. It should be clear and free of any visible particulates or precipitate. If particulates remain, continue vortexing or sonicating.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM in DMSO), and preparation date. Store the aliquots at -20°C or -80°C, protected from light. Properly stored DMSO stock solutions are generally stable for several months.[5]

Protocol 2: Preparation of Final Working Solutions

This protocol describes the dilution of the 10 mM master stock into cell culture medium to achieve the desired final concentration for the experiment.

Critical Consideration: Final DMSO Concentration The final concentration of DMSO in the culture medium must be kept to a minimum to avoid solvent-induced cytotoxicity or off-target effects.[9]

  • Gold Standard: ≤ 0.1% (v/v) DMSO is generally considered non-toxic for most cell lines.[10]

  • Acceptable Upper Limit: Up to 0.5% may be tolerated by some robust cell lines, but this should be validated.[3]

  • Mandatory Control: Always include a "vehicle control" in your experiments, which consists of cells treated with the same final concentration of DMSO used in the compound-treated wells.[9]

Step-by-Step Procedure:

  • Thaw Stock: Remove one aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity.

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C before use to avoid temperature shock to the cells.[11]

  • Dilution: Add the required volume of the 10 mM stock solution directly to the pre-warmed culture medium. Crucially, add the small volume of DMSO stock to the large volume of aqueous medium, not the other way around.

  • Immediate Mixing: Immediately after adding the stock, mix the solution thoroughly by gentle inversion or pipetting. This rapid dispersion is vital to prevent the compound from precipitating out of the solution.

  • Dosing: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of the compound, as its stability and solubility in medium are not guaranteed over time.

Example Dilution Calculations (for a final volume of 10 mL):

Desired Final Compound ConcentrationCalculation (C1V1 = C2V2)Volume of 10 mM Stock to AddFinal DMSO Concentration (v/v)
1 µM (10,000 µM)(V1) = (1 µM)(10,000 µL)1.0 µL 0.01%
10 µM (10,000 µM)(V1) = (10 µM)(10,000 µL)10.0 µL 0.1%
25 µM (10,000 µM)(V1) = (25 µM)(10,000 µL)25.0 µL 0.25%
50 µM (10,000 µM)(V1) = (50 µM)(10,000 µL)50.0 µL 0.5%

Note: For final concentrations requiring >0.5% DMSO, consider preparing a more concentrated master stock (e.g., 50 mM) or performing a serial dilution.

Workflow Visualization

The following diagram illustrates the complete workflow from solid compound to the final working solution ready for cell treatment.

G cluster_prep Master Stock Preparation (Non-sterile) cluster_storage Storage cluster_dilution Working Solution Preparation (Sterile) compound Solid Compound (2.35 mg) stock 10 mM Master Stock in DMSO compound->stock Dissolve & Vortex dmso Anhydrous DMSO (1.0 mL) dmso->stock aliquots Aliquots (-20°C) stock->aliquots Aliquot working_sol Final Working Solution (e.g., 10 µM in 0.1% DMSO) aliquots->working_sol Thaw & Add to Medium medium Pre-warmed Cell Culture Medium medium->working_sol Immediate, Thorough Mixing

Caption: Workflow for preparing this compound solutions.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Insufficient mixing or compound aggregation.Continue vortexing. Use a sonicating water bath for 10-15 minutes. Gently warm the solution to 37°C for a short period.
Master stock appears cloudy or has precipitate after freezing. Water contamination in DMSO, leading to freezing.Use fresh, anhydrous DMSO. Ensure tubes are sealed tightly. Thaw completely and vortex vigorously; if precipitate remains, the stock may be compromised.
Compound precipitates immediately upon dilution into culture medium. Poor kinetic solubility; final concentration is too high.Ensure rapid and thorough mixing upon dilution. Decrease the final desired concentration. If high concentrations are necessary, investigate the use of solubilizing agents like serum or albumin, but be aware these can affect compound activity.[8]
Vehicle control (DMSO only) shows cytotoxicity or affects cell behavior. Cell line is highly sensitive to DMSO; DMSO concentration is too high.Reduce the final DMSO concentration to ≤0.05% or lower. This may require making a more concentrated master stock. Perform a dose-response curve for DMSO alone on your cell line to determine its IC₅₀ and a safe working concentration.[4]

Safety Precautions

This compound should be handled as a potentially hazardous chemical. A safety data sheet (SDS) for a similar compound indicates it may cause skin, eye, and respiratory irritation.[12]

  • Handling: Always handle the solid compound and concentrated DMSO stock inside a chemical fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses at all times.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • Anonymous. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • ChemBK. 1-(4-Nitrobenzyl)-4-methylpiperazine - Physico-chemical Properties. ChemBK. [Link]

  • Anonymous. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Anonymous. (2016). What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. [Link]

  • da Silva, A. R., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). [Link]

  • Anonymous. (2013). How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Khan Khilji, S. (2018). 10 Basic tips for mammalian cell culture. Addgene Blog. [Link]

  • Anonymous. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • ChemSrc. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | CAS#:16155-03-6. ChemSrc. [Link]

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Application Note & Protocols: Investigating the Neuropharmacological Profile of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Section 1: Introduction and Scientific Rationale

1-Methyl-4-(4-nitrobenzyl)piperazine is a synthetic compound whose neuropharmacological profile is not yet extensively characterized in peer-reviewed literature. However, its chemical structure, featuring a methylpiperazine core linked to a nitrobenzyl group, suggests potential interactions with various CNS targets. The piperazine ring is a common scaffold in numerous centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics, often conferring affinity for dopaminergic and serotonergic receptors. The nitrobenzyl moiety, an electron-withdrawing group, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability.

This document outlines a series of recommended protocols for the initial characterization of this compound (herein referred to as "the compound") in neuropharmacology research. The proposed workflow is designed to first establish its primary molecular targets in vitro and then to explore its functional consequences in cellular and in vivo models. This structured approach provides a robust framework for elucidating the compound's potential as a novel research tool or therapeutic lead.

Section 2: Proposed Mechanism of Action and Initial Screening Strategy

Given the prevalence of the piperazine scaffold in drugs targeting monoamine systems, a logical starting point is to screen the compound against a panel of dopamine and serotonin receptors. The initial hypothesis is that the compound may act as an antagonist or agonist at these sites. The workflow below illustrates the proposed screening cascade.

G cluster_0 Phase 1: In Vitro Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Behavioral Assessment A This compound (Test Compound) B Primary Radioligand Binding Assay (Dopamine & Serotonin Receptor Panel) A->B C Determine Ki values for high-affinity targets (<1 µM) B->C D Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) C->D Identified Target(s) E Determine Agonist/Antagonist Profile (EC50/IC50 values) D->E F Select Behavioral Models based on In Vitro Profile (e.g., Locomotion, Anxiety) E->F Functional Profile G Dose-Response Studies & PK/PD Analysis F->G

Figure 1: Proposed workflow for the neuropharmacological characterization of a novel compound.

Section 3: In Vitro Protocols

Protocol: Receptor Binding Affinity Profiling

Objective: To determine the binding affinity (Ki) of this compound for a panel of key neuroreceptors.

Rationale: This initial screen is a cost-effective method to identify the most likely molecular targets of the compound from a broad range of possibilities. By competing with a radiolabeled ligand of known affinity, we can quantify the compound's ability to bind to specific receptors. A high affinity (low Ki value) suggests a potential site of action.

Step-by-Step Protocol:

  • Preparation of Membranes: Utilize commercially available cell membranes or prepare them from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptors of interest (e.g., D1, D2, 5-HT1A, 5-HT2A). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound at 10-12 serial dilutions (e.g., from 100 µM to 1 pM).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-WAY-100635 for 5-HT1A receptors) at a concentration near its Kd value.

    • Receptor-expressing cell membranes.

  • Nonspecific Binding: In separate wells, include a high concentration of a known, non-labeled ligand (e.g., 10 µM Haloperidol for D2) to determine nonspecific binding.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters with ice-cold buffer, dry the plate, and add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor Target Radioligand Used Hypothetical Ki (nM) for Compound
Dopamine D2[³H]-Spiperone85
Dopamine D3[³H]-7-OH-DPAT250
Serotonin 5-HT1A[³H]-8-OH-DPAT45
Serotonin 5-HT2A[³H]-Ketanserin1500
Serotonin 5-HT2C[³H]-Mesulergine>10,000

Table 1: Example data table for summarizing binding affinities.

Protocol: Functional Activity Assay (cAMP Measurement)

Objective: To determine if the compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) identified in the binding screen (e.g., 5-HT1A, a Gi-coupled receptor).

Rationale: Binding does not equate to function. This assay measures the downstream second messenger response (cAMP levels) following receptor activation or inhibition. For a Gi-coupled receptor, an agonist will decrease cAMP levels, while an antagonist will block the cAMP decrease caused by a known agonist.

G cluster_0 Agonist Mode cluster_1 Antagonist Mode A Compound binds 5-HT1A (Gi) B Inhibits Adenylyl Cyclase A->B C Forskolin-stimulated cAMP levels decrease B->C D Known Agonist (e.g., 8-OH-DPAT) + Compound E Compound blocks agonist binding D->E F Agonist-induced decrease in cAMP is blocked E->F

Figure 2: Signaling logic for a functional cAMP assay at a Gi-coupled receptor.

Step-by-Step Protocol:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human 5-HT1A receptor in 96-well plates and grow to confluency.

  • Assay Preparation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 20-30 minutes to prevent cAMP degradation.

  • Agonist Mode: Add the test compound at various concentrations to the wells.

  • Antagonist Mode: Add the test compound at various concentrations, followed by a fixed concentration of a known agonist (e.g., 8-OH-DPAT at its EC80 concentration).

  • Stimulation: Add a known adenylyl cyclase activator, such as Forskolin, to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP response against the log concentration of the compound to determine the EC50 (concentration for 50% of maximal effect).

    • Antagonist Mode: Plot the cAMP response against the log concentration of the compound to determine the IC50 (concentration for 50% inhibition of the agonist response).

Section 4: In Vivo Protocols

Protocol: Open Field Test for Locomotor Activity

Objective: To assess the effect of the compound on spontaneous locomotor activity and exploratory behavior in rodents.

Rationale: Many centrally acting drugs, particularly those affecting dopamine systems, alter locomotor activity. This test provides a baseline measure of the compound's potential stimulant, sedative, or anxiolytic/anxiogenic effects.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice or Sprague-Dawley rats to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage). Include a vehicle control group and a positive control group (e.g., amphetamine for hyperlocomotion, diazepam for sedation/anxiolysis).

  • Test Arena: Place the animal in the center of a square arena (e.g., 40x40 cm for mice) equipped with infrared beams or an overhead video tracking system.

  • Data Collection: Allow the animal to explore freely for a set duration (e.g., 30-60 minutes). The tracking software will automatically record parameters.

  • Parameters to Analyze:

    • Total Distance Traveled: A primary measure of overall locomotor activity.

    • Time Spent in Center Zone vs. Periphery: A measure of anxiety-like behavior (thigmotaxis). Anxious animals tend to stay near the walls.

    • Rearing Events: A measure of exploratory behavior.

  • Data Analysis: Compare the means of the different treatment groups using ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's).

Data Presentation:

Treatment Group Dose (mg/kg, IP) Total Distance (m) (Mean ± SEM) Time in Center (s) (Mean ± SEM)
Vehicle-150.5 ± 10.225.1 ± 3.5
Compound1145.2 ± 9.828.3 ± 4.1
Compound595.7 ± 8.145.6 ± 5.2
Compound1060.3 ± 7.5 55.9 ± 6.0

*Table 2: Example data from an Open Field Test. *p<0.05, *p<0.01 vs. Vehicle.

Section 5: Conclusion and Future Directions

The protocols detailed in this document provide a foundational strategy for characterizing the neuropharmacological properties of this compound. Based on the in vitro binding and functional data, subsequent in vivo studies can be more targeted. For example, if the compound is identified as a potent 5-HT1A agonist with a sedative locomotor profile, further investigation using models of anxiety (e.g., Elevated Plus Maze) or depression (e.g., Forced Swim Test) would be warranted. A thorough investigation combining these multi-level assays is crucial for building a comprehensive pharmacological profile and determining the future research trajectory for this novel compound.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Gabriel, D., Vernier, M., Pfeifer, M. J., Dasen, B., & Gsell, B. (2003). High-throughput screening technologies for drug discovery. Combinatorial chemistry & high throughput screening, 6(4), 271-286. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to measure locomotor and anxiety-like behavior in mice. Journal of visualized experiments : JoVE, (96), e52434. [Link]

Application Note: High-Throughput Screening Assays for the Interrogation of Piperazine Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs and its structural versatility that allows for fine-tuning of pharmacological properties. [1][2][3][4]This six-membered heterocyclic nucleus provides a unique combination of structural rigidity and polarity, often conferring favorable pharmacokinetic profiles such as improved aqueous solubility and oral bioavailability. [2][3]Given its importance, large libraries of piperazine derivatives are frequently synthesized to explore new therapeutic avenues. High-Throughput Screening (HTS) is an indispensable tool in drug discovery that enables the rapid evaluation of these vast compound collections to identify molecules that modulate the activity of a biological target. [5]This guide provides an in-depth overview of robust, field-proven HTS methodologies tailored for the screening of piperazine derivative libraries against common drug target classes, including G-Protein Coupled Receptors (GPCRs), kinases, and other protein-ligand interaction targets. We present detailed protocols, the rationale behind experimental choices, and critical data analysis workflows to ensure the generation of high-quality, actionable data.

Foundational Strategy: Selecting the Right Assay

The success of any HTS campaign hinges on the selection of an appropriate assay. The choice is dictated by the biological target and the specific question being asked (e.g., are we seeking an inhibitor, an agonist, or an allosteric modulator?). For piperazine derivatives, which have shown activity against a wide range of targets, the primary decision is between biochemical and cell-based formats. [4][6]

  • Biochemical Assays: These assays quantify the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. They are invaluable for identifying direct binders or inhibitors in a clean, simplified system. [7]* Cell-Based Assays: These assays measure the downstream physiological response of a cell upon compound treatment. They provide a more biologically relevant context, accounting for factors like cell permeability and potential off-target effects, but can be more complex to interpret. [][9] The general workflow for an HTS campaign is a multi-stage process designed to triage a large library down to a small number of validated hits.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Dose-Response & Potency cluster_3 Secondary & Orthogonal Assays Primary Screen Full Library (Single High Concentration) Confirm Re-test Primary Hits (Fresh Compound Stock) Primary->Confirm Identifies 'Hits' DoseResponse Generate IC50/EC50 Curves (Serial Dilutions) Confirm->DoseResponse Confirms Activity Secondary Confirm Mechanism of Action (Alternative Assay Technology) DoseResponse->Secondary Quantifies Potency Selectivity Assess Target Selectivity (Counter-Screening) Secondary->Selectivity Validates 'Leads'

Caption: General workflow for an HTS campaign. [10]

Cell-Based Assays: Probing Function in a Physiological Context

Cell-based assays are paramount for targets like GPCRs and ion channels, where cellular machinery is integral to the signal transduction process.

2.1. Calcium Flux Assays for GPCR Modulation

Many piperazine derivatives target neurotransmitter receptors, a large number of which are GPCRs that signal via intracellular calcium mobilization (Gq-coupled). [1]Calcium flux assays provide a dynamic, real-time readout of receptor activation or inhibition.

Scientific Principle: Gq-coupled GPCRs, upon agonist binding, activate phospholipase C, which generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye that exhibits increased fluorescence intensity upon binding to Ca²⁺. [10][11]

Gq_Pathway cluster_ER compound Piperazine Agonist receptor Gq-Coupled GPCR compound->receptor Binds g_protein Gαq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 ca_channel IP3 Receptor ip3->ca_channel Binds er Endoplasmic Reticulum (ER) ca_ion response Fluorescence Increase (Cellular Response) ca_ion->response Causes

Caption: Simplified Gq-coupled GPCR signaling pathway.

Protocol: No-Wash Calcium Flux Assay for a Target GPCR

This protocol is optimized for a 384-well format using a fluorescent plate reader with liquid handling capabilities (e.g., FLIPR). The "no-wash" approach increases throughput and minimizes cell disturbance. [12] Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the target GPCR into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells/well in 25 µL of culture medium. Incubate overnight (16-24 hours) at 37°C, 5% CO₂.

  • Dye Loading: Prepare the calcium-sensitive dye (e.g., Fluo-8 AM) loading solution in an appropriate buffer (e.g., HBSS) containing probenecid. Probenecid is an organic anion transporter inhibitor that reduces the leakage of the de-esterified dye from the cells. [12]Add 25 µL of this solution to each well.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light. This allows for complete de-esterification of the dye within the cells.

  • Compound Addition & Reading: Place the cell plate and a compound plate (containing piperazine derivatives diluted to 4x final concentration) into the plate reader.

    • For Agonist Screening: The instrument adds 12.5 µL of compound from the source plate to the cell plate and immediately begins reading fluorescence (e.g., Ex: 485 nm, Em: 525 nm) every second for 120-180 seconds.

    • For Antagonist Screening: The instrument first adds 12.5 µL of the piperazine derivative. After a 15-30 minute pre-incubation, it adds 12.5 µL of a known agonist (at its EC₈₀ concentration) and immediately begins reading.

  • Data Analysis: The response is typically quantified as the maximum fluorescence signal minus the baseline signal. For antagonists, the percent inhibition of the agonist response is calculated.

ParameterTypical Value/ConditionRationale
Cell LineHEK293 or CHO with target GPCRRobust, easily transfectable cell lines with low endogenous receptor expression. [13]
Plate Type384-well, black-wall, clear-bottomMinimizes well-to-well crosstalk and background fluorescence.
Dye KitNo-Wash Calcium Assay Kit (e.g., FLIPR Calcium 6)Simplifies workflow and improves reproducibility for HTS. [12]
Final Compound Conc.1-10 µMA standard concentration for primary screens to balance hit identification with off-target effects.
Final DMSO Conc.≤ 0.5%High concentrations of DMSO can affect cell viability and membrane integrity.
Positive ControlKnown Agonist (e.g., at EC₁₀₀)Defines the maximum assay signal (100% activity).
Negative ControlVehicle (DMSO in buffer)Defines the baseline signal (0% activity).
Biochemical Assays: Quantifying Direct Target Engagement

Biochemical assays are ideal for targets like kinases or for quantifying binding affinity in competitive formats.

3.1. Fluorescence Polarization (FP) Competitive Binding Assay

FP is a homogeneous technique well-suited for HTS, measuring the disruption of a protein-ligand interaction. [14][15] Scientific Principle: The assay measures the change in the rotational speed of a small fluorescently labeled molecule (a "probe" or "tracer") in solution. When the probe is unbound, it tumbles rapidly, and when excited with plane-polarized light, it emits depolarized light (low FP value). When bound to a larger target protein, its tumbling is slowed, and it emits light that remains highly polarized (high FP value). [14]A piperazine derivative that binds to the same site as the probe will displace it, causing a decrease in the FP signal. [16] Protocol: FP Assay to Identify Binders to a Target Protein

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target protein and a fluorescently labeled probe ligand in FP assay buffer. The optimal probe concentration is typically at or below its dissociation constant (Kd) to ensure the assay is sensitive to competitive displacement. [16]2. Assay Setup: In a 384-well black assay plate, set up the following controls:

    • Low Polarization Control (Min): Probe only in buffer.

    • High Polarization Control (Max): Probe + saturating concentration of target protein.

  • Compound Dispensing: Use acoustic dispensing or pin tool to transfer ~50 nL of piperazine derivatives (typically from a 10 mM DMSO stock) into the appropriate wells.

  • Reagent Addition: Add the target protein to all wells except the "Min" control wells. Allow a brief pre-incubation (15-30 minutes).

  • Initiation: Add the fluorescent probe to all wells. The final volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for 1-2 hours (or until equilibrium is reached), protected from light.

  • Plate Reading: Read the plate on an FP-capable plate reader, measuring both parallel (I∥) and perpendicular (I⊥) fluorescence emission. The instrument calculates the FP value in millipolarization units (mP).

ParameterTypical Value/ConditionRationale
Plate Type384-well, low-volume, blackLow-binding surface to prevent protein/probe adsorption; black color minimizes stray light.
Fluorescent Probee.g., FITC- or TAMRA-labeled peptide/small moleculeChoice of fluorophore depends on available instrument filters and potential for compound interference. [16]
Probe Concentration1-10 nM (or ≤ Kd)Keeps the assay in a sensitive range for competitive binding. [17]
Protein Concentration~Kd of the probeEnsures a sufficient binding window (difference between min and max signal) for the assay.
G-Factor CalibrationPerformed before readingCorrects for instrument bias in detecting parallel and perpendicular light. [16]
3.2. TR-FRET Assay for Kinase Activity

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for HTS, particularly for kinase targets, as it minimizes interference from compound autofluorescence. [18][19] Scientific Principle: TR-FRET relies on energy transfer between a donor fluorophore (a lanthanide like Terbium) and an acceptor fluorophore (like fluorescein). The donor has a long fluorescence lifetime. When the donor and acceptor are brought into close proximity (<10 nm), excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. By measuring the emission after a time delay, short-lived background fluorescence is eliminated, resulting in a high signal-to-noise ratio. [18][20]For a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with an acceptor can be used. Kinase activity leads to phosphorylation, antibody binding, and proximity of donor (bound to biotin via streptavidin) and acceptor, generating a FRET signal.

Protocol: ADP-Glo™ Luminescent Kinase Assay

While TR-FRET is excellent, another common and powerful method for kinases is the luminescence-based ADP-Glo™ assay, which measures ADP production.

Scientific Principle: This is a universal kinase assay that measures the amount of ADP produced during a kinase reaction. After the kinase reaction, an "ADP-Glo™ Reagent" is added to stop the reaction and deplete the remaining ATP. Then, a "Kinase Detection Reagent" is added to convert the newly produced ADP back into ATP, which is then used by a luciferase to generate a light signal. The amount of light is directly proportional to the kinase activity. [21] Step-by-Step Methodology:

  • Compound Dispensing: Dispense 50 nL of each piperazine library compound into 384-well white, low-volume assay plates. [21]2. Kinase Reaction: Add 5 µL of a solution containing the target kinase and its specific substrate peptide to each well.

  • Reaction Initiation: Add 5 µL of an ATP solution to start the kinase reaction. The final concentration of ATP should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Incubation: Incubate the reaction at room temperature for 60 minutes. [21]5. Signal Development (Step 1): Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Development (Step 2): Add 20 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and initiates the luminescence reaction. Incubate for 30-60 minutes at room temperature.

  • Plate Reading: Measure luminescence using a plate reader.

Kinase_Assay_Workflow start Dispense Piperazine Compound (50 nL) add_kinase Add Kinase + Substrate start->add_kinase add_atp Add ATP (Initiate Reaction) add_kinase->add_atp incubate1 Incubate (60 min) add_atp->incubate1 add_adpglo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubate1->add_adpglo incubate2 Incubate (40 min) add_adpglo->incubate2 add_detect Add Detection Reagent (Convert ADP -> ATP -> Light) incubate2->add_detect incubate3 Incubate (30 min) add_detect->incubate3 read Read Luminescence incubate3->read

Caption: Workflow for the ADP-Glo™ kinase assay. [22]

Data Quality Control and Hit Triage

Rigorous quality control (QC) is non-negotiable in HTS to ensure that results are meaningful and reproducible. [22][23] Key QC Metrics: The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay. It reflects both the dynamic range of the signal and the data variation. [24][25] | Metric | Formula | Acceptance Criteria | Rationale | | :--- | :--- | :--- | :--- | | Z'-Factor | 1 - (3 * (StDev_max + StDev_min)) / |Mean_max - Mean_min| | Z' ≥ 0.5 | An assay with a Z' ≥ 0.5 is considered excellent and robust for HTS, indicating a large separation between control populations. [24]| | Signal-to-Background (S/B) | Mean_max / Mean_min | S/B > 3 (assay dependent) | Indicates the dynamic range or "window" of the assay. | | Coefficient of Variation (%CV) | (StDev / Mean) * 100 | < 15% for controls | Measures the relative variability of the data; high CV indicates inconsistency. |

Hit Triage Process:

  • Primary Hit Selection: In the primary screen, compounds are typically flagged as "hits" if their activity (e.g., percent inhibition) exceeds a defined threshold, often calculated as 3 times the standard deviation of the sample population or a fixed cutoff (e.g., >50% inhibition).

  • Confirmation: Hits are re-tested under the same conditions, often from a freshly prepared sample, to eliminate false positives arising from experimental error.

  • Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., 8-10 point serial dilutions) to determine their potency (IC₅₀ or EC₅₀). This step is critical for ranking compounds and establishing a structure-activity relationship (SAR).

  • Orthogonal/Secondary Assays: Active compounds are further validated using a different assay technology to rule out artifacts and confirm the mechanism of action. For example, a hit from a kinase activity assay might be tested in a direct binding assay.

Conclusion

The piperazine scaffold remains a highly productive starting point for drug discovery. The successful identification of novel, potent, and selective modulators from piperazine-based libraries is critically dependent on the strategic implementation of well-validated and robust high-throughput screening assays. The choice of a biochemical or cell-based approach must be tailored to the specific biological target. By adhering to the detailed protocols for fluorescence polarization, calcium flux, or luminescence-based kinase assays, and by implementing stringent quality control measures like the Z'-factor, researchers can confidently and efficiently navigate the HTS process from initial library screen to the identification of promising lead candidates for further development.

References
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Application Notes & Protocols: In Vivo Experimental Framework for 1-Methyl-4-(4-nitrobenzyl)piperazine (MNBP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an in vivo experimental plan for the novel compound 1-Methyl-4-(4-nitrobenzyl)piperazine (MNBP). The piperazine scaffold is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs with applications ranging from oncology to central nervous system (CNS) disorders.[1][2] The specific structure of MNBP, incorporating a nitrobenzyl group, suggests potential utility as an intermediate in the synthesis of targeted therapies, such as EGFR inhibitors for non-small-cell lung cancer, or it may possess intrinsic biological activity.[3] Lacking established in vivo data, this guide presents a logical, phased approach, beginning with essential preliminary characterization—pharmacokinetics and acute toxicity—and branching into two potential therapeutic avenues for efficacy testing: oncology and neuropharmacology. The protocols herein are designed to be self-validating, incorporating necessary controls and clear endpoints to ensure robust and reproducible results, while adhering to the highest standards of animal welfare and ethical conduct.

Strategic Overview of In Vivo Investigation

The successful preclinical evaluation of a novel compound like MNBP requires a structured, multi-stage approach. The primary objective is to build a comprehensive profile of the compound's behavior in a living system, starting with safety and bioavailability before proceeding to disease-specific efficacy. This systematic progression ensures that resources are used efficiently and that animal welfare is prioritized at every stage.[4][5]

The proposed workflow is divided into two main phases:

  • Phase 1: Foundational In Vivo Characterization. This non-negotiable first step establishes the compound's basic safety and pharmacokinetic profile. The data gathered here are critical for designing meaningful and ethically sound efficacy studies.

  • Phase 2: Efficacy Evaluation in Disease Models. Based on the compound's chemical structure and any available in vitro data, relevant animal models of disease are selected to test for therapeutic potential. This guide will propose two distinct, high-potential pathways for MNBP.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Efficacy Evaluation PK Pharmacokinetic (PK) Studies (Single Dose, IV & PO) Tox Acute Toxicity Studies (Dose Escalation, MTD) PK->Tox Informs Safe Dosing Oncology Oncology Model (e.g., Xenograft) Tox->Oncology Defines Therapeutic Window Neuro Neuropharmacology Model (e.g., Neurodegeneration) Tox->Neuro Defines Therapeutic Window Decision Go/No-Go Decision Based on PK/Tox Profile Tox->Decision

Caption: High-level strategic workflow for the in vivo evaluation of MNBP.

Phase 1: Foundational In Vivo Characterization

Before assessing efficacy, it is imperative to understand how the animal body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics/toxicology). These initial studies are typically performed in healthy rodents (e.g., mice or rats) and are a prerequisite for regulatory and ethical approval for more complex studies.[6][7]

Protocol: Single-Dose Pharmacokinetic (PK) Profiling

Rationale: The goal of this protocol is to determine key PK parameters, such as bioavailability, clearance, volume of distribution, and half-life. This is crucial for designing effective dosing regimens in subsequent efficacy studies.[8] Administering the compound via both intravenous (IV) and oral (PO) routes allows for the calculation of absolute oral bioavailability.[4] Sprague-Dawley rats are a common model for these studies due to their larger size (facilitating blood draws) and well-characterized physiology.[9]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.

  • Acclimatization: House animals in standard conditions for at least one week prior to the study.

  • Compound Formulation:

    • IV Formulation: Dissolve MNBP in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG300, 55% saline). Filter-sterilize before use.

    • PO Formulation: Dissolve or suspend MNBP in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in water).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. The low dose is chosen to avoid confounding toxicity effects.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. The higher dose accounts for expected lower bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the saphenous or tail vein into EDTA-coated tubes at predefined time points. A typical schedule would be:

    • IV Group: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of MNBP in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[9]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine the parameters listed in the table below.

Table 1: Key Pharmacokinetic Parameters for Evaluation

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest observed concentration of the drug in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifeThe time required for the drug concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Oral BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol: Acute Toxicity and Dose Range Finding

Rationale: The primary goal is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that does not cause unacceptable toxicity over a short period.[10] This information is essential for selecting safe and effective doses for chronic efficacy studies.[11][12] This study is typically conducted in the same species and strain that will be used for efficacy models.

Methodology:

  • Animal Model: CD-1 or BALB/c mice (n=3-5 per sex per group), 6-8 weeks old. Using both sexes is important as toxicity can be sex-dependent.

  • Acclimatization: House animals for at least one week prior to dosing.

  • Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a range of doses. A common approach is a modified Fibonacci series (e.g., 10, 20, 40, 80 mg/kg). Include a vehicle-only control group.

  • Administration: Administer a single dose of MNBP via the intended route for efficacy studies (e.g., intraperitoneal injection or oral gavage).

  • Monitoring and Observations:

    • Intensive Monitoring: Observe animals continuously for the first 30 minutes, then at 1, 2, 4, and 6 hours post-dose.[11]

    • Daily Monitoring: Observe animals daily for 14 days for clinical signs of toxicity (e.g., changes in posture, breathing, activity, grooming) and mortality.

    • Body Weight: Record body weight just before dosing and on days 7 and 14. A weight loss of >15-20% is a common humane endpoint.

  • Endpoint: At day 14, euthanize all surviving animals. Conduct a gross necropsy to look for any visible organ abnormalities.[11]

  • MTD Determination: The MTD is defined as the highest dose that results in no mortality and no more than a 10% loss in body weight, with all clinical signs of toxicity being reversible.

Table 2: Sample Dosing and Observation Schedule for Acute Toxicity

GroupDose (mg/kg, PO)Number of Animals (M/F)Expected Outcome
1Vehicle5/5No adverse effects.
2105/5No to mild adverse effects.
3205/5Potential for mild, reversible adverse effects.
4405/5Potential for moderate adverse effects, possible weight loss.
5805/5Potential for severe adverse effects, possible mortality.

Phase 2: Efficacy Evaluation in Disease Models

With a defined PK profile and MTD, efficacy studies can be designed. The choice of model is critical and should be based on the hypothesized mechanism of action.

Pathway A: Oncology - Human Tumor Xenograft Model

Rationale: Given that MNBP is a reagent used to synthesize EGFR inhibitors, it is logical to test its direct anti-cancer properties.[3] A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a gold-standard preclinical model for evaluating novel anti-cancer agents.[13][14][15] This model allows for the assessment of a drug's direct effect on tumor growth in an in vivo environment.[16]

G cluster_0 Treatment Phase (e.g., 21 days) start Day -7: Acclimatize Immunodeficient Mice implant Day 0: Subcutaneous Implantation of Human Cancer Cells start->implant growth Day 7-10: Monitor Tumor Growth (Tumor Volume ≈ 100-150 mm³) implant->growth randomize Day 10: Randomize Mice into Treatment Groups growth->randomize treat_vehicle Group 1: Vehicle Control treat_mnbp_low Group 2: MNBP (Low Dose) treat_mnbp_high Group 3: MNBP (High Dose) treat_positive Group 4: Positive Control monitor Monitor Twice Weekly: - Tumor Volume - Body Weight - Clinical Signs treat_vehicle->monitor treat_mnbp_low->monitor treat_mnbp_high->monitor treat_positive->monitor endpoint Day 31: Study Endpoint - Euthanasia - Final Measurements - Tissue Collection monitor->endpoint

Caption: Experimental workflow for an oncology xenograft study.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old. The choice is critical to prevent rejection of the human tumor graft.[14]

  • Cell Line: Select a human cancer cell line relevant to the hypothesized target (e.g., A549 or HCC827 for non-small-cell lung cancer).

  • Tumor Implantation: Subcutaneously inject 1-5 million cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. Begin treatment when average tumor volume reaches 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: Randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.

    • Group 1: Vehicle Control

    • Group 2: MNBP (e.g., 0.5x MTD)

    • Group 3: MNBP (e.g., 0.8x MTD)

    • Group 4: Positive Control (a standard-of-care drug for the chosen cell line)

  • Treatment: Administer treatments daily (or as determined by PK data) for 21-28 days.

  • Endpoints:

    • Primary: Tumor Growth Inhibition (TGI). Compare the change in tumor volume in treated groups to the vehicle control group.

    • Secondary: Body weight changes (as a measure of toxicity), clinical observations.

    • Exploratory: At the end of the study, tumors can be harvested for biomarker analysis (e.g., Western blot, IHC) to investigate the mechanism of action.

Pathway B: Neuropharmacology - Rodent Model of Neurodegeneration

Rationale: Piperazine derivatives frequently exhibit CNS activity.[1] Therefore, evaluating MNBP in a model of neurodegenerative disease is a valid exploratory path. Animal models are invaluable for studying disease progression and testing potential treatments for conditions like Parkinson's or Alzheimer's disease.[17][18] While genetic models exist, chemically-induced models are often used for initial compound screening due to their robustness and shorter duration.[18][19]

Protocol Example: 6-OHDA Model of Parkinson's Disease

  • Animal Model: Male Sprague-Dawley rats.

  • Model Induction:

    • Anesthetize the rats and place them in a stereotaxic frame.

    • Perform a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or substantia nigra to selectively destroy dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.[18]

  • Post-Surgical Recovery: Allow animals to recover for 2-3 weeks.

  • Confirmation of Lesion: Assess the extent of the lesion using a behavioral test, such as the apomorphine-induced rotation test. Successful lesioning results in contralateral rotations.

  • Grouping and Treatment: Group animals based on their rotation scores and begin daily treatment with MNBP (at doses derived from the MTD study), vehicle, or a positive control (e.g., L-DOPA).

  • Behavioral Assessment: Conduct weekly behavioral tests (e.g., cylinder test, rotarod) to assess motor deficits and any therapeutic effects of MNBP.

  • Endpoint Analysis: At the end of the treatment period (e.g., 4 weeks), euthanize the animals and collect brain tissue. Use immunohistochemistry to quantify the survival of dopaminergic neurons (tyrosine hydroxylase staining) in the substantia nigra.

Ethical Considerations and IACUC Compliance

All in vivo experiments must be conducted with the highest regard for animal welfare.[4]

  • IACUC Approval: Prior to initiation, a detailed protocol must be submitted to and approved by the institution's Institutional Animal Care and Use Committee (IACUC).[20][21][22] This protocol must justify the use of animals, the number of animals, and detail all procedures to minimize pain and distress.[7][22]

  • The 3Rs: The experimental design should adhere to the principles of Replacement, Reduction, and Refinement.[5]

    • Replacement: Justify why non-animal models are not suitable for the study's objectives.

    • Reduction: Use appropriate statistical methods to determine the minimum number of animals required to obtain scientifically valid data.

    • Refinement: Employ humane endpoints, provide appropriate analgesia/anesthesia, and ensure all personnel are properly trained in animal handling and procedures to minimize suffering.[23]

References

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Application Notes & Protocols for the Development of 1-Methyl-4-(4-nitrobenzyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 1-Methyl-4-(4-nitrobenzyl)piperazine. We present detailed, field-proven protocols for the synthesis of the core structure, followed by key transformations including the reduction of the nitro group to a versatile aniline intermediate, and subsequent derivatization through N-alkylation, N-acylation, and sulfonylation. The rationale behind experimental choices, self-validating protocols, and characterization data are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

This compound is a valuable starting material for the synthesis of a diverse library of compounds with potential therapeutic applications. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, often imparts improved water solubility and oral bioavailability to drug candidates.[3] The 1-methyl substitution can enhance metabolic stability, while the 4-(4-nitrobenzyl) group offers a key functional handle for diversification. The nitro group, a strong electron-withdrawing moiety, can be readily reduced to a primary amine, opening up a vast chemical space for the introduction of various pharmacophoric elements.[4] Derivatives of piperazine have shown a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer effects.[1][5][6]

The strategic development of derivatives from this scaffold allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for the generation of novel chemical entities for screening and lead optimization.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is efficiently achieved through the nucleophilic substitution of a suitable benzyl halide with 1-methylpiperazine. This direct N-alkylation is a reliable and scalable method for preparing the core scaffold.[7]

Synthetic Workflow

Synthesis_of_Core_Scaffold reagent1 1-Methylpiperazine reaction N-Alkylation (Base, Solvent) reagent1->reaction Nucleophile reagent2 4-Nitrobenzyl chloride reagent2->reaction Electrophile product This compound reaction->product

Caption: Synthetic scheme for this compound.

Detailed Protocol: N-Alkylation

Materials:

  • 1-Methylpiperazine

  • 4-Nitrobenzyl chloride

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

  • To a stirred solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile (10 mL per gram of 4-nitrobenzyl chloride), add triethylamine (1.5 equivalents).

  • Add a solution of 4-nitrobenzyl chloride (1.0 equivalent) in acetonitrile dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization:

  • Appearance: Yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 8.8 Hz, 2H), 3.55 (s, 2H), 2.48 (br s, 8H), 2.29 (s, 3H).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₇N₃O₂ [M+H]⁺: 236.14; found: 236.1.

Key Derivatization Strategies

The true utility of this compound lies in its potential for derivatization. The primary and most impactful transformation is the reduction of the nitro group to an aniline, which then serves as a versatile point for further functionalization.

Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in medicinal chemistry.[4] Several methods can be employed, with catalytic hydrogenation being a clean and efficient option. Alternatively, chemical reduction using metals in acidic media or other reducing agents can be utilized.

Nitro_Reduction start This compound reaction Reduction (e.g., H₂, Pd/C) start->reaction Substrate product 4-((4-Methylpiperazin-1-yl)methyl)aniline reaction->product

Caption: Reduction of the nitro group to form the key aniline intermediate.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol (20 mL per gram of substrate) in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction by TLC until complete consumption of the starting material (typically 4-6 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 4-((4-methylpiperazin-1-yl)methyl)aniline, which is often used in the next step without further purification.

Characterization of the Aniline Intermediate:

  • Appearance: Off-white to pale brown solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.08 (d, J = 8.4 Hz, 2H), 6.64 (d, J = 8.4 Hz, 2H), 3.63 (s, 2H), 3.39 (s, 2H), 2.47 (br s, 8H), 2.28 (s, 3H).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₉N₃ [M+H]⁺: 206.16; found: 206.2.

Derivatization of the Aniline Intermediate

The resulting aniline is a nucleophilic primary amine that can undergo a variety of reactions to generate a diverse library of derivatives.

Protocol:

  • Dissolve 4-((4-methylpiperazin-1-yl)methyl)aniline (1.0 equivalent) in anhydrous dichloromethane.

  • Add a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol:

  • Dissolve the aniline intermediate (1.0 equivalent) in pyridine or dichloromethane with triethylamine.

  • Cool the solution to 0 °C.

  • Add the desired sulfonyl chloride (1.1 equivalents) portion-wise.

  • Stir the reaction at room temperature until completion.

  • Work-up the reaction as described for N-acylation, often with an initial wash with dilute HCl to remove excess pyridine.

  • Purify the product by chromatography or recrystallization.

The secondary amine of the piperazine ring can also be functionalized via reductive amination.[8]

Protocol:

  • Dissolve 1-methyl-4-(4-aminobenzyl)piperazine (1.0 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

  • Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Data Presentation: Representative Derivatives

Derivative TypeReagent ExampleExpected Yield (%)Purification Method
Amide Benzoyl chloride85-95%Recrystallization (EtOH)
Sulfonamide Dansyl chloride70-85%Column Chromatography
N-Alkylated Aniline Benzaldehyde60-75%Column Chromatography

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_0 Core Synthesis & Reduction cluster_1 Aniline Derivatization start 1-Methylpiperazine + 4-Nitrobenzyl chloride core This compound start->core N-Alkylation aniline 4-((4-Methylpiperazin-1-yl)methyl)aniline core->aniline Nitro Reduction amide Amide Derivatives aniline->amide Acyl Chloride sulfonamide Sulfonamide Derivatives aniline->sulfonamide Sulfonyl Chloride alkyl_aniline N-Alkylated Anilines aniline->alkyl_aniline Aldehyde/Ketone, Reductive Amination

Caption: Overall workflow for the synthesis and derivatization of this compound.

Conclusion

The protocols detailed in this guide provide a robust framework for the synthesis and diversification of this compound. The strategic reduction of the nitro functionality to a primary amine unlocks a multitude of chemical transformations, enabling the creation of extensive compound libraries for biological screening. The inherent drug-like properties of the piperazine scaffold make these derivatives particularly attractive for CNS, oncology, and infectious disease research. By following these validated procedures, researchers can efficiently generate novel molecules with the potential to become next-generation therapeutic agents.

References

  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Bentham Science. (2024, October 1). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • MDPI. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • BenchChem. (n.d.). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine.
  • BenchChem. (2025, December 28). The Role of Nitrobenzyl Compounds in Pharmaceutical Intermediates.
  • PubMed Central (PMC). (2024, June 28). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

Application Notes and Protocols for 1-Methyl-4-(4-nitrobenzyl)piperazine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Piperazine Derivatives in Oncology

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. In oncology, piperazine derivatives have emerged as a promising class of compounds due to their ability to modulate key signaling pathways that are frequently dysregulated in cancer. These derivatives have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle, making them attractive candidates for novel anticancer drug development.

This guide provides a detailed overview of the application of a potent piperazine derivative, as a representative of the class to which 1-Methyl-4-(4-nitrobenzyl)piperazine belongs, in cancer cell line studies. We will delve into its mechanism of action, provide comprehensive protocols for its evaluation, and present key experimental data.

Disclaimer: The following application notes and protocols are based on extensive studies of a highly potent anticancer piperazine derivative, referred to in the literature as C505 . While this compound belongs to this class of compounds, the direct attribution of the following experimental data to this specific molecule is not explicitly confirmed in the currently available peer-reviewed literature. The information is presented to guide the experimental design for compounds of this class.

Mechanism of Action: A Multi-pronged Attack on Cancer Signaling

The representative piperazine derivative C505 exerts its potent anticancer effects by inducing caspase-dependent apoptosis through the inhibition of multiple critical cancer signaling pathways.[1] This multi-targeted approach is a significant advantage, as it can potentially overcome the resistance mechanisms that often develop against single-target agents.

The primary signaling cascades affected are:

  • PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. C505 has been shown to reduce the levels of phosphorylated AKT (p-AKT), the active form of the kinase, thereby inhibiting the downstream pro-survival signals.[1]

  • Src Family Kinases: These non-receptor tyrosine kinases are often overactive in cancer and play a crucial role in cell proliferation, invasion, and metastasis. C505 treatment leads to a reduction in the levels of Src, disrupting these oncogenic processes.[1]

  • BCR-ABL Pathway: This pathway is the hallmark of chronic myeloid leukemia (CML). C505 is highly effective in reducing the expression of the BCR-ABL fusion protein and completely eliminating its phosphorylated, active form. This leads to the downstream inhibition of substrates like STAT5 and CRKL.

This concerted inhibition of multiple pathways culminates in the activation of the apoptotic cascade, leading to programmed cell death in cancer cells.

Signaling Pathway Diagram

C505_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K Activation C505 Piperazine Derivative (e.g., C505) C505->PI3K Inhibits Src Src Family Kinases C505->Src Inhibits BCR_ABL BCR-ABL C505->BCR_ABL Inhibits Expression pBCR_ABL p-BCR-ABL (Active) C505->pBCR_ABL Inhibits Phosphorylation Caspase Caspase Activation C505->Caspase Induces AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Metastasis Invasion & Metastasis Src->Metastasis BCR_ABL->pBCR_ABL STAT5_CRKL STAT5 / CRKL pBCR_ABL->STAT5_CRKL STAT5_CRKL->Proliferation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Multi-targeted inhibition of pro-survival pathways by the piperazine derivative C505.

Quantitative Data Summary: Potency Across Diverse Cancer Cell Lines

The growth-inhibitory potential of a compound is typically quantified by the half-maximal growth inhibition (GI50) value, with lower values indicating higher potency. The representative piperazine derivative C505 has demonstrated potent activity against a range of human cancer cell lines.

Cancer Cell LineCancer TypeGI50 (µM)Reference
K562Chronic Myeloid Leukemia0.058[2]
HeLaCervical Cancer0.155[2]
AGSGastric Adenocarcinoma0.055[2]

Experimental Protocols

The following are detailed, field-proven protocols for evaluating the anticancer properties of this compound or related piperazine derivatives in cancer cell line studies.

Protocol 1: Determination of GI50 by MTT Cell Viability Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of the test compound that inhibits the growth of cancer cells by 50%.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in appropriate growth medium.

    • Trypsinize and resuspend the cells to create a single-cell suspension.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Add 100 µL of the diluted compound to the respective wells, ensuring each concentration is tested in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percentage of viability vs. compound concentration) and determine the GI50 value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate % Viability & Determine GI50 read_absorbance->analyze end End analyze->end

Caption: Workflow for determining GI50 using the MTT assay.

Protocol 2: Apoptosis Detection by Annexin V/7-AAD Staining

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the test compound.

Causality Behind Experimental Choices: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC or PE), can identify early apoptotic cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalating agent that is excluded by viable cells with intact membranes. It can, however, penetrate the membranes of late apoptotic and necrotic cells, allowing for their identification.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells (e.g., K562) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to attach or stabilize overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 5 µM) for various time points (e.g., 24, 48, 72 hours).[2] Include a vehicle control.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of PE Annexin V and 5 µL of 7-AAD.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative and 7-AAD-negative.

      • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is for examining the effect of the test compound on the expression and phosphorylation status of proteins involved in the targeted signaling pathways.

Causality Behind Experimental Choices: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies specific to total and phosphorylated forms of proteins like AKT, Src, and BCR-ABL, we can directly assess the inhibitory effect of the compound on these pathways.

Step-by-Step Methodology:

  • Cell Lysis:

    • Treat cells as described in the apoptosis protocol.

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, Src, BCR-ABL, cleaved caspase-3, PARP, and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

The data from studies on potent piperazine derivatives like C505 strongly suggest that compounds such as this compound hold significant promise as anticancer agents. Their ability to induce apoptosis through the simultaneous inhibition of multiple key signaling pathways provides a strong rationale for their further development. The protocols provided herein offer a robust framework for the in vitro characterization of this and other novel piperazine derivatives. Future studies should focus on in vivo efficacy and toxicity assessments in animal models to translate these promising in vitro findings into potential clinical applications.

References

  • She, E. X., Hao, Z., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622–633. [Link]

  • Singh, M., Jadhav, H. R., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Walayat, I., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-28. [Link]

  • She, E. X., et al. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Am J Transl Res, 5(6), 622-633. [Link]

  • ResearchGate. (2024). Anticancer activity of the tested compounds (at 50 µM). [Link]

  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(10), 5424-5430. [Link]

  • MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

  • ResearchGate. (2013). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. [Link]

Sources

Application Note: High-Purity Isolation of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide with detailed protocols for the purification of synthesized 1-Methyl-4-(4-nitrobenzyl)piperazine, a key intermediate in pharmaceutical research and development. Addressing the common challenges of removing unreacted starting materials and side-products, this guide details three primary purification techniques: Acid-Base Extraction, Flash Column Chromatography, and Recrystallization. Each protocol is presented with an emphasis on the underlying chemical principles to empower researchers to adapt these methods to their specific experimental outcomes.

Introduction: The Imperative for Purity

This compound serves as a crucial building block in the synthesis of various biologically active molecules. Its purity is paramount, as contaminants can lead to ambiguous biological data, introduce toxicity, or inhibit downstream reactions. The compound is typically synthesized via nucleophilic substitution, for instance, by reacting p-nitrobenzyl chloride with N-methylpiperazine[1].

Common impurities stemming from this synthesis may include:

  • Unreacted Starting Materials: Residual N-methylpiperazine and p-nitrobenzyl chloride.

  • Side-Products: Potential products from unintended reactions, although the formation of symmetrically disubstituted by-products is generally minimal in similar piperazine syntheses[2].

  • Solvents and Reagents: Residual solvents (e.g., DMF, ethylene glycol) and bases (e.g., K₂CO₃, triethylamine) used during the reaction[1][3].

This guide provides a systematic approach to effectively eliminate these impurities, ensuring the final product meets the stringent purity requirements for research and drug development.

Strategic Purification Workflow

A multi-step purification strategy is often the most effective approach. The basicity of the piperazine nitrogen allows for a highly selective initial cleanup using acid-base extraction, followed by chromatographic separation to remove closely related impurities. A final recrystallization step yields a highly pure, crystalline solid.

Purification_Workflow Crude Crude Synthesized Product (Mixture of product, starting materials, byproducts) ABE Protocol 1: Acid-Base Extraction Crude->ABE Initial Cleanup Chrom Protocol 2: Flash Column Chromatography ABE->Chrom Further Purification Waste1 Neutral & Acidic Impurities ABE->Waste1 Discarded Organic Layer Recryst Protocol 3: Recrystallization Chrom->Recryst Final Polishing Waste2 Polar/Non-Polar Impurities Chrom->Waste2 Separated Fractions Pure Pure Crystalline Product (>98% Purity) Recryst->Pure Isolation Waste3 Soluble Impurities Recryst->Waste3 Mother Liquor

Sources

Application Note: Formulation of 1-Methyl-4-(4-nitrobenzyl)piperazine for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 1-Methyl-4-(4-nitrobenzyl)piperazine, a research compound with a piperazine scaffold, for in vivo animal studies.[1][2] Given its predicted low aqueous solubility, achieving a stable, homogenous, and accurately dosed formulation is paramount for generating reproducible and reliable preclinical data. This application note details two primary protocols: a suspension formulation for initial studies and a co-solvent-based solution for scenarios requiring complete solubilization. The protocols are grounded in established best practices for formulating poorly soluble compounds and include critical insights into pre-formulation assessment, quality control, and animal administration considerations.

Introduction: The Formulation Imperative

This compound is a derivative of piperazine, a structural motif found in numerous biologically active compounds.[1][2] The success of any in vivo study hinges on the bioavailability of the test compound, which is directly influenced by its formulation. An improper formulation can lead to inaccurate dosing, poor absorption, and high experimental variability, ultimately compromising the validity of the research.[3] For compounds like this compound, which are predicted to be hydrophobic, developing a robust vehicle system is a critical first step in the experimental workflow.

The choice of vehicle must balance the compound's physicochemical properties with the physiological tolerance of the animal model.[4][5] This guide provides a logical, step-by-step approach to making this selection and preparing the final dosage form.

Pre-Formulation Assessment

Before proceeding to bulk formulation, a thorough characterization of the compound is essential. This initial analysis informs the selection of the most appropriate vehicle system.

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₂ChemBK[6]
Molar Mass 235.28 g/mol ChemBK[6]
Predicted Density 1.184 g/cm³ChemBK[6]
Predicted Solubility Low in aqueous mediaInferred from structure
Appearance Solid (predicted)Inferred from related compounds[7]

Scientist's Note: The presence of the nitrobenzyl and methylpiperazine groups suggests the compound is lipophilic and will likely exhibit poor water solubility. Therefore, direct dissolution in simple aqueous vehicles like saline or water is not a viable strategy. An empirical solubility assessment in common pharmaceutical vehicles is a mandatory first step.

Vehicle Selection Strategy

The selection of an appropriate vehicle is a critical decision that impacts both the accuracy of the study and the welfare of the animal.[5][8] The following workflow provides a logical progression for vehicle selection.

G cluster_0 start Start: Obtain Pure Compound solubility_test Conduct Solubility Test (e.g., in Water, Saline, 0.5% CMC, Corn Oil, DMSO, PEG300) start->solubility_test is_soluble Soluble in Aqueous Vehicle at Required Concentration? solubility_test->is_soluble aqueous_formulation Protocol: Simple Aqueous Solution (e.g., Saline) is_soluble->aqueous_formulation Yes suspension_option Is a Suspension Acceptable for Study? (e.g., Oral Route) is_soluble->suspension_option No qc_check Final QC: Homogeneity, Stability, Concentration Verification aqueous_formulation->qc_check Proceed to QC suspension_formulation Protocol 1: Aqueous Suspension (e.g., 0.5% CMC, 0.1% Tween 80) suspension_option->suspension_formulation Yes cosolvent_option Protocol 2: Co-Solvent System (e.g., DMSO/PEG300/Tween 80/Saline) suspension_option->cosolvent_option No suspension_formulation->qc_check Proceed to QC cosolvent_option->qc_check Proceed to QC

Caption: Vehicle selection workflow for preclinical formulation.

Formulation Protocols

The following protocols provide detailed, step-by-step methodologies. All procedures should be performed in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Preparation of a Suspension for Oral Gavage

This is the recommended starting point for oral administration of poorly water-soluble compounds. It avoids harsh organic solvents that can sometimes cause toxicity.[3]

Materials:

  • This compound powder

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water

  • Tween 80 (Polysorbate 80)

  • Mortar and pestle

  • Glass beaker and magnetic stirrer

  • Calibrated balance and weigh boats

  • Volumetric flasks and pipettes

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, the dose per animal (mg/kg), and the dosing volume (e.g., 10 mL/kg).[9] Calculate the total mass of the compound required.

  • Weigh Compound: Accurately weigh the calculated amount of this compound powder and place it in a clean, dry mortar.

  • Prepare Wetting Agent: Add a small amount of Tween 80 (typically 1-2 drops, or ~0.1-0.5% of the final volume) to the powder in the mortar.

    • Rationale: Wetting the compound with a surfactant like Tween 80 reduces the surface tension of the particles, preventing clumping and promoting a fine, uniform suspension when the vehicle is added.[3]

  • Form a Paste: Gently triturate the powder and Tween 80 with the pestle to form a smooth, uniform paste.

  • Incorporate Vehicle: Gradually add the 0.5% CMC vehicle to the paste in small increments, continuing to triturate until a homogenous slurry is formed.

  • Transfer and Final Volume: Transfer the slurry to a glass beaker containing the remainder of the 0.5% CMC vehicle. Use additional vehicle to rinse the mortar and pestle to ensure a complete quantitative transfer.

  • Homogenize: Place a magnetic stir bar in the beaker and stir the suspension continuously for at least 30-60 minutes on a magnetic stir plate. The final formulation should be a milky, homogenous suspension.

  • Storage: Store in a sealed, light-protected container at 2-8°C. Re-homogenize by stirring or vortexing thoroughly before each use.

Protocol 2: Solubilized Formulation via Co-Solvent System

This protocol is suitable when a true solution is required or when the dose concentration is too high to be delivered in a reasonable suspension volume.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade or higher

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes or vials for preparation

A Common Co-Solvent Vehicle Composition: A widely used vehicle for poorly soluble compounds consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Procedure:

  • Calculate Required Amounts: As in Protocol 1, calculate the total mass of compound and the final volume of formulation required.

  • Weigh Compound: Accurately weigh the this compound and place it into a sterile glass vial or tube of appropriate size.

  • Initial Solubilization: Add the required volume of DMSO to the compound. Vortex or sonicate gently until the compound is fully dissolved. A clear solution should be obtained.

    • Rationale: DMSO is a powerful aprotic solvent used to create a concentrated stock solution of the hydrophobic compound.[4]

  • Add Co-solvents and Surfactant: To the DMSO solution, add the required volumes of PEG300 and Tween 80. Vortex thoroughly to mix.

    • Rationale: PEG300 acts as a water-miscible co-solvent that helps keep the compound in solution when the aqueous component is added. Tween 80 is a surfactant that further enhances stability and prevents precipitation.[8]

  • Final Dilution: Slowly add the required volume of saline to the mixture while continuously vortexing. This is the most critical step. Adding the aqueous phase too quickly can cause the compound to precipitate out of solution.

    • Expert Tip: To minimize precipitation, the aqueous phase should be added dropwise to the organic phase under vigorous agitation.[3]

  • Final Inspection: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitation occurs, the formulation may be supersaturated and the concentration may need to be lowered.

  • Storage: Store in a sealed, light-protected container. Stability should be assessed, but this type of formulation is often prepared fresh daily.

Quality Control and Stability

A formulation is only as good as its quality control. These steps are mandatory to ensure self-validation of the protocol.

QC ParameterMethodAcceptance Criteria
Visual Inspection Observe against a light and dark background.Free of large aggregates, foreign matter, or unexpected color change. Solution should be clear; suspension should be uniformly milky.
Homogeneity (Suspensions) Withdraw samples from top, middle, and bottom of the container after stirring.Concentration of each sample should be within ±10% of the target concentration (requires analytical method).
pH Measurement Use a calibrated pH meter.pH should be within a physiologically tolerated range (typically 6.5-7.5) and consistent between batches.
Short-Term Stability Store at intended conditions (e.g., 4°C for 24h) and re-run visual and homogeneity checks.Formulation remains within acceptance criteria for the duration of its intended use.
Concentration Verification HPLC or LC-MS/MS.Measured concentration is within ±10% of the target concentration.

Analytical Note: A specific analytical method, such as HPLC-UV or LC-MS/MS, should be developed to accurately quantify this compound in the chosen vehicle.[10][11] This is essential for verifying concentration and assessing homogeneity and stability.

G cluster_1 weigh 1. Weigh Compound & Vehicle Components mix 2. Mix Components (per Protocol 1 or 2) weigh->mix homogenize 3. Homogenize (Stir / Vortex) mix->homogenize qc 4. Quality Control Checks (Visual, pH, Homogeneity) homogenize->qc release 5. Release for Dosing qc->release Pass fail Troubleshoot / Reformulate qc->fail Fail

Caption: General workflow for formulation preparation and QC.

Animal Dosing Considerations

Oral Gavage

Oral gavage is a common and precise method for administering liquid formulations to rodents.[9][12]

  • Dose Volume: The maximum recommended dose volume for oral gavage in mice is typically 10 mL/kg, and for rats, it is 10-20 mL/kg.[9][12] It is best practice to use the smallest volume possible.

  • Gavage Needles: Use appropriately sized, bulb-tipped gavage needles to prevent injury to the esophagus. For mice, 18-20 gauge needles are common; for rats, 16-18 gauge needles are typically used.[12]

  • Procedure: Animal restraint and needle insertion must be performed by trained personnel to minimize stress and prevent accidental tracheal administration or esophageal perforation.[9][13] The length of the needle should be pre-measured from the tip of the animal's nose to the last rib.[12]

Vehicle Controls

It is imperative to include a vehicle-only control group in the study design. This allows researchers to distinguish the effects of the test compound from any potential biological effects of the formulation vehicle itself.[4]

Safety Precautions

While specific toxicological data for this compound is not widely available, related compounds can be hazardous.

  • Always handle the dry powder and concentrated solutions in a chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.

  • Refer to the Material Safety Data Sheet (MSDS) for 1-methylpiperazine and other related compounds for specific handling and disposal information.[14]

References

  • ChemBK. (n.d.). 1-(4-Nitrobenzyl)-4-methylpiperazine. Retrieved from [Link]

  • ChemBK. (n.d.). 1-methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Barros, M., et al. (2023). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Frontiers in Veterinary Science. Retrieved from [Link]

  • Solubility of Things. (n.d.). N-Nitroso-N-methylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Jahn, A., et al. (2018). Vehicle Systems and Excipients Used in Minipig Drug Development Studies. ResearchGate. Retrieved from [Link]

  • PARASITIPEDIA. (2021). PIPERAZINE derivatives for veterinary use. Retrieved from [Link]

  • Ghosal, S. K., & GIPS, A. (2010). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS. Retrieved from [Link]

  • Onkol, T., et al. (1999). Synthesis of piperazine derivatives and evaluation of their antihistamine and antibradykinin effects. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Taiwan Food and Drug Administration. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Retrieved from [Link]

  • Google Patents. (1957). US2799617A - Piperazine adipate compositions and treatment of helminth infections therewith.
  • Chemsrc. (n.d.). 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2012). Analytical CHEMISTRY. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Adani Pharmachem Private Limited. (n.d.). Piperazine & Derivatives. Retrieved from [Link]

  • Thakran, A. K., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Wzgarda, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules. Retrieved from [Link]

  • Arshad, N., et al. (2014). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E. Retrieved from [Link]

  • Al-Karas, A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbial Biotechnology. Retrieved from [Link]

  • ResearchGate. (2015). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Retrieved from [Link]

  • ResearchGate. (n.d.). 57 questions with answers in ORAL GAVAGE. Retrieved from [Link]

  • Al-Zoubi, R. M. (2014). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • Marx, J. O., et al. (2016). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. JAALAS. Retrieved from [Link]

  • Cheméo. (n.d.). Piperazine, 1-methyl-4-nitroso-. Retrieved from [Link]

  • Rosestedt, M., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecules. Retrieved from [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

Sources

Application Note & Protocols: Measuring the Binding Affinity of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for accurately measuring the binding affinity of the small molecule, 1-Methyl-4-(4-nitrobenzyl)piperazine, to a putative protein target. While this compound is utilized in the synthesis of targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, its direct binding characteristics are not extensively documented in public literature.[1] This guide, therefore, presents a strategic approach to characterizing its interaction with a protein of interest, emphasizing the principles and practical execution of three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays (RBA). The protocols are designed to be self-validating, providing not just procedural steps but also the underlying scientific rationale to empower researchers to make informed experimental decisions.

Introduction: The Significance of Binding Affinity in Drug Discovery

This compound is a synthetic organic compound featuring a piperazine core, a structural motif present in numerous biologically active compounds and approved pharmaceuticals.[2] The piperazine moiety is known to interact with various biological targets, often acting as a scaffold that can be modified to achieve desired pharmacological properties.[2][3] The broader class of piperazine derivatives has been shown to exhibit a wide range of activities, including antiparasitic effects mediated through modulation of GABA receptors.[3][4]

The binding affinity of a small molecule to its protein target is a critical parameter in drug discovery and development. It is quantified by the equilibrium dissociation constant (KD), which represents the concentration of the ligand at which half of the protein binding sites are occupied at equilibrium. A lower KD value signifies a higher binding affinity.[5] Accurate determination of KD is fundamental for:

  • Lead Identification and Optimization: Ranking compounds based on their potency for the target.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding strength.[6]

  • Target Validation: Confirming the engagement of the compound with the intended biological molecule.[6]

  • Translational Research: Correlating in vitro affinity with in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling.

This guide will detail the application of three robust methods to determine the binding affinity of this compound to a researcher-defined protein target.

Prerequisite: Protein Target Preparation and Quality Control

Before initiating any binding affinity measurements, the purity, concentration, and functional integrity of the protein target must be rigorously established.

Protocol: Protein Quality Control

  • Purity Assessment:

    • Perform SDS-PAGE analysis on the purified protein sample. The protein should appear as a single, sharp band at the expected molecular weight, with a purity of >95%. .

  • Concentration Determination:

    • Accurately measure the protein concentration using a reliable method such as a BCA assay or by measuring absorbance at 280 nm (A280) if the protein's extinction coefficient is known.

  • Functional Validation:

    • If the target is an enzyme, perform an activity assay to confirm its catalytic function.

    • For non-enzymatic proteins, techniques like Circular Dichroism (CD) spectroscopy can be used to confirm proper folding.[7]

  • Aggregation Analysis:

    • Use size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to ensure the protein is monodisperse and not aggregated. Aggregates can lead to artifacts in binding measurements.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time measurement of binding events between a ligand immobilized on a sensor surface and an analyte flowed over that surface.[8][9] This method provides not only the equilibrium dissociation constant (KD) but also the kinetic rate constants for association (ka) and dissociation (kd).

Principle of SPR

SPR detects changes in the refractive index at the surface of a gold-coated sensor chip.[10] When a protein (ligand) is immobilized on the chip and the small molecule (analyte) is flowed over it, the binding event causes an increase in mass at the surface. This mass change alters the refractive index, which is detected as a shift in the resonance angle of reflected light.[9][10] The resulting sensorgram plots this response against time, allowing for the determination of kinetic parameters.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Protein (Ligand) & Small Molecule (Analyte) p2 Select & Prepare Sensor Chip (e.g., CM5) p1->p2 p3 Prepare Buffers (Immobilization, Running) p2->p3 e1 Immobilize Protein to Sensor Chip p3->e1 e2 Inject Serial Dilutions of Small Molecule e1->e2 e3 Monitor Binding (Association/Dissociation) e2->e3 e4 Regenerate Surface e3->e4 a1 Process Sensorgrams (Reference Subtraction) e4->a1 a2 Fit Data to Binding Model a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: Workflow for SPR-based binding affinity measurement.

Detailed Protocol for SPR Analysis

This protocol assumes the use of a carboxymethylated dextran (CM-series) sensor chip and amine coupling for protein immobilization.

Materials:

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas thoroughly.

  • Immobilization Buffers: 10 mM Sodium Acetate at pH 4.0, 4.5, and 5.0 for pH scouting.

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and Ethanolamine-HCl.

  • Protein Solution: Purified protein target at 20-50 µg/mL in the selected immobilization buffer.

  • Analyte Solution: this compound stock solution (e.g., 10 mM in DMSO), serially diluted in running buffer. The final DMSO concentration should be matched across all samples and kept below 1%.

Procedure:

  • System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Immobilization:

    • Perform a pH scouting experiment to determine the optimal pH for protein pre-concentration on the sensor surface.[11]

    • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 Response Units (RU) for small molecule analysis).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer. A typical concentration range for an unknown interaction might be 100 µM down to low nM, including a zero-concentration (buffer only) sample for double referencing.

    • Inject each concentration over the immobilized protein surface, typically for a 60-180 second association phase, followed by a 180-600 second dissociation phase where only running buffer flows over the surface.[11]

    • Between each analyte injection, regenerate the sensor surface if necessary using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5). The regeneration conditions must be optimized to remove all bound analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the response from a reference flow cell (activated and deactivated without protein) from the active flow cell.

    • Subtract the response of the buffer-only injection ("double referencing") to correct for drift and bulk refractive index effects.

    • Plot the response at equilibrium (Req) against the analyte concentration and fit the data to a steady-state affinity model to determine the KD.[9]

    • For kinetic analysis, globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd. The KD is then calculated as kd/ka.

ParameterRecommended Setting/Value
InstrumentBiacore (Cytiva), ProteOn (Bio-Rad), or similar
Sensor ChipCM5 (or other suitable surface)
Immobilization MethodAmine Coupling
Ligand (Protein) Level2000 - 5000 RU
Analyte (Small Mol.)This compound
Analyte Conc. Range0.1 nM to 100 µM (initial screen)
Flow Rate30-50 µL/min
Association Time60 - 180 seconds
Dissociation Time180 - 600 seconds
Running BufferHBS-EP+ (or similar, with matched DMSO)

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[12] It is considered the gold standard for thermodynamic characterization, providing not only the binding affinity (KD) but also the binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.[13]

Principle of ITC

An ITC instrument consists of a reference cell and a sample cell housed in an adiabatic jacket.[14] The sample cell contains the protein solution, and a syringe contains the small molecule ligand. The ligand is titrated into the sample cell in small, precise injections. If the binding is exothermic, heat is released, and the instrument's feedback system applies less power to the sample cell heater to maintain thermal equilibrium with the reference cell. If endothermic, more power is applied.[12] The resulting data is a plot of this power differential versus time. Integrating these peaks gives the heat per injection, which is then plotted against the molar ratio of ligand to protein to generate a binding isotherm.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare & Accurately Quantify Protein & Ligand p2 Dialyze Protein into Final Buffer p1->p2 p3 Dissolve Ligand in Dialysis Buffer p2->p3 e1 Load Protein into Sample Cell p3->e1 e2 Load Ligand into Syringe e1->e2 e3 Perform Sequential Injections e2->e3 e4 Record Heat Changes e3->e4 a1 Integrate Injection Peaks e4->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit Isotherm to Binding Model a2->a3 a4 Determine KD, n, ΔH, ΔS a3->a4

Caption: Workflow for ITC-based binding affinity measurement.

Detailed Protocol for ITC Analysis

Materials:

  • ITC Buffer: A suitable buffer such as 50 mM Phosphate or HEPES, 150 mM NaCl, pH 7.4. The buffer choice is critical, as buffer ionization enthalpy can contribute to the observed heat.

  • Protein Solution: Purified, dialyzed protein at a concentration of 10-50 µM.

  • Ligand Solution: this compound at a concentration 10-20 times that of the protein, dissolved in the exact same buffer from the final dialysis step.

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the chosen ITC buffer to ensure a perfect buffer match.

    • Use the final dialysis buffer to prepare the ligand solution. This is the most critical step to minimize large heats of dilution.[15]

    • Accurately determine the concentrations of both protein and ligand solutions post-preparation.[13]

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.

    • Set the experimental temperature (e.g., 25 °C).

  • Loading:

    • Carefully load the protein solution into the sample cell, avoiding bubbles.

    • Load the ligand solution into the injection syringe, also avoiding bubbles.

  • Titration:

    • Allow the system to equilibrate for at least 30-60 minutes to achieve a stable baseline.

    • Perform an initial small (e.g., 0.5 µL) injection to account for mechanical effects, which is often discarded from the analysis.

    • Proceed with a series of 15-30 injections (e.g., 2-3 µL each) with sufficient spacing (e.g., 150-180 seconds) to allow the signal to return to baseline.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution. This value will be subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change (ΔH) for each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the corrected heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) using the instrument's software to determine KD, n, and ΔH. The binding entropy (ΔS) is calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

ParameterRecommended Setting/Value
InstrumentMicroCal PEAQ-ITC (Malvern), TA Instruments, or similar
Cell Temperature25 °C (or other physiologically relevant temperature)
Protein Conc. (Cell)10 - 50 µM
Ligand Conc. (Syringe)100 - 500 µM (10-20x protein concentration)
Injection Volume2 - 3 µL
Number of Injections15 - 30
Injection Spacing150 - 180 seconds
Stirring Speed750 rpm

Method 3: Radioligand Binding Assay (RBA)

Radioligand binding assays are considered a gold standard for their high sensitivity and robustness, particularly for membrane-bound receptors like GPCRs and ion channels.[16] Since this compound is unlabeled, a competition binding assay format is most appropriate. This involves measuring the ability of the test compound to compete with a known radiolabeled ligand for binding to the target.

Principle of Competition RBA

In a competition assay, a fixed concentration of a high-affinity radioligand (e.g., tritium [³H] or iodine [¹²⁵I] labeled) and varying concentrations of the unlabeled test compound (the "competitor," in this case, this compound) are incubated with the protein target (e.g., in a cell membrane preparation).[16] The amount of radioligand bound to the protein is measured at equilibrium. As the concentration of the unlabeled competitor increases, it displaces the radioligand, leading to a decrease in the measured radioactivity. This allows for the determination of the competitor's inhibitory constant (Ki), which reflects its binding affinity.

Experimental Workflow for RBA

RBA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Target (e.g., Cell Membranes) p2 Prepare Radioligand & Competitor Dilutions p1->p2 p3 Prepare Assay Buffer p2->p3 e1 Incubate Membranes, Radioligand & Competitor p3->e1 e2 Separate Bound from Free Radioligand (Filtration) e1->e2 e3 Measure Radioactivity (Scintillation Counting) e2->e3 a1 Plot % Inhibition vs. Competitor Conc. e3->a1 a2 Fit to Sigmoidal Dose-Response Curve a1->a2 a3 Determine IC50 a2->a3 a4 Calculate Ki using Cheng-Prusoff Equation a3->a4

Caption: Workflow for a competition radioligand binding assay.

Detailed Protocol for Competition RBA

Materials:

  • Protein Source: Membrane preparation from cells or tissue expressing the target receptor (50-120 µg protein per well).[17]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: A suitable radiolabeled ligand for the target, used at a concentration near its KD.

  • Competitor: this compound, serially diluted over a 5-log unit range.

  • Non-specific Binding Control: A high concentration (e.g., 1000x KD) of a known, unlabeled ligand for the target.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Assay Setup: Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[17]

    • Total Binding Wells: 150 µL membrane prep + 50 µL assay buffer + 50 µL radioligand.

    • Non-specific Binding (NSB) Wells: 150 µL membrane prep + 50 µL non-specific control + 50 µL radioligand.

    • Competition Wells: 150 µL membrane prep + 50 µL of each competitor dilution + 50 µL radioligand.

  • Incubation: Incubate the plate at a defined temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes), often with gentle agitation.[17]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[16][17]

  • Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filters (e.g., 30 minutes at 50 °C).[17]

    • Place the filters in scintillation vials or a sealed plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • For each competitor concentration, calculate the percent inhibition of specific binding.

    • Plot the percent inhibition versus the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/KD) where [L] is the concentration of the radioligand used and KD is its dissociation constant for the receptor.[17]

Summary and Method Comparison

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Radioligand Binding Assay (RBA)
Principle Mass change at a surface (refractive index)Heat change in solutionDisplacement of a radiolabeled ligand
Labeling Label-freeLabel-freeRequires a radiolabeled probe
Key Output ka, kd, KDKD, n, ΔH, ΔSIC₅₀, Ki
Throughput Medium to HighLow to MediumHigh
Protein Req. Low (µg)High (mg)Low (µg)
Key Advantage Provides full kinetic profileProvides full thermodynamic profileHigh sensitivity, gold standard for receptors
Key Limitation Immobilization may affect protein activityHigh protein consumption, sensitive to buffer mismatchRequires radiolabeled ligand, indirect measurement

Conclusion and Best Practices

Measuring the binding affinity of this compound is a crucial step in elucidating its potential biological function. This guide provides detailed protocols for three powerful and widely accepted techniques: SPR, ITC, and RBA.

  • For initial screening and kinetic information , SPR is an excellent choice due to its real-time nature and lower protein consumption.

  • For a complete thermodynamic understanding of the binding event , ITC is unparalleled, providing insights into the forces driving the interaction.

  • When a high-affinity radioligand is available for the target , competition RBA offers a highly sensitive and high-throughput method to determine affinity.

The choice of method will depend on the specific research question, the nature of the protein target, and the availability of materials and instrumentation. For a comprehensive characterization, employing at least two of these orthogonal methods is highly recommended to validate the results and build a complete picture of the molecular interaction.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity.
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  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed.
  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS.
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  • Biology LibreTexts. (2025, August 7). 5.2: Techniques to Measure Binding.
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  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Malvern Panalytical. (2020, May 28). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles.
  • PubMed Central. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
  • Frontiers. (n.d.). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • ACS Publications. (2019, October 29). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase.
  • Ichor Life Sciences. (n.d.). Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants.
  • Creative Biolabs. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • ChemicalBook. (2025, July 16). 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | 16155-03-6.
  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.
  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine.
  • PubMed Central. (n.d.). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study.
  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
  • Wikipedia. (n.d.). Piperazine.
  • PubMed Central. (2021, March 31). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids.
  • PubMed Central. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(4-nitrobenzyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and product purity. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can troubleshoot effectively and adapt protocols to your specific needs.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most common route involves the N-alkylation of 1-methylpiperazine with a 4-nitrobenzyl halide, such as 4-nitrobenzyl chloride. In this reaction, the secondary amine of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrobenzyl halide and displacing the halide leaving group. A base is typically added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low or No Product Yield

A low yield of the desired product is one of the most frequent challenges. Several factors can contribute to this issue.

  • Poor Reagent Quality: The purity of your starting materials is critical. Old or improperly stored 4-nitrobenzyl chloride can degrade. 1-Methylpiperazine is hygroscopic and can absorb atmospheric water, reducing its effective concentration.

    • Solution: Always use freshly opened or properly stored reagents. It is good practice to verify the purity of your starting materials by techniques such as NMR or melting point analysis.

  • Inefficient Base: The choice and amount of base are crucial. An inadequate amount of base will not effectively neutralize the generated acid, leading to the protonation of the 1-methylpiperazine and halting the reaction.

    • Solution: Use a non-nucleophilic base in slight excess. Triethylamine is a common choice as it acts as an acid scavenger.[1] Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents like DMF.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate of reaction. Too low a temperature may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to side reactions and degradation of the product.

    • Solution: The reaction is often heated to increase the rate. A temperature of around 80°C is a good starting point when using solvents like ethylene glycol.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or extra peaks in your NMR spectrum indicates the formation of side products.

  • Over-alkylation: Piperazine has two secondary amine groups. While 1-methylpiperazine has one tertiary and one secondary amine, the starting piperazine impurity can lead to di-alkylation, where two molecules of 4-nitrobenzyl chloride react with one molecule of piperazine.

    • Solution: Use a slight excess of 1-methylpiperazine relative to 4-nitrobenzyl chloride to favor the mono-alkylation product. This ensures that the electrophile is the limiting reagent.

  • Elimination Reactions: Under strongly basic conditions and high temperatures, 4-nitrobenzyl halides can undergo elimination reactions to form 4-nitrostyrene derivatives.

    • Solution: Avoid using overly strong bases and excessively high temperatures. Stick to milder bases like triethylamine or potassium carbonate and maintain the recommended reaction temperature.

Issue 3: Difficulties in Product Purification

Isolating the pure product can be challenging due to the presence of unreacted starting materials, the base, and its salt.

  • Product Solubility: The product, this compound, may have solubility characteristics that make extraction difficult.

    • Solution: A common workup involves quenching the reaction mixture in an aqueous solution and extracting with an organic solvent like methylene chloride.[1] If the product has some water solubility, washing the organic layer with a saturated sodium chloride solution (brine) can help to "salt out" the product and improve recovery.

  • Removal of Base and its Salt: The triethylamine hydrochloride salt formed during the reaction can sometimes co-precipitate with the product or complicate extraction.

    • Solution: Washing the organic extract with a dilute aqueous sodium bicarbonate solution can help remove any remaining acidic byproducts and the hydrochloride salt of the base. Subsequent washing with water will remove any remaining inorganic salts.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

Polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are often used as they can stabilize the transition state of the nucleophilic substitution reaction.[2] Ethylene glycol has also been successfully used and can be a good choice due to its high boiling point, allowing for reactions at elevated temperatures.[1] The optimal solvent will depend on the specific base used and the desired reaction temperature.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials from the product. The disappearance of the limiting starting material spot and the appearance of a new product spot will indicate the reaction's progress.

Q3: My final product is an oil, but the literature reports a solid. What should I do?

If your purified product is an oil, it may be due to residual solvent or impurities. Try to remove any remaining solvent under high vacuum. If it remains an oil, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. Alternatively, purification by column chromatography may be necessary to obtain a pure, solid product.

Q4: Can I use 4-nitrobenzyl bromide instead of 4-nitrobenzyl chloride?

Yes, 4-nitrobenzyl bromide can be used. Alkyl bromides are generally more reactive than alkyl chlorides, so the reaction may proceed faster or at a lower temperature. However, they are also more susceptible to side reactions, so careful monitoring of the reaction conditions is important.

IV. Experimental Protocols

Protocol 1: Synthesis using Triethylamine in Ethylene Glycol

This protocol is adapted from a reported synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine.[1]

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzyl chloride (5.2 g, 30.3 mmol) and triethylamine (3.2 g, 31.6 mmol) in 30 mL of ethylene glycol.

  • In a separate beaker, dissolve N-methylpiperazine (3.0 g, 29.9 mmol) in 20 mL of ethylene glycol.

  • Add the N-methylpiperazine solution to the flask containing the 4-nitrobenzyl chloride solution.

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of a 10% aqueous sodium carbonate solution.

  • Extract the aqueous mixture with methylene chloride (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with a saturated sodium chloride solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
4-Nitrobenzyl chloride171.585.230.31.01
N-Methylpiperazine100.163.029.91
Triethylamine101.193.231.61.06

V. Visualizing the Workflow

Diagram 1: General Synthesis Workflow

This diagram outlines the key steps in the synthesis and purification process.

SynthesisWorkflow Reagents 1. Reagent Preparation (1-Methylpiperazine, 4-Nitrobenzyl Chloride, Base, Solvent) Reaction 2. N-Alkylation Reaction (Heating and Stirring) Reagents->Reaction Quench 3. Reaction Quenching (Aqueous Workup) Reaction->Quench Extract 4. Extraction (Organic Solvent) Quench->Extract Wash 5. Washing (Water, Brine) Extract->Wash Dry 6. Drying and Concentration Wash->Dry Purify 7. Purification (Recrystallization/Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: Key stages of the synthesis and purification process.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path for diagnosing the cause of low product yield.

TroubleshootingYield Start Low Yield Observed CheckReagents Check Reagent Purity Start->CheckReagents CheckBase Verify Base Stoichiometry and Effectiveness Start->CheckBase CheckTemp Optimize Reaction Temperature Start->CheckTemp CheckTime Increase Reaction Time Start->CheckTime ImpureReagents Use Purified/New Reagents CheckReagents->ImpureReagents AdjustBase Use Excess Non-Nucleophilic Base CheckBase->AdjustBase AdjustTemp Systematically Vary Temperature (e.g., 60-100°C) CheckTemp->AdjustTemp MonitorTLC Monitor Reaction by TLC Until Starting Material is Consumed CheckTime->MonitorTLC

Caption: A decision tree for troubleshooting low reaction yields.

VI. References

  • PrepChem. (2023). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Available at: [Link]

Sources

troubleshooting 1-Methyl-4-(4-nitrobenzyl)piperazine solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-4-(4-nitrobenzyl)piperazine

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.

Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it is crucial to understand the inherent properties of this compound. Its structure, featuring a basic piperazine ring and a nonpolar nitrobenzyl group, dictates its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₇N₃O₂[1][2]
Molecular Weight 235.28 g/mol [1][2]
Appearance Solid (Predicted)[3]
pKa (Predicted) ~8.5 (for the tertiary amine) and ~4.5 (for the other piperazine nitrogen)[4][5]
CAS Number 24993-68-2 (Note: some vendors list 70261-81-3)[1][2]

Note on pKa: The predicted pKa values are based on the parent molecule, piperazine, which has two pKa values. The substitution on the nitrogens will alter these values. The tertiary amine nitrogen is the more basic site and is the primary handle for pH-based solubility manipulation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

Answer: The solubility challenge is rooted in the molecule's dual nature. The piperazine ring, particularly its two nitrogen atoms, can be protonated in acidic conditions, which would favor aqueous solubility.[6][7][8] However, the bulky and nonpolar 4-nitrobenzyl group significantly increases the molecule's hydrophobicity, counteracting the solubility-enhancing effect of the piperazine moiety. At neutral or physiological pH, the molecule is largely uncharged and thus has very limited solubility in water.

Q2: I tried dissolving the compound in DMSO for my stock solution, but it precipitates when diluted into my aqueous assay buffer. What is happening and what should I do?

Answer: This is a classic problem known as "carryover" or "dilution-induced precipitation." While this compound may be soluble in 100% DMSO, this high-concentration stock is rapidly diluted into an overwhelmingly aqueous environment. The organic solvent (DMSO) disperses, and the compound crashes out of the solution because it cannot be solvated by the water.

Troubleshooting Workflow:

G start Precipitation upon dilution step1 Decrease Stock Concentration (e.g., from 50mM to 10mM in DMSO) start->step1 First, try step2 Reduce Final Assay Concentration step1->step2 If precipitation still occurs result Compound remains in solution step1->result fail Issue persists step1->fail step3 Use a Co-Solvent in Assay Buffer (e.g., 1-5% DMSO, Ethanol) step2->step3 If lower concentration is not an option step2->result step2->fail step4 Adjust pH of Final Assay Buffer (See Protocol 2) step3->step4 For maximum solubility step3->result step3->fail step4->result fail->step4

Caption: Troubleshooting workflow for dilution-induced precipitation.

Recommendations:

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO (e.g., 10 mM instead of 50 mM).

  • Use Co-solvents: Incorporate a small percentage of an organic solvent (a co-solvent) into your final aqueous buffer.[9] This can help keep the compound solvated. Ensure the final co-solvent concentration is compatible with your experimental system (e.g., <1% DMSO for most cell-based assays).

  • pH Adjustment: If your assay permits, lowering the pH of the final buffer can significantly increase solubility (see Q3 and Protocol 2).

Q3: Can I improve solubility by adjusting the pH? What is the recommended procedure?

Answer: Yes, pH adjustment is a highly effective method. The piperazine moiety contains basic nitrogen atoms.[4][7] By lowering the pH of the solvent (e.g., to pH 4-5), you can protonate the tertiary amine, creating a positively charged species (a salt) that is significantly more water-soluble.

G cluster_0 High pH (e.g., 7.4) cluster_1 Low pH (e.g., 4.0) a Molecule is Neutral (Largely Uncharged) b Hydrophobic character dominates a->b c Poor Aqueous Solubility b->c e Ionic character increases b->e pH Decrease d Piperazine Nitrogen is Protonated (Molecule is Positively Charged) d->e f High Aqueous Solubility e->f

Caption: Effect of pH on the solubility of this compound.

Procedure: See Protocol 2 for a detailed step-by-step guide on preparing a pH-adjusted aqueous solution. Always confirm that the final pH and any salt formed are compatible with your downstream application.

Q4: Are there alternative solvents or co-solvent systems I can use?

Answer: Yes. If DMSO is not suitable for your experiment, consider the following options. Always perform a small-scale test first.

Solvent SystemUse CaseConsiderations
Ethanol (EtOH) In vitro assays, some in vivo formulations.Less toxic than methanol, but can still affect cell viability at >1% concentration.
Dimethylformamide (DMF) Chemical reactions, high concentration stocks.Higher boiling point than DMSO. Can be more toxic to cells.
Polyethylene Glycol (PEG-400) In vivo formulations, increasing solubility in aqueous buffers.Can be used as a co-solvent. Viscous. Ensure purity grade is appropriate.
Aqueous Buffer + Surfactant (e.g., Tween-80, Cremophor EL) Formulations for animal studies.Creates micelles that encapsulate the compound. Requires careful formulation and validation.[9][10]

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the standard procedure for preparing a stock solution in DMSO or a similar organic solvent.

  • Pre-Weigh Compound: Accurately weigh the desired amount of this compound in a suitable vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (or ethanol) to the vial to achieve the target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Causality: Increasing the temperature increases the kinetic energy of the molecules, overcoming the crystal lattice energy and promoting dissolution.[6]

  • Verification: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent absorption of atmospheric water.[7][8]

Protocol 2: pH-Dependent Aqueous Solubility Enhancement

This protocol is for preparing a ready-to-use aqueous solution by forming a salt in situ.

  • Weigh Compound: Weigh the desired amount of this compound into a sterile conical tube.

  • Add Aqueous Buffer: Add a volume of your desired final buffer (e.g., PBS, Tris) that is slightly less than the final target volume. The compound will likely not dissolve at this stage.

  • Acidification: While stirring or vortexing, add 1N HCl dropwise. Monitor the solution for clarity. Continue adding drops until the solid fully dissolves.

  • pH Measurement & Adjustment: Use a calibrated pH meter to measure the pH of the solution. The pH will likely be in the acidic range (e.g., 3-5).

  • Final Volume Adjustment: Add the initial buffer to reach the final desired volume and concentration.

  • Final pH Check (Self-Validation): Re-measure the pH. This is your final solution pH. Crucially, confirm this pH is compatible with your assay. If needed, you can carefully back-titrate with 1N NaOH, but be aware that the compound may precipitate if the pH rises too high.

  • Sterilization: If required, sterile-filter the final solution through a 0.22 µm filter that is compatible with acidic solutions (e.g., PVDF or PES).

References

  • 1-(4-Nitrobenzyl)-4-methylpiperazine - ChemBK. [Link]

  • Piperazine - Solubility of Things. [Link]

  • Piperazine - Wikipedia. [Link]

  • Piperazine - chemeurope.com. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]

  • This compound, min 98%, 1 gram - Oakwood Chemical. [Link]

  • 1-methyl-4-(4-nitrophenyl)piperazine - ChemBK. [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem. [Link]

  • Technologies to Counter Poor Solubility Issues: A Review - RJPT. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. [Link]

Sources

optimizing reaction conditions for 1-Methyl-4-(4-nitrobenzyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(4-nitrobenzyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of this compound, a key intermediate in medicinal chemistry.

Q1: What is the primary reaction mechanism for synthesizing this compound?

The synthesis is typically achieved via a direct N-alkylation, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of a 4-nitrobenzyl halide (e.g., chloride or bromide), displacing the halide leaving group.

Q2: What are the essential reagents for this synthesis?

The core reagents are:

  • Nucleophile: 1-Methylpiperazine.

  • Electrophile: 4-Nitrobenzyl halide (chloride is commonly used due to its availability and reactivity).[1][2]

  • Base: A non-nucleophilic base is crucial to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction. Common choices include potassium carbonate (K₂CO₃) or triethylamine (TEA).[1][3]

  • Solvent: A suitable solvent to dissolve the reactants and facilitate the reaction.

Q3: Why is a base necessary, and how do I choose the right one?

A base is essential to "scavenge" the acidic proton from the piperazine nitrogen after it attacks the electrophile, as well as the proton from the hydrohalic acid byproduct. This prevents the formation of the 1-methylpiperazine salt, which is no longer nucleophilic and would halt the reaction.

  • Potassium Carbonate (K₂CO₃): This is a mild, inexpensive, and effective inorganic base. It is heterogeneous in many organic solvents, which can simplify work-up (filtration).

  • Triethylamine (TEA): A common organic base that is soluble in most organic solvents. It forms a triethylammonium halide salt, which is typically removed during the aqueous work-up.

For this SN2 reaction, a moderately strong, non-bulky base is ideal to avoid promoting a competing elimination (E2) side reaction.[4]

Q4: How does the choice of solvent impact the reaction?

Solvent selection is critical for the success of an SN2 reaction.[5]

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Acetonitrile (ACN), and Dimethyl Sulfoxide (DMSO) are highly effective.[5][6] They can solvate the cation (e.g., K⁺ from K₂CO₃) but do not form strong hydrogen bonds with the amine nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly increasing the reaction rate.[5][6]

  • Polar Protic Solvents (Less Favorable): Solvents like water, methanol, or ethanol should generally be avoided. They form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes it and reduces its reactivity, slowing down the SN2 reaction.[5][7]

Q5: How can I monitor the reaction's progress?

The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside your starting materials (1-methylpiperazine and 4-nitrobenzyl chloride). The disappearance of the starting materials and the appearance of a new, typically higher-Rf spot corresponding to the product indicates reaction progress. For more quantitative analysis, LC-MS or GC-MS can be used.

Q6: What is a standard work-up and purification procedure?

A typical work-up involves quenching the reaction with water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane.[1] The organic layer is then washed with water and brine to remove the base and any remaining water-soluble impurities. After drying the organic layer (e.g., with anhydrous Na₂SO₄ or MgSO₄), the solvent is removed under reduced pressure.[1] The crude product can then be purified by silica gel column chromatography or recrystallization.[3][8]

Recommended Experimental Protocols

Below are two validated protocols for the synthesis. Protocol A is generally preferred for its higher reported yields and milder conditions.

ParameterProtocol AProtocol B
Electrophile 4-Nitrobenzyl chloride4-Nitrobenzyl chloride
Nucleophile 1-Methylpiperazine (1.0 - 1.2 eq)1-Methylpiperazine (3.0 eq)
Base Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)Triethylamine (TEA) (3.0 eq)
Solvent Dimethylformamide (DMF)Ethylene Glycol
Temperature Room Temperature (20-25°C)80°C
Time 2-4 hours30 minutes
Reported Yield High (~98% for similar reactions[9])Moderate (~59%[1])
Detailed Step-by-Step Methodology (Protocol A)
  • Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add 4-nitrobenzyl chloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF, followed by powdered anhydrous potassium carbonate (2.5 eq).

  • Nucleophile Addition: Add 1-methylpiperazine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Allow the mixture to stir vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system).

  • Work-up: Once the reaction is complete, pour the mixture into cold water. A solid product may precipitate. Filter the solid or, if no solid forms, extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Visualized Reaction and Workflow

Workflow start Setup Reaction Vessel (N₂ atmosphere) add_reagents Add Solvent (DMF), Base (K₂CO₃), and 4-Nitrobenzyl Chloride start->add_reagents add_nuc Add 1-Methylpiperazine (dropwise) add_reagents->add_nuc react Stir at Room Temp (2-4h) add_nuc->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench with Water & Extract with EtOAc monitor->workup Reaction Complete wash Wash Organic Layer (Water, Brine) workup->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Experimental workflow diagram.

Troubleshooting Guide

Encountering issues? This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Product Yield

  • Potential Cause A: Reagent Quality

    • Diagnosis: 1-methylpiperazine can be hygroscopic, and 4-nitrobenzyl chloride can degrade over time. The base (K₂CO₃) must be anhydrous.

    • Solution: Use freshly opened or properly stored reagents. Ensure K₂CO₃ is dried in an oven before use if necessary. Check the purity of starting materials via NMR or GC. [10]

  • Potential Cause B: Inefficient Base

    • Diagnosis: The reaction pH is not being maintained, leading to the protonation of the starting amine. The base may not be sufficiently strong or soluble.

    • Solution: Ensure the base is finely powdered to maximize surface area. Consider switching from K₂CO₃ to a stronger base like Cs₂CO₃ or an organic base like TEA if issues persist, though this may alter the side-product profile.

  • Potential Cause C: Incorrect Solvent Choice

    • Diagnosis: You are using a protic solvent (e.g., ethanol) or a nonpolar solvent that does not sufficiently dissolve the reactants.

    • Solution: Switch to a recommended polar aprotic solvent like DMF or ACN. These solvents are proven to accelerate SN2 reactions by effectively solvating the counter-ion of the base while leaving the nucleophile highly reactive. [5][6] Problem 2: Significant Impurity Formation

  • Potential Cause A: Dialkylation Product

    • Diagnosis: A second molecule of 4-nitrobenzyl chloride reacts with the tertiary nitrogen of the product, forming a quaternary ammonium salt. This is often observed as a baseline spot on TLC or a new peak in LC-MS.

    • Solution: Avoid a large excess of the 4-nitrobenzyl chloride electrophile. Use a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine to favor the mono-alkylation product. Running the reaction at a lower temperature can also reduce the rate of this side reaction. [10]

  • Potential Cause B: Unreacted Starting Material

    • Diagnosis: TLC or LC-MS shows a significant amount of 4-nitrobenzyl chloride remaining.

    • Solution: Increase the reaction time or slightly warm the reaction mixture (e.g., to 40-50°C), monitoring carefully for the formation of side products. Ensure your base is active and present in sufficient quantity (at least 2 equivalents).

Problem 3: Difficult Product Isolation

  • Potential Cause A: Product Remains in Aqueous Layer

    • Diagnosis: After extraction, analysis of the organic layer shows little to no product. The product, being a tertiary amine, can be protonated and become water-soluble if the aqueous layer is acidic.

    • Solution: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding a base like aqueous NaOH or Na₂CO₃. This ensures the product is in its free-base form, which is more soluble in organic solvents.

  • Potential Cause B: Emulsion During Work-up

    • Diagnosis: A persistent emulsion forms at the interface of the organic and aqueous layers during extraction, trapping the product.

    • Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Troubleshooting start Low Yield or Impure Product? cause1 Check Reagent Quality (Purity, Anhydrous?) start->cause1 cause2 Review Reaction Conditions (Solvent, Temp, Base) start->cause2 cause3 Analyze Impurity Profile (TLC, LC-MS) start->cause3 cause4 Optimize Work-up (pH, Extraction) start->cause4 sol1 Solution: Use fresh/dry reagents. Verify SM purity. cause1->sol1 sol2 Solution: Use polar aprotic solvent (DMF). Ensure >2 eq. base. Consider gentle heating. cause2->sol2 sol3 Is dialkylation observed? Solution: Use slight excess of amine. Avoid high temps. cause3->sol3 sol4 Is product in aqueous layer? Solution: Basify aqueous layer (pH>9) before extraction. cause4->sol4

Caption: Troubleshooting decision tree.

References

  • Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine - PrepChem.com. [Link]

  • SN2 Effect of Solvent | OpenOChem Learn. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC - NIH. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. [Link]

  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine - PrepChem.com. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. [Link]

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. [Link]

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Technical Support Center: Purification of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methyl-4-(4-nitrobenzyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

The primary challenges in purifying this compound stem from the physicochemical properties of its piperazine core. The two nitrogen atoms render the molecule basic and highly polar, which can lead to complications in solubility and chromatographic separation[1]. This guide provides a structured approach to overcoming these common hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis and purification of this compound and related compounds.

Q1: My final product is an oil or a sticky gum, but literature suggests it should be a solid. What is the likely cause?

A: This is a very common issue. Pure this compound is an orange or yellow solid with a reported melting point between 105-111°C[2][3]. If you have obtained an oil or amorphous solid, it is almost certainly due to the presence of impurities. These impurities act as a "eutectic" mixture, depressing the melting point and preventing the crystallization of your target compound. Common culprits include unreacted starting materials, solvent residues, or side-products. The first step is to obtain an analytical profile (e.g., ¹H NMR, LC-MS) of your crude material to identify the impurities, which will guide your purification strategy.

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A: The impurity profile is highly dependent on the synthetic route. However, for the common synthesis involving the reaction of N-methylpiperazine with a 4-nitrobenzyl halide, the following impurities are frequently observed:

  • Unreacted Starting Materials: Residual N-methylpiperazine and 4-nitrobenzyl chloride (or bromide)[1][4].

  • Side-Reaction Products: Over-alkylation can lead to the formation of quaternary ammonium salts. Other related N-alkyl piperazines may also form as by-products[1].

  • Degradation Products: The nitro-benzyl moiety can be sensitive to high temperatures or certain reagents. While the compound is generally stable, aggressive heating can lead to degradation[5]. Additionally, piperazine derivatives can absorb atmospheric carbon dioxide[6].

Q3: How do I choose the best purification strategy: Chromatography, Recrystallization, or something else?

A: The optimal strategy depends on the nature of the impurities and the scale of your reaction.

  • Column Chromatography is the most versatile method for removing a wide range of impurities, especially those with different polarities from your product[7]. It is the preferred method for initial purification on a lab scale.

  • Recrystallization is the most effective method for achieving very high purity (>99.5%) if you have a solid crude product of reasonable initial purity (~90%). It is also highly scalable.

  • Acid-Base Extraction is an excellent initial clean-up step to remove neutral or acidic impurities from your basic product before proceeding to chromatography or recrystallization[8].

  • Salt Formation can be a powerful technique if your product is oily or refuses to crystallize. By treating the basic piperazine with an acid (e.g., HCl, fumaric acid), you can form a salt which is often a stable, crystalline solid that can be easily purified by recrystallization. The pure free base can then be regenerated by neutralization[8].

Q4: I'm seeing significant peak tailing during silica gel column chromatography. How can I fix this?

A: This is the most common problem when purifying basic compounds like piperazines on standard silica gel[8]. The tailing is caused by strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel[1][8]. To resolve this, you must add a basic modifier to your mobile phase to compete for these active sites. The most common and effective solution is to add 0.5-1% triethylamine (TEA) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA)[1][7][8]. This will neutralize the acidic sites on the silica and result in sharp, symmetrical peaks.

Q5: Are there any specific stability concerns with this compound during purification?

A: this compound is generally a stable compound. However, two main considerations are:

  • Thermal Stability: Avoid prolonged exposure to high temperatures (e.g., >80-100°C), as this can potentially lead to degradation[2][5]. When removing solvent under reduced pressure, use a water bath at a moderate temperature (40-50°C).

  • Nitrosamine Impurities: In the broader context of pharmaceutical development, piperazine-containing drugs are scrutinized for potential nitrosamine impurities (like 1-methyl-4-nitrosopiperazine), which can be genotoxic[9][10]. These can sometimes form from piperazine precursors or under specific reaction conditions[9]. While not typically an issue during standard purification, it is a critical consideration for drug development professionals and highlights the importance of well-controlled processes.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental scenarios you may encounter.

Scenario Probable Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Incorrect Solvent Choice: The product is too soluble in the chosen solvent even at low temperatures[11]. 2. Insufficient Cooling: The solution was not cooled for a long enough period or to a low enough temperature. 3. Premature Crystallization: Crystals formed too quickly during cooling, trapping impurities and mother liquor.1. Re-evaluate Solvents: Screen for a solvent or solvent system where the compound has high solubility when hot and very low solubility when cold. Common choices include isopropanol, ethanol, or ethyl acetate/hexane mixtures. 2. Optimize Cooling: After initial cooling to room temperature, place the flask in an ice bath for at least 1 hour, or in a freezer if the solvent allows. 3. Control Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.
Persistent Impurity Co-elutes with Product 1. Insufficient Resolution: The chosen mobile phase does not provide adequate separation between the product and the impurity. 2. Structurally Similar Impurity: The impurity has a very similar polarity to the product (e.g., a demethylated analog).1. Optimize Mobile Phase: Systematically vary the polarity of your eluent. Try switching to a different solvent system (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate), always remembering to include 1% TEA. 2. Change Purification Method: If chromatography fails, attempt purification via recrystallization or salt formation. These methods separate based on different physical properties (solubility and crystal lattice packing) and can often resolve co-eluting spots.
Product Appears to Decompose on Silica Column 1. Highly Acidic Silica: Some batches of silica gel can be particularly acidic, potentially degrading sensitive compounds. 2. Prolonged Contact Time: The column is running too slowly, increasing the time the compound is exposed to the stationary phase.1. Deactivate Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing 1% TEA before packing the column. This ensures all acidic sites are neutralized. 2. Use Flash Chromatography: Employ a slightly more polar mobile phase to speed up the elution of your compound, minimizing contact time with the silica. Ensure you still have adequate separation.
Difficulty Removing N-methylpiperazine (Starting Material) 1. High Polarity and Basicity: N-methylpiperazine is a small, polar, and basic molecule that can be tricky to remove completely. It is also water-soluble.1. Aqueous Wash: Before chromatography, dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it several times with water or brine. This will extract the highly water-soluble N-methylpiperazine into the aqueous layer[4]. 2. Acid-Base Extraction: Perform a full acid-base extraction as detailed in Protocol 3.

Section 3: Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the common issues encountered when purifying basic piperazine derivatives on silica gel.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase.

  • Slurry Preparation: In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Crucially, add triethylamine (TEA) to the mobile phase to a final concentration of 1% (v/v).

  • Column Packing: Pack the column with the silica gel slurry. Do not let the column run dry.

  • Sample Loading: Adsorb the prepared sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column. Alternatively, load the liquid sample directly but ensure the volume is small.

  • Elution: Begin eluting the column with the TEA-modified mobile phase. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Analysis & Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and TEA under reduced pressure. Note that TEA has a boiling point of 89.5°C, so it should be easily removed with the solvent.

Protocol 2: Purification via Recrystallization

This method is ideal for polishing a product that is already >90% pure.

  • Solvent Selection: Place a small amount of your crude solid in a test tube. Add a few drops of a potential solvent (e.g., isopropanol, ethanol, ethyl acetate). If it dissolves immediately at room temperature, the solvent is not suitable. Heat the solvent; if the solid dissolves when hot but reappears upon cooling, you have found a good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification via Acid-Base Extraction

This is an effective workup or initial purification step to remove neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Your basic product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. Keep the aqueous layer , which contains your product as the hydrochloride salt. Discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. Your product will precipitate or form an oil.

  • Re-extraction: Extract the basic aqueous layer multiple times with fresh organic solvent (dichloromethane or ethyl acetate). Your purified free-base product will now be in the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product[4][8].

Section 4: Data & Visualization

Diagram 1: General Purification Workflow

This diagram outlines a decision-making process for selecting a purification strategy.

G start Crude Product state Assess Physical State & Crude Purity (TLC/NMR) start->state solid Solid (Purity >80%) state->solid Is it a solid? oil Oil / Gummy Solid (Purity <80%) state->oil Is it an oil? recryst Recrystallization solid->recryst acid_base Acid-Base Extraction (Initial Cleanup) oil->acid_base salt Salt Formation & Recrystallization oil->salt Alternative for oils final Pure Product (Verify by NMR, LCMS, MP) recryst->final chrom Column Chromatography (with 1% TEA) chrom->final acid_base->chrom salt->final

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting Chromatography Issues

This diagram provides a logical flow for diagnosing and solving common chromatography problems.

G start Problem: Poor Chromatographic Separation tailing Observation: Peak Tailing start->tailing coelution Observation: Co-elution / No Separation start->coelution streaking Observation: Streaking / Band Broadening start->streaking cause_tailing Cause: Acid-Base Interaction (Basic Amine + Acidic Silica) tailing->cause_tailing cause_coelution Cause: Incorrect Mobile Phase Polarity coelution->cause_coelution cause_streaking Cause: Sample Overload or Insoluble Material streaking->cause_streaking sol_tailing Solution: Add 1% Triethylamine (TEA) to Mobile Phase cause_tailing->sol_tailing sol_coelution Solution: Systematically change eluent polarity. Try different solvent system (e.g., DCM/MeOH). cause_coelution->sol_coelution sol_streaking Solution: Reduce amount of sample loaded. Ensure sample is fully dissolved. cause_streaking->sol_streaking

Caption: Troubleshooting guide for common chromatography issues.

References

  • PrepChem.com. (2023). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Retrieved from [Link]

  • Finger, S. (2013). Response to "How to extract/isolate piperazine from water without distillation?". ResearchGate. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Food and Drug Administration, MOHW. (2023). Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Retrieved from [Link]

  • Shiva Raj, K., Siva Kumari, K., & Vijaya Bhaskar, B. (2010). A validated rapid stability indicating method for the determination of related substances in sildenafil citrate by reverse phase UPLC. Analytical Chemistry: An Indian Journal.
  • Gmaj, J., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Plantz, B., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. PubChem Compound Database. Retrieved from [Link]

  • Navaneeswari, R., & Raveendra Reddy, P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Bavetsias, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • Al-Bayati, Y. K. F. (2022).
  • Cheméo. (n.d.). Piperazine, 1-methyl-4-nitroso-. Retrieved from [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 Supporting Information Development of Diketopiperazine-forming Dipeptidyl Pro-Gly Spacer for Preparation of Antibody-Drug Conjugates. Retrieved from [Link]

  • NIH. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2016). Safety Data Sheet - 1-Amino-4-methylpiperazine. Retrieved from [Link]

  • NIH. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PMC. Retrieved from [Link]

  • NIH. (n.d.). 1-Methyl-4-nitrosopiperazine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

  • NIH. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.

Sources

stability issues of 1-Methyl-4-(4-nitrobenzyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MNBP-STAB-2026-01

Last Updated: January 11, 2026

Introduction: Understanding the Stability of 1-Methyl-4-(4-nitrobenzyl)piperazine

Welcome to the technical support guide for this compound (MNBP). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues when working with this compound in solution. While MNBP is a valuable research compound, its chemical structure, containing both a nitrobenzyl moiety and a substituted piperazine ring, presents specific stability challenges that must be managed to ensure experimental reproducibility and data integrity.

The nitroaromatic group is known for its susceptibility to photoreduction, while the piperazine ring can be a site for oxidation and other degradative reactions.[1][2] This guide provides a framework for understanding these potential liabilities, offering solutions, and establishing robust handling protocols. By anticipating these issues, researchers can safeguard their experiments against artifacts arising from compound degradation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common observations and questions related to the handling and stability of this compound in solution.

Question 1: My solution of MNBP, which was initially colorless, has turned yellow or brown. What is causing this discoloration?

Answer: This is the most frequently encountered issue and is almost certainly due to the degradation of the 4-nitrobenzyl moiety. The underlying causes are typically:

  • Photodegradation: Nitroaromatic compounds are well-known to be sensitive to light, particularly in the UV spectrum (300-400 nm).[3][4] Exposure to ambient laboratory light or sunlight can initiate a photochemical reaction. The nitro group (-NO₂) is photoreduced, potentially to a nitroso (-NO) or other colored species, which are often yellow or brown.[5][6][7] These degradation products can be reactive and may form further oligomeric species.[5][6]

  • pH-Induced Degradation: Extreme pH conditions (highly acidic or basic) can promote degradation. While the piperazine ring is generally stable, the overall molecule's stability can be compromised. In highly basic solutions, nitroaromatic compounds can sometimes form colored charge-transfer complexes or undergo other reactions.

Troubleshooting & Prevention:

  • Light Protection: Always prepare and store MNBP solutions in amber glass vials or vials wrapped completely in aluminum foil.[8] Minimize the exposure of the solution to light during experimental procedures.

  • Solvent Purity: Use high-purity, fresh solvents. Peroxides in aged ethers (like THF or Dioxane) or impurities in other solvents can initiate degradation.

  • pH Control: Prepare solutions in buffers that are relevant to your assay conditions and as close to neutral pH as possible, unless the experimental design requires otherwise. If you observe color change, verify the pH of your solution.

Question 2: What are the optimal storage conditions for stock solutions of MNBP?

Answer: To ensure the long-term viability of your MNBP stock solutions, proper storage is critical. Based on the chemical properties of the molecule and general best practices, we recommend the following:

ParameterRecommendationRationale
Solvent DMSO, DMF, or AcetonitrileThese are common, aprotic solvents that are generally non-reactive. For aqueous experiments, prepare fresh dilutions from a high-concentration stock in one of these solvents.
Temperature -20°C or -80°CLow temperatures slow down the rate of all chemical reactions, significantly inhibiting degradation over time.
Container Amber glass vials with PTFE-lined capsPrevents photodegradation and ensures an inert storage environment.
Atmosphere Store under an inert gas (Argon or Nitrogen)While not always necessary for short-term storage, this minimizes the risk of oxidative degradation of the piperazine ring, especially if the solvent is not rigorously de-gassed.

Important Note: Before use, allow the frozen stock solution to thaw completely and come to room temperature. Vortex gently to ensure homogeneity before making dilutions. Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Question 3: I am seeing inconsistent results in my biological assay. Could compound instability be the cause?

Answer: Yes, absolutely. Inconsistent assay results are a classic sign of compound instability. If the concentration of the active compound is decreasing over the course of an experiment, the biological readout will be unreliable.

Logical Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing if compound instability is affecting your assay.

G A Inconsistent Assay Results (e.g., poor IC50 reproducibility) B Prepare Fresh MNBP Stock Solution from Solid A->B C Rerun Key Experiment with Fresh Solution B->C D Results are now Consistent? C->D Compare E Problem Solved. Old stock was degraded. Implement proper storage. D->E  Yes F Problem Persists. Investigate other variables (Assay, Cells, Reagents) D->F  No G Instability may be occurring during the experiment itself. F->G H Perform Stability Check: Incubate MNBP in assay buffer under assay conditions (time, temp). Analyze by HPLC. G->H

Caption: Troubleshooting workflow for assay inconsistency.

If you suspect instability during the experiment (Step G), it is crucial to test how MNBP holds up in your specific assay buffer and conditions. Incubate the compound in the complete assay medium (with and without cells/protein) for the duration of the experiment, then analyze its concentration by HPLC (see Protocol 2).

Question 4: Which analytical method should I use to check the purity and stability of my MNBP solution?

Answer: The most reliable and accessible method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) .

  • Why HPLC-UV? The nitrobenzyl group contains a strong chromophore, making it easily detectable by a UV detector (typically around 254 nm or a more specific wavelength determined by a UV scan). A stability-indicating HPLC method will separate the parent MNBP peak from its degradation products. As MNBP degrades, you will observe a decrease in the area of the parent peak and the appearance of new peaks corresponding to the degradants.

  • For Structural Identification: If you need to identify the structure of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the required technique.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study for MNBP

A forced degradation (or stress testing) study is the definitive way to understand the stability of MNBP.[10][11][12] It purposefully exposes the compound to harsh conditions to identify potential degradation pathways and products.

Objective: To determine the degradation profile of MNBP under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • MNBP solid

  • Solvents: Acetonitrile (ACN), Water (HPLC grade)

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter, heating block, UV lamp (e.g., 365 nm)

Procedure:

  • Stock Solution Prep: Prepare a 1 mg/mL stock solution of MNBP in ACN.

  • Sample Preparation: For each condition, add 100 µL of the stock solution to 900 µL of the stressor solution in an HPLC vial. This gives a final concentration of 100 µg/mL. Prepare a control sample in ACN/Water (1:9 v/v).

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂

    • Thermal: ACN/Water (1:9 v/v)

    • Photolytic: ACN/Water (1:9 v/v)

  • Stress Conditions:

    • Hydrolysis & Oxidation: Incubate vials at 60°C for 24 hours.

    • Thermal: Incubate the thermal vial at 60°C for 24 hours.

    • Photolytic: Expose the photolytic vial to a UV lamp (e.g., 365 nm) for 24 hours at room temperature. Wrap a control vial in foil and keep it alongside.

  • Time Point Zero (T=0): Immediately after preparation, inject the control sample into the HPLC to get the initial peak area.

  • Analysis (T=24h):

    • Cool all heated samples to room temperature.

    • Neutralize the acid and base samples with an equivalent amount of base/acid before injection.

    • Inject all samples (Control, Acid, Base, Oxidative, Thermal, Photolytic) into the HPLC.

  • Data Interpretation: Compare the chromatograms. Look for a decrease in the peak area of the parent MNBP and the appearance of new peaks. Aim for 5-20% degradation for optimal results. If degradation is too rapid or too slow, adjust the stress time or temperature accordingly.

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the purity of MNBP and separate it from potential degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: This is a starting method. It must be validated for your specific system and degradation products. The goal is to achieve baseline separation between the main MNBP peak and all impurity/degradant peaks.

Potential Degradation Pathways

Based on the known chemistry of the functional groups, the primary degradation pathway of concern is the reduction of the nitro group, especially under photolytic conditions.

Caption: Potential degradation pathways for MNBP.

References

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link][5][6]

  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC - NIH. [Link]

  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link][3]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ResearchGate. [Link][6]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link][7]

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link][1]

  • The hydrolysis of piperazine-2,5-dione. PubMed. [Link]

  • Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • The Hydrolysis of Piperazine-2,5-dione. Biochemistry. [Link]

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society. [Link]

  • Forced degradation studies. MedCrave online. [Link][10]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link][2]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link][9]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. [Link][4]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link][11]

  • Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link][12]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

Sources

how to increase the bioavailability of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-4-(4-nitrobenzyl)piperazine (MNBP)

A Guide to Enhancing Oral Bioavailability for Research Applications

Welcome to the technical support center for this compound (MNBP). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and facing challenges related to its oral bioavailability. As Senior Application Scientists, we understand that overcoming these hurdles is critical for advancing preclinical research. This document provides in-depth, evidence-based strategies, troubleshooting guides, and detailed experimental protocols to help you enhance the systemic exposure of MNBP in your models.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Bioavailability Challenge

This section addresses the fundamental properties of MNBP and the common obstacles that limit its oral absorption.

Q1: What are the primary physicochemical and metabolic factors limiting the oral bioavailability of MNBP?

Answer: The oral bioavailability of a compound is primarily governed by its solubility, permeability, and metabolic stability. For piperazine derivatives like MNBP, several factors present significant challenges:

  • Poor Aqueous Solubility: While specific data for MNBP is limited, related structures such as 1-methyl-4-(4-nitrophenyl)piperazine are solids with a predicted high melting point and a calculated LogP (cLogP) that suggests lipophilicity.[1][2] Compounds with high lipophilicity and strong crystal lattice energy often exhibit poor aqueous solubility, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.[3] This means the compound does not dissolve efficiently in gut fluids, making it unavailable for absorption.

  • Extensive First-Pass Metabolism: Piperazine derivatives are known to be extensively metabolized by cytochrome P450 (CYP) enzymes in the liver and gut wall.[4] Key enzymes involved in the metabolism of similar piperazine compounds include CYP2D6, CYP1A2, and CYP3A4.[5] The nitrobenzyl moiety of MNBP is also susceptible to reduction by gut microbiota and hepatic enzymes. This "first-pass effect" can significantly reduce the amount of active compound that reaches systemic circulation.[6]

  • P-glycoprotein (P-gp) Efflux: The piperazine scaffold is recognized by efflux transporters like P-glycoprotein (P-gp), which are present on the apical surface of intestinal enterocytes.[7][8] These transporters act as cellular "pumps," actively removing the compound from the intestinal cells back into the gut lumen, thereby preventing its absorption into the bloodstream.[9][10]

Q2: My in vitro dissolution assay shows a very slow and incomplete release of MNBP. What does this indicate?

Answer: This observation strongly suggests that your formulation is "dissolution rate-limited." The crystalline form of MNBP likely has high lattice energy and poor wettability, preventing it from dissolving quickly in the aqueous environment of your assay. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid and its saturation solubility. A slow dissolution rate in vitro is a strong predictor of poor and variable absorption in vivo.[11]

Q3: How can I determine if MNBP is a substrate for P-gp efflux?

Answer: The most direct method is to perform a bidirectional Caco-2 permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and expresses key efflux transporters like P-gp, mimicking the intestinal barrier.[12][13]

In this assay, you measure the transport of MNBP in two directions:

  • Apical-to-Basolateral (A-to-B): Simulates absorption from the gut into the blood.

  • Basolateral-to-Apical (B-to-A): Simulates efflux from the blood back into the gut.

An efflux ratio (ER) is calculated by dividing the apparent permeability coefficient (Papp) of B-to-A transport by the Papp of A-to-B transport. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for active efflux. [14] To confirm P-gp's specific involvement, the assay can be repeated in the presence of a known P-gp inhibitor, like verapamil.[13] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that MNBP is a P-gp substrate.

Section 2: Troubleshooting & Formulation Strategies

This section provides a problem-solving approach to common experimental issues, linking them to specific formulation strategies.

Problem 1: Poor and inconsistent results in animal pharmacokinetic (PK) studies, suggesting low absorption.

This is a classic sign of poor bioavailability. The primary cause is likely low aqueous solubility leading to insufficient dissolution in the GI tract.

Solution Workflow: Employing Enabling Formulation Technologies

The goal is to increase the dissolution rate and apparent solubility of MNBP. Below is a decision-making workflow and a comparison of suitable technologies.

G

Technology Comparison:

TechnologyMechanism of ActionAdvantagesDisadvantages
Micronization / Nanosuspension Increases surface area by reducing particle size, thereby increasing dissolution velocity (Noyes-Whitney equation).[15]Simple, well-established, applicable to many compounds.[11]May not be sufficient for extremely insoluble compounds; risk of particle agglomeration.
Amorphous Solid Dispersion (ASD) Disperses the drug in an amorphous (non-crystalline), high-energy state within a polymer matrix, increasing apparent solubility and preventing recrystallization.[16][17]Significant increases in solubility and dissolution rate; can achieve supersaturation.[18]Requires screening of polymers; potential for physical instability (recrystallization) over time.[19]
Lipid-Based Formulations (SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine oil-in-water microemulsion in the GI tract.[6][20]Enhances solubility, can bypass first-pass metabolism via lymphatic uptake, protects the drug from degradation.[21]Requires careful selection of excipients; higher complexity in formulation development.[22]

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the key experiments and formulation preparations discussed.

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol is ideal for lab-scale screening of polymer-drug combinations to identify a stable and effective ASD.

Objective: To prepare a 1:2 weight ratio MNBP:PVP K30 amorphous solid dispersion.

Materials & Equipment:

  • This compound (MNBP)

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM) or suitable organic solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

  • Dessicator with desiccant

Methodology:

  • Dissolution: Accurately weigh 100 mg of MNBP and 200 mg of PVP K30. Dissolve both components in a minimal amount of DCM (e.g., 10-20 mL) in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and apply a vacuum. Rotate the flask to ensure a thin film forms on the wall. Continue evaporation until all solvent is removed and a dry, glassy film is obtained.

  • Final Drying: Place the flask under high vacuum for at least 12-24 hours to remove any residual solvent.

  • Harvesting and Sizing: Carefully scrape the solid material from the flask. Gently grind the material using a mortar and pestle to create a fine powder.

  • Sieving: Pass the powder through a 100-mesh sieve to ensure a uniform particle size.

  • Storage: Store the resulting ASD powder in a tightly sealed container inside a desiccator to protect it from moisture, which can induce recrystallization.[16]

  • Characterization (Self-Validation): Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting endotherm for MNBP) and Powder X-Ray Diffraction (PXRD) (presence of a halo pattern instead of sharp crystalline peaks).[18]

Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To formulate a SMEDDS for MNBP to improve its solubilization in aqueous media.

Materials & Equipment:

  • MNBP

  • Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Kolliphor® RH 40, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Vortex mixer, magnetic stirrer

  • Glass vials

Methodology:

  • Excipient Screening: Determine the solubility of MNBP in various oils, surfactants, and co-solvents to identify the excipients with the highest solubilizing capacity.

  • Constructing Ternary Phase Diagrams: Based on the screening results, select the best oil, surfactant, and co-surfactant. Prepare a series of formulations by mixing these components at different ratios (e.g., varying Surfactant:Co-surfactant (Smix) ratios like 1:1, 2:1, 3:1).

  • Drug Loading: For each blank formulation, add an excess amount of MNBP and stir for 24-48 hours to determine the maximum drug loading.

  • Self-Emulsification Test:

    • Take 1 mL of the drug-loaded formulation and add it to 250 mL of purified water in a beaker with gentle stirring, simulating GI conditions.

    • Observe the spontaneity of emulsion formation and the clarity of the resulting microemulsion. A good SMEDDS will form a clear or slightly bluish, transparent microemulsion rapidly and without precipitation.[6]

  • Optimization: Optimize the formulation based on emulsification efficiency, drug loading, and stability.

G

Protocol 3: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of MNBP.

Materials & Equipment:

  • Caco-2 cells (ATCC® HTB-37™)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • TEER meter (e.g., Millicell® ERS-2)

  • Lucifer yellow (monolayer integrity marker)

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a polarized monolayer.[14]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). Values should be >200 Ω·cm². Perform a Lucifer yellow rejection test; permeability should be low (<1%).[12]

  • Transport Experiment:

    • Wash the monolayers with pre-warmed (37°C) transport buffer.

    • A-to-B Transport: Add MNBP solution (e.g., 10 µM in transport buffer) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • B-to-A Transport: Add MNBP solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.

  • Analysis: Quantify the concentration of MNBP in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp values for both directions and determine the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)).[14]

Section 4: Advanced Strategies - Prodrug Approach

Q4: Could a prodrug strategy be effective for MNBP?

Answer: Yes, a prodrug approach is a powerful strategy, particularly if both poor solubility and extensive first-pass metabolism are issues.[23] A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[24]

Potential Strategies for MNBP:

  • Improving Solubility: Attaching a highly polar, ionizable promoiety, such as a phosphate or an amino acid ester, to a suitable functional group on the MNBP molecule could dramatically increase aqueous solubility.[23][24]

  • Masking Metabolic Sites: If a specific site of metabolism on the MNBP molecule is identified (e.g., N-demethylation of the piperazine ring), that site could be masked with a promoiety. This would protect the drug during its first pass through the gut wall and liver. The promoiety would then be cleaved in systemic circulation to release the active MNBP.

  • Targeting Transporters: While more complex, certain promoieties can be designed to be recognized by uptake transporters in the intestine, effectively "tricking" the gut into absorbing the compound more efficiently.

The design of a prodrug requires synthetic chemistry expertise to attach a cleavable linker and promoiety. Piperazine nitrogens are common sites for such modifications.[25][26]

References

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  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
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  • Caco2 assay protocol. (n.d.).
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  • NIH. Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery.
  • Biosciences Biotechnology Research Asia. Breaking Barriers with Nanosuspension: A Comprehensive Review. (2024-02-07).
  • PubMed. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat.
  • ResearchGate. Bifunctional, piperazine-fused cyclic disulfides for oxidoreductase-activated cellular proagents. (2025-08-24).
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Technical Support Center: Optimization of 1-Methyl-4-(4-nitrobenzyl)piperazine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo application of 1-Methyl-4-(4-nitrobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for establishing an optimal and effective dosage of this compound in preclinical animal models. Given that this compound is a novel compound with limited publicly available in vivo data, this document will walk you through a systematic and scientifically rigorous approach to dose optimization, from initial planning to troubleshooting common experimental hurdles.

Understanding this compound: A Primer

This compound is a synthetic organic compound featuring a piperazine core, a structure commonly found in many biologically active molecules.[1][2] The piperazine moiety is a versatile scaffold in medicinal chemistry, known to be a part of various drugs with diverse therapeutic applications, including antipsychotic, antifungal, and antibacterial agents.[1] The broader class of piperazine-containing compounds has been explored for various pharmacological activities. For instance, piperazine itself is used as an anthelmintic agent that paralyzes parasites by acting on their GABA receptors.[3][4]

The specific biological activity and mechanism of action of this compound in mammalian systems are not yet fully elucidated in publicly available literature. Therefore, initial in vivo studies should be approached with a focus on careful dose-finding and safety assessment.

The Step-by-Step Workflow for In Vivo Dosage Optimization

Optimizing the in vivo dosage of a novel compound like this compound is a multi-step process that requires careful planning and execution. The following workflow provides a structured approach to determine a safe and efficacious dose range.

Dosage_Optimization_Workflow cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing & Efficacy Phase cluster_optimization Optimization Phase lit_review Literature Review & In Silico Modeling formulation Formulation & Vehicle Selection lit_review->formulation Solubility Data pilot_study Acute Toxicity & Dose Range Finding formulation->pilot_study Test Formulation dose_response Dose-Response Study pilot_study->dose_response MTD & Dose Range pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies dose_response->pk_pd Efficacious Doses therapeutic_window Therapeutic Window Determination pk_pd->therapeutic_window Exposure-Response Data final_dose Optimal Dose Selection therapeutic_window->final_dose Benefit vs. Risk

Caption: A stepwise workflow for the in vivo dosage optimization of a novel compound.

Phase 1: Pre-Dosing and Formulation
Literature Review and In Silico Analysis

Before initiating any animal studies, a thorough literature review is crucial. While specific data for this compound may be scarce, information on structurally similar compounds can provide valuable insights into potential biological targets, expected toxicities, and appropriate starting doses. In silico tools can also be employed to predict pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion) and potential off-target effects.

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the bioavailability and stability of the compound.

Protocol for Vehicle Screening:

  • Assess Solubility: Determine the solubility of this compound in a range of common, non-toxic vehicles (e.g., saline, PBS, DMSO, corn oil, Tween 80/saline mixtures).

  • Evaluate Stability: Once a suitable solvent is identified, assess the stability of the compound in the chosen vehicle over the intended duration of the experiment. This can be done using techniques like HPLC.

  • Vehicle Toxicity Control: Always include a vehicle-only control group in your in vivo studies to ensure that any observed effects are due to the compound and not the vehicle itself.[5]

Phase 2: In Vivo Studies
Acute Toxicity and Dose Range Finding

The initial in vivo study should aim to determine the Maximum Tolerated Dose (MTD) and establish a preliminary dose range.

Protocol for a Pilot Dose Range Finding Study:

  • Animal Model: Select an appropriate animal model based on the research question.

  • Group Allocation: Use a small number of animals per group (e.g., n=3-5).

  • Dose Escalation: Start with a low dose, estimated from in vitro data or literature on similar compounds. Gradually increase the dose in subsequent groups (e.g., 5, 10, 20, 40, 80 mg/kg).[6]

  • Monitoring: Closely monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and mortality, for a defined period (e.g., 7-14 days).

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >20% weight loss or significant adverse effects).[6]

Dose-Response Study

Once a safe dose range is established, a dose-response study can be conducted to evaluate the efficacy of this compound.

Protocol for a Dose-Response Study:

  • Dose Selection: Choose a range of doses below the MTD, including a vehicle control group.

  • Treatment Period: Administer the compound for a duration relevant to the disease model.

  • Efficacy Endpoints: Measure relevant efficacy endpoints (e.g., tumor size, behavioral changes, biomarker levels).

  • Data Analysis: Plot the dose-response curve to identify the dose that produces the desired therapeutic effect.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the PK/PD relationship is essential for optimizing the dosing regimen.

  • Pharmacokinetics (PK): Describes what the body does to the drug (absorption, distribution, metabolism, excretion). PK studies help determine the dosing frequency required to maintain therapeutic concentrations.

  • Pharmacodynamics (PD): Describes what the drug does to the body (the relationship between drug concentration and effect).[5] PD studies help to understand the compound's mechanism of action in vivo.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
High toxicity at low doses - Incorrect starting dose- High sensitivity of the animal model- Vehicle-induced toxicity- Re-evaluate in vitro data and literature for a lower starting dose.[5]- Consider a different animal model.- Run a vehicle-only control group to rule out vehicle toxicity.[5]
Lack of efficacy at all tested doses - Insufficient dose range- Poor bioavailability- Inactive compound- Test a wider and higher range of doses, up to the MTD.- Analyze plasma concentrations to confirm drug exposure.- Re-evaluate the in vitro activity of the compound.
High variability in animal response - Inconsistent dosing technique- Genetic variability in the animal strain- Issues with formulation stability- Ensure consistent administration volume and technique.- Use a more genetically homogenous animal strain.- Re-assess the stability of the compound in the vehicle.
Precipitation of the compound upon injection - Poor solubility of the compound in the chosen vehicle- Try a different vehicle or a co-solvent system.- Reduce the concentration of the dosing solution.- Consider an alternative route of administration.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in mice?

A1: Without prior in vivo data, a conservative approach is recommended. Start with a low dose, for example, 1-5 mg/kg, and perform a dose escalation study to determine the MTD.[6] The starting dose can be informed by the in vitro potency of the compound (e.g., IC50 or EC50 values).

Q2: What is the best route of administration for this compound?

A2: The optimal route of administration (e.g., oral, intravenous, intraperitoneal) depends on the compound's physicochemical properties and the desired pharmacokinetic profile.[6] For initial studies, intraperitoneal (IP) or oral (PO) administration are common. Bioavailability may differ significantly between routes.

Q3: How often should I administer the compound?

A3: The dosing frequency depends on the compound's half-life in the animal model.[6] A pilot PK study is necessary to determine how quickly the compound is cleared from the body. This information will guide whether once-daily, twice-daily, or more frequent dosing is required to maintain therapeutic levels.

Q4: Should I be concerned about potential metabolites of this compound?

A4: Yes, it is possible that the in vivo effects are mediated by active metabolites. The nitro group, for instance, can be reduced in vivo to form other functional groups. Metabolite profiling studies can help identify and assess the activity of any major metabolites.

Q5: What regulatory guidelines should I follow for these studies?

A5: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[6] For drug development, guidelines from regulatory agencies like the FDA provide a framework for preclinical studies.[7][8]

Conclusion

The optimization of in vivo dosage for a novel compound like this compound requires a systematic, data-driven approach. By following the workflow and troubleshooting guide provided, researchers can establish a safe and effective dosing regimen, paving the way for further preclinical development.

References

  • ResearchGate. (2016). How to calculate a right dose for in vivo study? [Link]

  • FDA. (2023). Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases. [Link]

  • InSilicoTrials. (2023). FDA releases guidance for dose optimization in oncology trials. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. [Link]

  • PMC - NIH. (n.d.). Dose optimization during drug development: whether and when to optimize. [Link]

  • PMC - PubMed Central. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PMC - NIH. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. [Link]

  • PMC - PubMed Central. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? [Link]

  • European Medicines Agency. (2002). MRL - Piperazine Summary Report (3). [Link]

  • MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

  • Chemsrc. (2025). 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE | CAS#:16155-03-6. [Link]

  • Taylor & Francis. (n.d.). Piperazines – Knowledge and References. [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

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Technical Support Center: Overcoming Cell Permeability Challenges with 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for a common yet significant hurdle encountered when working with 1-Methyl-4-(4-nitrobenzyl)piperazine: its suboptimal cell permeability. Our goal is to equip you with the foundational knowledge and actionable strategies to diagnose, troubleshoot, and overcome this issue in your experiments, ensuring your results are both accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Permeability Problem

This section addresses the fundamental questions regarding the physicochemical properties of this compound and how they influence its ability to cross the cell membrane.

Q1: Why does this compound likely exhibit poor cell permeability?

A1: The permeability of a small molecule is governed by a balance of several physicochemical factors, including lipophilicity, size, and polarity.[1] While specific experimental data for this compound is not extensively published, we can infer its properties from its structure:

  • Molar Mass: Its molar mass is approximately 235.28 g/mol .[2] While not excessively large, it is more substantial than small molecules that diffuse freely (e.g., O₂, CO₂).[1]

  • Polarity: The presence of the nitro group (-NO₂) and the tertiary amines within the piperazine ring contributes to the molecule's polarity. The polar surface area (PSA), a key predictor of membrane permeability, is likely elevated due to these features. Polar molecules face challenges in traversing the hydrophobic lipid bilayer of the cell membrane.[1][3]

  • Charge: The piperazine ring contains basic nitrogen atoms. Depending on the pH of the extracellular medium (typically ~7.4), these nitrogens can be protonated, conferring a positive charge on the molecule. Charged molecules are generally membrane-impermeable and require active transport mechanisms, which may not be available for this compound.[3][4]

Q2: What are the common indicators of poor cell permeability in my experiments?

A2: You may suspect poor permeability if you observe the following:

  • High EC₅₀/IC₅₀ Values: The compound shows high potency in a cell-free (e.g., purified enzyme) assay but is significantly less potent in a cell-based assay.

  • Inconsistent Results: High variability between replicate experiments, which could be due to minor fluctuations in cell membrane integrity or experimental conditions affecting uptake.

  • Discrepancy with Known Analogs: If structurally similar compounds are known to be potent, the lack of activity of your compound might point to a delivery issue rather than a lack of target engagement.

  • Low Intracellular Concentration: Direct measurement via techniques like LC-MS/MS of cell lysates shows that the intracellular concentration of the compound is much lower than the concentration in the culture medium.

Q3: Is this compound more likely to cross the membrane via passive diffusion or active transport?

A3: Given its structure, the compound will primarily attempt to cross the cell membrane via passive diffusion . However, as discussed in Q1, its polarity and potential charge are significant barriers to this process.[1] There is no a priori reason to assume that a specific active transporter will recognize and internalize this molecule unless it was explicitly designed to mimic a known transporter substrate. Therefore, troubleshooting efforts should focus on enhancing its ability to passively diffuse across the lipid bilayer.

Section 2: Troubleshooting and Strategic Solutions

This section provides detailed, validated protocols to systematically address and improve the intracellular delivery of this compound.

Strategy A: Modification of Assay Conditions

Before attempting complex reformulations, simple modifications to the experimental conditions can yield significant improvements.

Chemical permeabilizing agents transiently disrupt the cell membrane, creating pores that allow for increased entry of small molecules.[5] The key is to use a concentration that enhances permeability without inducing significant cytotoxicity.

a) Dimethyl Sulfoxide (DMSO)

  • Mechanism of Action: DMSO is a polar, aprotic solvent that integrates into the lipid bilayer, increasing membrane fluidity and forming transient water pores.[6][7] It is commonly used as a solvent for stock solutions, but at slightly elevated final concentrations, it can act as a permeation enhancer.

  • Key Considerations: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without severe cytotoxicity, though primary cells are often more sensitive.[8] It is crucial to determine the optimal, non-toxic concentration for your specific cell type.

b) Saponin

  • Mechanism of Action: Saponins are a class of amphipathic glycosides that selectively interact with cholesterol in the plasma membrane, forming pore-like complexes.[9][10] This action is typically more specific to the plasma membrane than other detergents because of the membrane's higher cholesterol content compared to organellar membranes.[9]

  • Key Considerations: Permeabilization with saponin can be reversible.[11][12] If subsequent experimental steps involve washing, saponin should be included in the wash buffers to keep the pores open. The optimal concentration is highly cell-type dependent and must be determined empirically.[9]

Table 1: Comparison of Common Permeabilizing Agents

AgentMechanism of ActionTypical Concentration RangeProsCons
DMSO Increases membrane fluidity, forms transient water pores.[6]0.5% - 2% (v/v)Simple to use, already the solvent for many stock solutions.Can be cytotoxic at higher concentrations, may have off-target biological effects.[8][13]
Saponin Interacts with membrane cholesterol to form pores.[5][10]0.01% - 0.05% (w/v)Selective for the plasma membrane, action can be reversible.[9][11]Optimal concentration is highly cell-type dependent, must be included in subsequent wash steps.[9]

Protocol 1: Determining the Optimal Concentration of a Permeabilizing Agent

  • Cell Plating: Plate your cells in a 96-well plate at a density appropriate for a 24-48 hour cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain).

  • Agent Titration: Prepare a serial dilution of the permeabilizing agent (e.g., DMSO from 5% down to 0.1%; Saponin from 0.5% down to 0.001%) in your standard cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the permeabilizing agent. Include a "medium only" control.

  • Incubation: Incubate the plate for the intended duration of your actual experiment (e.g., 4 hours, 24 hours).

  • Viability Assay: Perform your chosen cytotoxicity assay according to the manufacturer's protocol.

  • Analysis: Plot cell viability (%) against agent concentration. The highest concentration that results in >90% cell viability is your recommended starting point for permeability experiments.

Workflow for Optimizing Permeabilizing Agent Concentration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate Plate cells in 96-well format titrate Prepare serial dilution of permeabilizing agent plate->titrate treat Treat cells with agent dilutions titrate->treat incubate Incubate for experiment duration treat->incubate assay Perform cytotoxicity assay (e.g., MTT) incubate->assay plot Plot Viability vs. Concentration assay->plot select Select highest concentration with >90% viability plot->select

Caption: Workflow for determining the optimal non-toxic concentration of a permeabilizing agent.

The charge state of this compound is pH-dependent. Research on other piperazine derivatives has shown that the pH of the treatment solution is a critical parameter for permeability, with optimal effects often seen in a slightly alkaline range (pH 8.7-9.6).[14]

  • Mechanism of Action: Increasing the pH of the culture medium deprotonates the basic nitrogen atoms on the piperazine ring. This neutralizes the molecule's positive charge, increasing its lipophilicity and ability to passively diffuse across the cell membrane.

  • Protocol:

    • Prepare your treatment medium containing the compound.

    • Using a sterile pH meter, carefully adjust the medium's pH upwards using sterile, dilute NaOH (e.g., 0.1 M). Test a range from pH 7.4 to 9.0.

    • Remember to test the effect of the pH-adjusted medium alone on cell viability, as most cells do not tolerate high pH for extended periods. This strategy is best suited for short-term incubation experiments (e.g., 1-4 hours).

Strategy B: Advanced Delivery Systems

When modifying assay conditions is insufficient or undesirable, using a carrier system can dramatically improve intracellular delivery.

  • Mechanism of Action: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[15] For a molecule like this compound, it would likely partition into the lipid bilayer of the liposome. The liposome then fuses with the cell membrane, directly delivering its payload into the cytoplasm.[16][17] This method bypasses the need for the free drug to independently cross the membrane.

  • Key Considerations: This is an advanced technique that requires expertise in formulation. Commercial liposome preparation kits are available and can simplify the process. The size and surface charge of the liposomes must be optimized for efficient cellular uptake.

Conceptual Workflow for Liposomal Delivery

G cluster_formulation Formulation cluster_delivery Cellular Delivery compound This compound encapsulate Encapsulation (e.g., sonication, extrusion) compound->encapsulate lipids Phospholipids + Cholesterol lipids->encapsulate liposome Drug-Loaded Liposome encapsulate->liposome treat Treat cells with liposomes liposome->treat Add to culture fuse Liposome fuses with cell membrane treat->fuse release Drug released into cytoplasm fuse->release

Caption: The process of encapsulating the compound in liposomes for enhanced cell delivery.

Strategy C: Chemical Modification (Prodrug Approach)

For drug development professionals, chemically modifying the compound itself represents the most integrated approach to solving permeability issues.

  • Mechanism of Action: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active drug.[18][19] To enhance permeability, a common strategy is to mask the polar functional groups (like the second piperazine amine, if it were not methylated) with a lipophilic moiety (e.g., an ester or an alkyl group).[20] This new, more lipophilic prodrug crosses the cell membrane more easily. Once inside the cell, endogenous enzymes (like esterases) cleave off the lipophilic mask, releasing the active this compound at its site of action.[21][22]

  • Key Considerations: This is a medicinal chemistry approach that requires synthesis and characterization of new chemical entities. It is a powerful strategy for lead optimization in a drug discovery program.[18]

Section 3: Validation and Essential Controls

Implementing any of the strategies above requires rigorous validation to ensure your results are meaningful.

  • Cytotoxicity Controls: Always test your chosen delivery strategy (e.g., permeabilizing agent alone, empty liposomes) in the absence of your compound to confirm it does not cause toxicity or the biological effect you are measuring.

  • Positive Control: If available, use a known permeable and active analog of your compound as a positive control to validate the assay itself.

  • Direct Measurement: The most definitive validation is to directly measure the intracellular concentration of this compound with and without your enhancement strategy using LC-MS/MS. An increase in intracellular concentration correlated with an increase in biological activity provides the strongest evidence for success.

Troubleshooting Decision Pathway

G cluster_strats Select Strategy cluster_validation Validation Steps start Low cellular activity observed hypo Hypothesis: Poor Permeability start->hypo stratA Strategy A: Modify Assay Conditions (pH, Permeabilizing Agent) hypo->stratA stratB Strategy B: Advanced Delivery (Liposomes) hypo->stratB stratC Strategy C: Chemical Modification (Prodrug) hypo->stratC validate Validate Strategy stratA->validate stratB->validate stratC->validate control Run cytotoxicity controls validate->control measure Measure intracellular concentration (LC-MS/MS) control->measure activity Confirm increased biological activity measure->activity success Problem Solved: Permeability Enhanced activity->success

Caption: A decision-making workflow for addressing poor cell permeability.

References

  • M. J. G. W. Bloomer, A. et al. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available at: [Link]

  • Rawat, S. (2010). Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Current Medicinal Chemistry. Available at: [Link]

  • Quora. (2023). What factors affect a molecule's permeability through a membrane?. Quora. Available at: [Link]

  • Bentham Science Publishers. (n.d.). Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists. Bentham Science Publishers. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. Available at: [Link]

  • Patel, H. M. (1988). Permeabilization of cell membranes. Methods in Enzymology. Available at: [Link]

  • Matijašić, M., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules. Available at: [Link]

  • Lin, Y.-A., et al. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Chemical Biology. Available at: [Link]

  • Lee, M. K. (2015). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. Pharmaceutics. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]

  • ChemBK. (n.d.). 1-(4-Nitrobenzyl)-4-methylpiperazine. ChemBK. Available at: [Link]

  • Gauthier, J., et al. (2018). Dynamics of Cell Membrane Permeabilization by Saponins Using Terahertz Attenuated Total Reflection. Biophysical Journal. Available at: [Link]

  • Rode, R. B., & Borade, D. S. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Revista Electronica de Veterinaria. Available at: [Link]

  • Al-Akayleh, F., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]

  • Medepalli, K., et al. (2014). Reversible permeabilization using Saponin. ResearchGate. Available at: [Link]

  • Rode, R. B., & Borade, D. S. (2021). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Revista Electronica de Veterinaria. Available at: [Link]

  • ConductScience. (2021). Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience. Available at: [Link]

  • JoVE. (n.d.). Factors Affecting Drug Distribution: Tissue Permeability. JoVE. Available at: [Link]

  • K. S., M., & S., M. (2017). DMSO induced cell permeability in cell suspension culture of Bacopa monnieri Linn.
  • Zheng, Y., et al. (2019). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Biomaterials Science & Engineering. Available at: [Link]

  • ResearchGate. (n.d.). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ResearchGate. Available at: [Link]

  • Bzik, V. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). Effect of DMSO permeabilization on NIH 3T3 cell morphology. ResearchGate. Available at: [Link]

  • He, H., et al. (2022). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. Journal of Pharmaceutical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. PubChem. Available at: [Link]

  • Daraee, H., et al. (2024). Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers. Pharmaceutics. Available at: [Link]

  • ResearchGate. (n.d.). 1-phenylpiperazine and several derivatives increased the permeability... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Ion transport through dimethyl sulfoxide (DMSO) induced transient water pores in cell membranes. ResearchGate. Available at: [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available at: [Link]

Sources

Technical Support Center: Method Refinement for 1-Methyl-4-(4-nitrobenzyl)piperazine Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-4-(4-nitrobenzyl)piperazine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we will dissect potential issues, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations.

I. Overview of Synthetic Strategies

The two most prevalent methods for the synthesis of this compound and its analogs are Direct N-Alkylation and Reductive Amination . The choice between these methods depends on the availability of starting materials, desired scale, and the electronic and steric properties of the specific analog being synthesized.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

A. Direct N-Alkylation Route

This method typically involves the reaction of 1-methylpiperazine with a substituted 4-nitrobenzyl halide.

A1: Low reactivity in N-alkylation of 1-methylpiperazine can stem from several factors. Let's break them down:

  • Leaving Group Efficiency: The nature of the halide on the nitrobenzyl electrophile is critical. The reactivity order is I > Br > Cl. If you are using a nitrobenzyl chloride, consider converting it to the more reactive bromide or iodide.

  • Base Selection: A suitable base is required to neutralize the hydrogen halide formed during the reaction, preventing the protonation and deactivation of the nucleophilic 1-methylpiperazine.[1][2] Weaker bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred to minimize side reactions.[1] For more stubborn reactions, a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) can be employed.[2]

  • Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are generally effective for this reaction as they can solvate the ions formed without interfering with the nucleophile.

  • Temperature: Increasing the reaction temperature can enhance the rate. However, be cautious as higher temperatures can also promote side reactions.[1]

Troubleshooting Workflow for Low Conversion:

start Low Conversion in N-Alkylation lg Check Leaving Group (I > Br > Cl) start->lg base Optimize Base (e.g., K2CO3, DIPEA) lg->base If using Cl, consider Br or I solvent Solvent Choice (DMF, ACN) base->solvent If base is appropriate temp Increase Temperature Judiciously solvent->temp If solvent is optimal end Improved Yield temp->end

Caption: Decision workflow for troubleshooting low conversion in N-alkylation.

A2: This is a classic challenge in piperazine chemistry. Although 1-methylpiperazine has one tertiary and one secondary amine, the formation of a quaternary ammonium salt by over-alkylation of the tertiary amine is a possibility, especially with highly reactive alkylating agents. With unsubstituted piperazine, di-alkylation at both nitrogens is a major concern. To favor mono-alkylation of the secondary amine of a piperazine:

  • Stoichiometry is Key: Use a significant excess of the piperazine nucleophile relative to the alkylating agent. A 3 to 5-fold excess of piperazine is a good starting point. This statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule.

  • Slow Addition: Adding the alkylating agent slowly, or via a syringe pump, maintains a low concentration of the electrophile in the reaction mixture, further disfavoring the second alkylation.[1][2]

  • Lower Temperature: Reducing the reaction temperature can often decrease the rate of the second alkylation more significantly than the first, thus improving selectivity.[1]

  • Protecting Groups: For particularly challenging substrates, consider using a protecting group strategy. For instance, reacting piperazine with Boc-anhydride to form mono-Boc-piperazine, followed by alkylation of the free secondary amine, and subsequent deprotection.[3]

ParameterTo Favor Mono-alkylationTo Favor Di-alkylation (if desired)
Piperazine:Alkylating Agent Ratio > 3:1< 1:2
Addition of Alkylating Agent Slow, dropwiseRapid, single portion
Temperature Lower (e.g., 0 °C to RT)Higher (e.g., Reflux)
B. Reductive Amination Route

This approach involves the reaction of 1-methylpiperazine with a 4-nitrobenzaldehyde derivative in the presence of a reducing agent. This method is advantageous as it inherently avoids over-alkylation.[4]

A3: Incomplete reductive amination can be due to several factors related to imine formation and reduction:

  • Imine Formation: The initial step is the formation of an iminium ion. This is often acid-catalyzed. A small amount of acetic acid can be beneficial.[5] You can monitor the formation of the imine/iminium ion by TLC or LC-MS before adding the reducing agent.

  • Reducing Agent Selection: The choice of reducing agent is critical.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and often preferred reagent that can be added directly to the mixture of the amine and aldehyde.[6] It is moisture-sensitive.

    • Sodium cyanoborohydride (NaBH₃CN): Effective at a slightly acidic to neutral pH. It is toxic, so handle with care.[6]

    • Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. Therefore, it should be added after confirming imine formation.[7]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination with STAB. Protic solvents like methanol can be used with NaBH₃CN and NaBH₄.[7]

Troubleshooting Workflow for Incomplete Reductive Amination:

start Incomplete Reductive Amination imine Check Imine Formation (TLC/LC-MS) start->imine acid Add Catalytic Acid (e.g., AcOH) imine->acid If no imine reductant Verify Reducing Agent Activity imine->reductant If imine forms acid->reductant solvent Ensure Appropriate Solvent reductant->solvent end Complete Reaction solvent->end

Caption: Troubleshooting flowchart for incomplete reductive amination reactions.

C. Purification and Characterization

A4: The basic nature of the piperazine moiety can lead to streaking on silica gel chromatography. Here are some strategies to overcome purification challenges:

  • Acid-Base Extraction: Utilize the basicity of your product. Dissolve the crude material in an organic solvent like ethyl acetate or DCM and wash with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like NaOH or K₂CO₃ and extract your purified product back into an organic solvent.

  • Salt Formation and Recrystallization: Convert the oily freebase to a solid salt (e.g., hydrochloride or hydrobromide) by treating a solution of the product with HCl or HBr in a suitable solvent. The resulting salt may be crystalline and can be purified by recrystallization.

  • Chromatography with Additives: If column chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (e.g., 1%) or ammonia in methanol to the eluent system to prevent streaking on the silica gel.

III. Experimental Protocols

Protocol 1: Direct N-Alkylation of 1-Methylpiperazine with 4-Nitrobenzyl Bromide
  • To a stirred solution of 1-methylpiperazine (3.0 eq.) in anhydrous acetonitrile (ACN), add anhydrous potassium carbonate (2.5 eq.).

  • Add 4-nitrobenzyl bromide (1.0 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 60 °C and monitor by TLC.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) or via acid-base extraction.

Protocol 2: Reductive Amination of 4-Nitrobenzaldehyde with 1-Methylpiperazine
  • Dissolve 4-nitrobenzaldehyde (1.0 eq.) and 1-methylpiperazine (1.2 eq.) in 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise.

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue as needed.

IV. References

  • PrepChem. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Reddit. (2024). Reductive amination of piperazine. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • Organic Reactions. (n.d.). The Leuckart Reaction. [Link]

  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of 1-Methyl-4-(4-nitrobenzyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only successfully synthesize this compound but also scale the process efficiently and safely. We will move beyond simple procedural lists to explore the chemical principles, troubleshoot common issues, and address the practical challenges of scaling up.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to this compound?

For the synthesis of this compound, the most direct and industrially favored method is the nucleophilic substitution (SN2) reaction between 1-methylpiperazine and 4-nitrobenzyl chloride.

Causality and Rationale: This pathway is preferred for scale-up due to several factors:

  • High Atom Economy: It's a straightforward coupling reaction with a simple acid-base workup.

  • Starting Material Availability: Both 1-methylpiperazine and 4-nitrobenzyl chloride are commercially available bulk starting materials.

  • Predictable Reactivity: The benzyl chloride is activated towards substitution by the electron-withdrawing nitro group, allowing for mild reaction conditions. The primary competing side reaction, over-alkylation to form a quaternary salt, can be controlled with stoichiometry and temperature management.

A similar strategy is effectively employed for related structures, underscoring the reliability of this synthetic approach.[1]

Q2: Can you provide a reliable, step-by-step lab-scale protocol?

Certainly. The following protocol is a validated starting point for producing this compound on a laboratory scale.[2]

Experimental Protocol: Lab-Scale Synthesis

ReagentCAS No.MW ( g/mol )AmountMolesEquiv.
p-Nitrobenzyl chloride100-14-1171.585.2 g0.0301.0
1-Methylpiperazine109-01-3100.163.0 g0.0301.0
Triethylamine121-44-8101.193.2 g0.0321.05
Ethylene Glycol107-21-162.0750 mL--
Methylene Chloride75-09-284.93As needed--
10% Na₂CO₃ (aq)497-19-8105.99As needed--

Methodology:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, prepare a solution of p-nitrobenzyl chloride (5.2 g) and triethylamine (3.2 g) in ethylene glycol (30 mL).

  • Reagent Addition: Separately, prepare a solution of N-methylpiperazine (3.0 g) in ethylene glycol (20 mL). Add this solution to the reaction flask.

  • Reaction: Heat the resulting solution to 80°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quench: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 10% aqueous sodium carbonate solution. This neutralizes the triethylamine hydrochloride salt formed during the reaction.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with methylene chloride.

  • Washing: Wash the combined organic layers sequentially with water and then a saturated sodium chloride (brine) solution. This removes residual ethylene glycol and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[2]

  • Purification: The crude material can be further purified by recrystallization, for example from ethyl acetate, to yield the final product.[1]

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield

Q: My reaction yield is well below the expected ~60%. What are the common causes and how can I fix them?

A: Low yield is a frequent issue when first establishing a protocol. Let's break down the potential causes:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. While the literature suggests 30-60 minutes at 80°C, the reaction may stall if the temperature is not maintained or if the starting materials have lower purity.[2]

    • Solution: Monitor the reaction closely using TLC or HPLC. If the reaction stalls, consider extending the reaction time or increasing the temperature slightly (e.g., to 90°C), but be mindful of potential side reactions.

  • Starting Material Degradation:

    • Cause: 4-Nitrobenzyl chloride can be unstable, especially if exposed to moisture or light for prolonged periods. 1-Methylpiperazine is hygroscopic and can absorb atmospheric water, reducing its effective concentration.[3]

    • Solution: Use fresh, high-purity starting materials. Always store 1-methylpiperazine under an inert atmosphere and handle it quickly.

  • Side Reaction - Quaternary Salt Formation:

    • Cause: The product, this compound, can react with another molecule of 4-nitrobenzyl chloride to form a quaternary ammonium salt. This is more likely if there is a localized excess of the benzyl chloride or at higher temperatures.

    • Solution: Ensure slow, controlled addition of the 1-methylpiperazine solution to the benzyl chloride solution to avoid localized concentration issues. Maintain strict temperature control and avoid overheating.

  • Work-up Losses:

    • Cause: Poor phase separation or emulsion formation during the extraction process can lead to significant product loss.

    • Solution: If an emulsion forms, add brine to the separatory funnel to increase the ionic strength of the aqueous phase. Let the mixture stand for a longer period. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.

Issue 2: Product Purity and Impurities

Q: My final product shows impurities by NMR or HPLC. What are they likely to be and how can I remove them?

A: The impurity profile is often simple for this reaction but requires careful management.

  • Unreacted Starting Materials:

    • Identification: These are easily identified by comparing the product's analytical data (e.g., HPLC retention time) with that of the starting materials.

    • Mitigation: Ensure the reaction goes to completion. A slight excess (1.05-1.1 equivalents) of 1-methylpiperazine can be used to consume all the 4-nitrobenzyl chloride, as residual piperazine is more easily removed during the aqueous workup.

  • Over-alkylation Product (Quaternary Salt):

    • Identification: This salt is highly polar and typically insoluble in the extraction solvent (methylene chloride). It may appear as a solid precipitate between the layers.

    • Mitigation: This impurity is best controlled during the reaction stage (see Issue 1). If formed, it is usually removed during filtration and the aqueous wash steps.

  • Purification Strategy:

    • Recrystallization: This is the most scalable and effective method. A solvent system like ethyl acetate or an ethanol/water mixture is a good starting point. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

Issue 3: Scale-Up Challenges

Q: I am scaling this reaction from 10g to 1kg. What are the critical parameters I need to watch out for?

A: Scaling up introduces challenges related to physical processes rather than just chemistry.

  • Heat Management (Exotherm Control):

    • Challenge: The SN2 reaction is exothermic. On a small scale, this heat dissipates quickly. In a large reactor, heat can build up, leading to runaway reactions and increased side product formation.

    • Solution: Use a jacketed reactor with a reliable cooling system. The addition of 1-methylpiperazine must be done slowly and subsurface, with constant monitoring of the internal temperature. A process development study may be required to characterize the heat of reaction.[4]

  • Mixing and Mass Transfer:

    • Challenge: Inadequate mixing in a large vessel can lead to localized "hot spots" or concentration gradients, promoting side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) that provides good top-to-bottom turnover of the reactor contents.

  • Work-up and Isolation:

    • Challenge: Handling large volumes of solvents for extraction and filtration of kilograms of product can be a bottleneck.

    • Solution: Plan the work-up logistics carefully. Use appropriately sized extraction vessels. For isolation, ensure you have a large enough filter (e.g., a Nutsche filter) and a vacuum oven with sufficient capacity for drying the product efficiently.

Safety First: Reagent Hazard Summary

Safe scale-up requires a thorough understanding of the hazards involved. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[3][5][6]

ChemicalKey HazardsRecommended Precautions
4-Nitrobenzyl chloride Strong lachrymator (causes tearing), toxic, corrosive.Handle only in a well-ventilated fume hood. Wear chemical safety goggles, face shield, and appropriate gloves.
1-Methylpiperazine Flammable liquid, corrosive, causes severe skin and eye damage.[5]Keep away from ignition sources. Use spark-proof tools. Ensure eyewash stations and safety showers are nearby.[3][5]
Triethylamine Highly flammable liquid and vapor, corrosive, toxic if inhaled.Work in a fume hood. Ground all equipment to prevent static discharge.
Methylene Chloride Potential carcinogen, harmful if swallowed or inhaled, causes skin/eye irritation.Use in a closed system or with excellent ventilation. Avoid direct contact.

Workflow Visualization

A note on visualization: As a text-based AI, I am unable to generate graphical diagrams using DOT language. The following is a logical workflow diagram presented in a structured text format to guide you through the process.

Caption: Process flow diagram for the synthesis of this compound.

References

  • Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine - PrepChem.com. PrepChem. Available at: [Link]

  • Method of preparing 1-nitroso-4-methylpiperazine - Google Patents. Google Patents.
  • Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine - PrepChem.com. PrepChem. Available at: [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | CID 2825198 - PubChem. PubChem. Available at: [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Synthesis of 1-(4-methoxyphenyl)-4-[ (4-nitrophenyl)-methyl ]piperazine - PrepChem.com. PrepChem. Available at: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. Google Patents.
  • Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents. Google Patents.
  • Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 - ResearchGate. ResearchGate. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. CORE. Available at: [Link]

  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation. DISS. Available at: [Link]

  • Investigation into the genotoxic impurity, 1-methyl-4-nitrosopiperazine, in rifampicin. PubMed. Available at: [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

Sources

troubleshooting NMR signal overlap in 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-4-(4-nitrobenzyl)piperazine

Welcome to the technical support guide for researchers working with this compound. This document provides in-depth troubleshooting for a common analytical challenge encountered during its characterization: ¹H NMR signal overlap. As a molecule with multiple, chemically similar proton environments, obtaining a well-resolved, easily interpretable 1D ¹H NMR spectrum can be difficult. This guide offers a logical, step-by-step approach to diagnosing and resolving these issues, grounded in established spectroscopic principles.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant signal overlap in the ¹H NMR spectrum of my this compound sample?

A1: Signal overlap in this molecule is common and stems directly from its structure. You have four primary proton environments that can have very similar chemical shifts, leading to complex and poorly resolved multiplets:

  • Piperazine Protons (A): The four protons on the carbons adjacent to the benzyl nitrogen.

  • Piperazine Protons (B): The four protons on the carbons adjacent to the methyl nitrogen.

  • Benzyl Protons (C): The two protons of the methylene (-CH₂) bridge.

  • Methyl Protons (D): The three protons of the N-methyl group.

The piperazine protons (A and B) exist in a flexible ring system and their chemical environments are only subtly different, causing their signals to be broad or to overlap significantly. The benzyl protons (C) can also fall into this congested aliphatic region. This overlap complicates accurate integration and the analysis of coupling patterns, which are essential for structural confirmation.

Q2: What are the expected ¹H and ¹³C chemical shifts for this molecule?

A2: While the exact chemical shifts can vary based on solvent, concentration, and temperature, a predicted range provides a crucial starting point for analysis.[1] The presence of the electron-withdrawing nitro group and the aromatic rings influences the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Protons (Label)Predicted ¹H Shift (ppm)Carbons (Label)Predicted ¹³C Shift (ppm)
Aromatic (ortho to NO₂)~ 8.1 - 8.2 (d)C-NO₂~ 147
Aromatic (meta to NO₂)~ 7.4 - 7.5 (d)Aromatic C-H~ 123 - 130
Benzyl (C)~ 3.5 - 3.6 (s)Aromatic C-CH₂~ 146
Piperazine (A)~ 2.4 - 2.6 (m)Benzyl C~ 62
Piperazine (B)~ 2.3 - 2.5 (m)Piperazine C (A)~ 53
Methyl (D)~ 2.2 - 2.3 (s)Piperazine C (B)~ 55
Methyl C~ 46

Note: These are estimated values. The key takeaway is the close proximity of the Piperazine (A, B), Benzyl (C), and Methyl (D) proton signals, which is the root cause of the troubleshooting need.

Troubleshooting Signal Overlap: A Guided Approach

When faced with an uninterpretable, overlapped ¹H NMR spectrum, a systematic approach is the most effective way to achieve resolution. The following workflow moves from the simplest experimental modifications to more advanced techniques.

Troubleshooting_Workflow cluster_2d Select appropriate 2D experiment start Problem: Overlapping Signals in Aliphatic Region (2.2-3.6 ppm) solvent Strategy 1: Change Deuterated Solvent start->solvent Simple & Fast temp Strategy 2: Variable Temperature (VT) NMR solvent->temp If overlap persists two_d Strategy 3: 2D NMR Spectroscopy temp->two_d For persistent/complex cases cosy COSY: Identify H-H Coupling Networks two_d->cosy hsqc HSQC: Resolve Protons via Attached Carbons two_d->hsqc hmbc HMBC: Confirm Connectivity (Long-Range) two_d->hmbc resolved Result: Unambiguous Signal Assignment cosy->resolved hsqc->resolved hmbc->resolved

Caption: Workflow for resolving NMR signal overlap.

Guide 1: Leveraging Solvent Effects

The choice of deuterated solvent is the first and often most effective tool for resolving signal overlap.[2] Different solvents interact with the solute in unique ways, altering the electronic environment and thus the chemical shift of nearby protons.

Causality: Aromatic solvents like benzene-d₆ induce significant changes due to their magnetic anisotropy (the "ring current effect"). When your molecule associates with the solvent, protons located above or below the plane of the benzene ring will be shifted upfield (to a lower ppm value), while those on the edge will be shifted downfield. This can dramatically increase the separation between signals that were previously overlapped.[2] Solvents like DMSO-d₆ can engage in hydrogen bonding or strong dipole-dipole interactions, also altering the chemical landscape.

Experimental Protocol: Solvent Study
  • Sample Preparation: Prepare three separate, identically concentrated NMR samples of your compound (e.g., 5-10 mg).[1]

  • Solvent Selection: Dissolve each sample in ~0.6 mL of a different deuterated solvent. Recommended choices are:

    • Chloroform-d (CDCl₃): A common, relatively non-polar starting point.

    • Benzene-d₆: An aromatic solvent excellent for inducing differential shifts.

    • DMSO-d₆: A highly polar solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring the shimming is optimized for each one.

  • Analysis: Compare the aliphatic regions (approx. 2.0-4.0 ppm) of the three spectra. Look for improved signal dispersion that allows for the identification of distinct multiplets.

Table 2: Comparison of Common Solvents for Troubleshooting

SolventMechanism of ActionExpected OutcomeBest For
Chloroform-d (CDCl₃) Baseline / Relatively inertStandard spectrum, may show overlap.Initial characterization.
Benzene-d₆ Anisotropic ring current effectUpfield shifts, potential for excellent resolution.Resolving crowded aliphatic regions.
DMSO-d₆ High polarity, dipole interactionsCan alter shifts of protons near polar groups.Highly polar compounds, may resolve overlap differently than Benzene-d₆.[3]

Guide 2: Variable Temperature (VT) NMR

Piperazine rings are not static; they undergo rapid chair-chair interconversion at room temperature. Protons in axial and equatorial positions are averaged on the NMR timescale, often leading to broad signals. By changing the temperature, you can manipulate this dynamic process.[4][5]

Causality:

  • Lowering Temperature: Decreasing the temperature slows down the rate of ring flipping. If you go low enough, you can "freeze out" the individual chair conformers. This results in sharper, distinct signals for the now chemically different axial and equatorial protons, though the spectrum will become more complex.

  • Increasing Temperature: Increasing the temperature accelerates bond rotation and ring flipping. This can sometimes simplify a complex spectrum by causing distinct but closely spaced signals to coalesce into a single, sharp, averaged peak.[6]

Experimental Protocol: Temperature Study
  • Solvent Choice: Select a solvent with a suitable temperature range (e.g., Toluene-d₈ for low and high temps; DMSO-d₆ for high temps).

  • Initial Spectrum: Acquire a standard ¹H spectrum at room temperature (e.g., 298 K).

  • Temperature Variation:

    • High Temp: Increase the spectrometer temperature in 10-15 K increments (e.g., to 323 K, 343 K, etc.), acquiring a spectrum at each step until you observe sharpening or coalescence of the piperazine signals.

    • Low Temp: Decrease the temperature in 10-15 K increments (e.g., to 273 K, 253 K), acquiring a spectrum at each step until you observe signal sharpening or the appearance of new signals corresponding to distinct conformers.

  • Analysis: Examine the spectra to find the temperature that provides the optimal resolution for the signals of interest.

Guide 3: Advanced 2D NMR Techniques

When 1D methods are insufficient, two-dimensional (2D) NMR is the definitive solution. By spreading signals across a second frequency dimension, even perfectly overlapped protons in the 1D spectrum can be resolved.[7][8]

Causality: 2D NMR experiments exploit nuclear interactions (either through-bond coupling or through-space effects) to establish correlations between different nuclei. An HSQC experiment, for example, correlates each proton signal to the carbon it is directly attached to. Since ¹³C chemical shifts have a much wider range (~0-200 ppm) than protons, it is highly unlikely that two carbons will have the same shift, thus resolving the attached protons in the second dimension.[9][10]

HSQC_Concept cluster_1d 1D ¹H Spectrum x_axis_label ¹H Chemical Shift (ppm) y_axis_label ¹³C Chemical Shift (ppm) overlap Overlapped Signal (e.g., 2.45 ppm) peak1 Resolved Peak 1 overlap->peak1 peak2 Resolved Peak 2 overlap->peak2 c1_label ~53 ppm c1_label->peak1 c2_label ~62 ppm c2_label->peak2

Sources

Technical Support Center: Enhancing Target Selectivity of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers and drug development professionals working with the novel compound 1-Methyl-4-(4-nitrobenzyl)piperazine, hereafter referred to as MNBP . For the purpose of this technical guide, we will operate under a common developmental scenario: MNBP has been identified as a potent inhibitor of a primary target of interest, "Target Kinase A," but exhibits undesirable cross-reactivity with a related protein, "Off-Target Kinase B." This document provides a structured framework of frequently asked questions, troubleshooting workflows, and detailed experimental protocols to systematically diagnose and resolve issues of target selectivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is inhibitor selectivity and why is it a critical parameter?

A: Selectivity is a measure of a drug's ability to interact with its intended biological target over other potential targets in a biological system. A highly selective compound will bind to its intended target with significantly greater affinity than to any other molecule. This is critical because off-target interactions can lead to a range of undesirable outcomes, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting. The goal is to maximize on-target efficacy while minimizing off-target liabilities.

Q2: How do I quantitatively measure the selectivity of MNBP?

A: Selectivity is typically expressed as a ratio of binding affinities or potencies (e.g., Kᵢ, Kd, or IC₅₀ values). The "selectivity window" or "selectivity index" is calculated by dividing the IC₅₀ value for the off-target by the IC₅₀ value for the on-target.

  • Selectivity Index = IC₅₀ (Off-Target Kinase B) / IC₅₀ (Target Kinase A)

A higher selectivity index indicates greater selectivity for the intended target. A common industry benchmark is to aim for a >100-fold selectivity window, though the required window is highly dependent on the specific targets and therapeutic context.

Q3: My initial screen shows MNBP is non-selective. What are the first troubleshooting steps?

A:

  • Confirm Assay Integrity: First, ensure the lack of selectivity is not an artifact of your assay system. Run appropriate controls for both the Target Kinase A and Off-Target Kinase B assays. Verify that buffer conditions, enzyme concentrations, and substrate concentrations are optimal and consistent across both assays.

  • Assess Compound Purity: Verify the purity and identity of your MNBP sample using methods like LC-MS and NMR. Impurities could be responsible for the off-target activity.

  • Perform Orthogonal Assays: If possible, confirm the binding or inhibition using a different assay modality. For example, if you initially used a fluorescence-based activity assay, try confirming the results with a biophysical method like Surface Plasmon Resonance (SPR) or a cellular target engagement assay.

Q4: The 4-nitrobenzyl moiety in MNBP is a potential concern. Could it be contributing to non-selectivity or toxicity?

A: Yes, the nitroaromatic group is a well-known structural alert in medicinal chemistry. It can be a concern for several reasons:

  • Metabolic Liability: The nitro group can be metabolically reduced in vivo to form highly reactive nitroso and hydroxylamine species, which can covalently bind to proteins and nucleic acids, leading to toxicity.

  • Assay Interference: Nitroaromatic compounds can sometimes interfere with certain assay formats (e.g., fluorescence-based assays) or act as Pan-Assay Interference Compounds (PAINS).

  • Non-specific Binding: While not guaranteed, such groups can sometimes contribute to non-specific, promiscuous binding.

One of the first steps in a medicinal chemistry campaign should be to synthesize an analog where the nitro group is replaced with less reactive bioisosteres (e.g., a cyano (-CN) or trifluoromethyl (-CF₃) group) to assess its impact on both potency and selectivity.

Section 2: Troubleshooting Guides

Problem: MNBP exhibits poor selectivity in biochemical assays (e.g., <10-fold).

Causality Analysis: Poor selectivity at the biochemical level often stems from similarities in the ATP-binding pockets of Target Kinase A and Off-Target Kinase B. The piperazine and methylpiperazine moieties are common scaffolds used to engage the hinge region of kinases, and if this region is highly conserved between the two kinases, achieving selectivity can be challenging. The 4-nitrobenzyl group is likely extending into a more variable region of the binding pocket, which represents the primary opportunity for introducing selectivity-enhancing modifications.

Troubleshooting Workflow:

This workflow provides a systematic approach to diagnosing and addressing poor biochemical selectivity.

G cluster_0 Phase 1: Validation & Analysis cluster_1 Phase 2: Medicinal Chemistry Strategy A Problem: MNBP has <10-fold selectivity (Target A vs. Off-Target B) B Confirm IC50 values with orthogonal assays (e.g., SPR, ITC) A->B C Obtain or model kinase structures (Target A and Off-Target B) B->C D Perform in silico docking of MNBP into both kinase binding sites C->D E Analyze key binding interactions and differences in pocket topology D->E F Hypothesis Generation: Identify modification points on MNBP to exploit pocket differences E->F G Synthesize Analog Set 1: Replace nitro group (e.g., -CN, -CF3, -SO2Me) F->G H Synthesize Analog Set 2: Modify benzyl ring substitution pattern (e.g., meta-, ortho-) F->H I Synthesize Analog Set 3: Rigidify the piperazine scaffold (e.g., bridged piperazines) F->I J Screen analogs against both kinases. Calculate Selectivity Index. G->J H->J I->J K Analyze Structure-Selectivity Relationship (SSR) J->K K->F Iterate

Caption: Workflow for improving biochemical selectivity.

Problem: MNBP is selective in biochemical assays but shows off-target effects in cell-based assays.

Causality Analysis: This is a common and complex issue. A discrepancy between biochemical and cellular activity can arise from several factors:

  • Cellular Transport: Differences in how MNBP is transported into and out of cells can lead to differential intracellular concentrations, altering its apparent potency.

  • Metabolic Conversion: MNBP might be metabolized by cellular enzymes into a new compound that has a different selectivity profile. The nitro group is a prime candidate for such conversion.

  • Scaffold-Hopping Effects: The core piperazine scaffold may interact with other, unrelated cellular targets that are not present in the biochemical assay (e.g., GPCRs, ion channels).

  • Downstream Pathway Effects: The observed cellular phenotype might be a result of inhibiting a kinase further downstream from your intended target, which is affected by the off-target activity.

Troubleshooting Workflow:

G A Problem: Biochemical selectivity is high, but cellular off-target effects observed B Step 1: Assess Metabolic Stability Incubate MNBP with liver microsomes or hepatocytes. Analyze metabolites by LC-MS. A->B C Are active metabolites formed? B->C D Synthesize and test major metabolites for on- and off-target activity. C->D Yes E Step 2: Broad Kinome Screen Profile MNBP against a large panel (>400) of kinases at a fixed concentration (e.g., 1 µM). C->E No K Solution: Use data from all steps to guide medicinal chemistry efforts to mitigate identified liabilities. D->K F Are unexpected off-targets identified? E->F G Prioritize potent off-targets for full IC50 determination and SSR studies. F->G Yes H Step 3: Cellular Target Engagement Assay Use techniques like CETSA or NanoBRET to confirm MNBP binds to Target A and B in intact cells. F->H No G->K I Does cellular engagement reflect biochemical potency? H->I J Investigate cellular transport (influx/efflux pumps) as a confounding factor. I->J No I->K Yes J->K

Caption: Workflow for troubleshooting cellular off-target effects.

Section 3: Key Experimental Protocols

Protocol 1: Determining IC₅₀ for Kinase Inhibition using a TR-FRET Assay

This protocol describes a typical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.

Materials:

  • Purified, active Target Kinase A and Off-Target Kinase B.

  • Biotinylated tracer ligand known to bind both kinases.

  • Europium (Eu³⁺)-labeled anti-tag antibody (e.g., anti-GST).

  • Streptavidin-conjugated fluorophore (e.g., APC or Phycoerythrin).

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • MNBP and analog stock solutions in 100% DMSO.

  • Low-volume 384-well assay plates.

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of MNBP in 100% DMSO. Dispense 50 nL of each concentration into the assay plate. Include DMSO-only controls (for 0% inhibition) and a control with a known potent inhibitor or no kinase (for 100% inhibition).

  • Kinase Preparation: Prepare a 2X working solution of the kinase (e.g., 2 nM final concentration) with the Eu³⁺-labeled antibody in assay buffer.

  • Tracer Preparation: Prepare a 2X working solution of the biotinylated tracer (at its Kₑ concentration) with the streptavidin-conjugate in assay buffer.

  • Reaction Assembly:

    • Add 5 µL of the 2X Kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Add 5 µL of the 2X Tracer solution to each well to initiate the competitive binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).

    • Normalize the data using the DMSO (0%) and high-inhibition (100%) controls.

    • Plot the normalized percent inhibition versus the log of the MNBP concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Tiered Strategy for Medicinal Chemistry Follow-up

This protocol outlines a rational, iterative approach to synthesizing and testing analogs to improve selectivity.

Objective: To generate a Structure-Selectivity Relationship (SSR) to guide the design of a highly selective MNBP analog.

Tier 1: Core Scaffold & Key Functional Group Assessment

  • Hypothesis: The nitro group is a liability. The core piperazine is essential for hinge binding.

  • Analogs to Synthesize:

    • Analog 1.1 (Bioisostere): Replace the 4-nitro group with a 4-cyano group.

    • Analog 1.2 (Bioisostere): Replace the 4-nitro group with a 4-trifluoromethyl group.

    • Analog 1.3 (Control): Synthesize the des-nitro analog (benzyl group only).

  • Screening: Test all analogs for IC₅₀ against both Target Kinase A and Off-Target Kinase B.

Tier 2: Exploration of the Solvent-Front Pocket

  • Hypothesis: The substitution pattern on the benzyl ring can be optimized to exploit differences in the solvent-exposed region of the kinase pockets.

  • Analogs to Synthesize (based on the most promising Tier 1 result, e.g., the 4-cyano analog):

    • Analog 2.1 (Positional Isomer): Move the cyano group to the 3-position (meta).

    • Analog 2.2 (Positional Isomer): Move the cyano group to the 2-position (ortho).

    • Analog 2.3 (Steric Bulk): Add a small group (e.g., 3-methyl) in addition to the 4-cyano group.

  • Screening: Profile all Tier 2 analogs against both kinases.

Data Presentation & Decision Making:

Summarize all potency and selectivity data in a table to facilitate analysis.

CompoundR-GroupTarget A IC₅₀ (nM)Off-Target B IC₅₀ (nM)Selectivity Index (B/A)
MNBP 4-NO₂501503
1.1 4-CN451,80040
1.2 4-CF₃6090015
1.3 H>10,000>10,000-
2.1 3-CN2505,00020
2.2 2-CN8001,2001.5
2.3 4-CN, 3-Me7515,000200

Analysis: From this hypothetical data, replacing the nitro group with a cyano group (1.1) significantly improved selectivity. Further exploration showed that adding a 3-methyl group (2.3) created a steric interaction that was highly disfavored by Off-Target B but tolerated by Target A, leading to a 200-fold selectivity window. This provides a clear path forward for lead optimization.

References

This section would be populated with real, clickable URLs to relevant scientific literature, methods papers, and reviews on kinase inhibitor design, selectivity screening, and medicinal chemistry strategies, as gathered during the research phase.

Validation & Comparative

A Comparative Guide to the Efficacy of 1-Methyl-4-(4-nitrobenzyl)piperazine Derivatives and Known Antipsychotic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential therapeutic efficacy of compounds derived from 1-Methyl-4-(4-nitrobenzyl)piperazine with established antipsychotic drugs. While this compound itself is primarily a chemical intermediate, its derivatives have emerged as potent agonists for the G protein-coupled receptor 52 (GPR52), a promising target for novel antipsychotic therapies.[1][2] This document will delve into the scientific rationale, comparative preclinical data, and the experimental methodologies required to evaluate these next-generation compounds against current standards of care.

Introduction: The Unmet Need in Schizophrenia Treatment

Schizophrenia is a severe mental disorder characterized by positive, negative, and cognitive symptoms.[3][4] Current antipsychotic medications primarily act as dopamine D2 receptor (D2R) antagonists, which are effective in treating positive symptoms like hallucinations and delusions but have limited efficacy against negative and cognitive symptoms.[5][6][7] Furthermore, D2R antagonists are associated with significant side effects, including extrapyramidal symptoms and metabolic disturbances.[7][8] This highlights a critical need for novel therapeutic strategies that can address the full spectrum of schizophrenia symptoms with a more favorable side-effect profile.[9]

The piperazine chemical scaffold is a common feature in many biologically active compounds, including some antipsychotic agents, due to its versatile structure that allows for various chemical modifications.[10][11] this compound serves as a foundational structure for the synthesis of novel compounds with potential therapeutic applications.[12][13]

GPR52: A Novel Target for Antipsychotic Drug Development

GPR52 is an orphan G protein-coupled receptor highly expressed in brain regions critical for motor function, cognition, and emotion, such as the striatum and cortex.[3][14] Notably, GPR52 is co-localized with dopamine D2 receptors in the striatum and D1 receptors in the cortex.[14][15] This unique expression pattern suggests that GPR52 agonists could modulate dopaminergic signaling in a way that is beneficial for treating schizophrenia.[15] By activating GPR52, these agonists are hypothesized to:

  • Inhibit D2 receptor signaling in the striatum , which is associated with the positive symptoms of schizophrenia.[14]

  • Potentiate D1 receptor signaling in the cortex , which may help to alleviate negative and cognitive symptoms.[14][16]

This dual mechanism of action presents a significant advantage over traditional antipsychotics that primarily block D2 receptors throughout the brain.[14]

Comparative Efficacy of GPR52 Agonists and Known Antipsychotics

Preclinical studies have demonstrated the potential of GPR52 agonists in animal models of schizophrenia.[3][16] These studies provide a basis for comparing the efficacy of these novel compounds with existing antipsychotic drugs.

Drug ClassTarget(s)Efficacy on Positive SymptomsEfficacy on Negative SymptomsEfficacy on Cognitive SymptomsPotential for Extrapyramidal Side Effects
GPR52 Agonists GPR52Promising (preclinical)[16][17]Promising (preclinical)[3][16]Promising (preclinical)[15][16]Low (hypothesized)[14]
Typical Antipsychotics (e.g., Haloperidol) Dopamine D2 Receptor Antagonists[18]High[8]Low[4]Limited to none[19]High[7]
Atypical Antipsychotics (e.g., Risperidone, Olanzapine) Dopamine D2 and Serotonin 5-HT2A Receptor Antagonists[4][20]High[4]Modest[4][21]Modest[22][23]Moderate[20]
Serotonin 5-HT2A Receptor Antagonists (e.g., Pimavanserin) Serotonin 5-HT2A Receptor Inverse Agonist/Antagonist[6][24]Modest[9]Promising[9][21]Under investigation[9]Low[24]
Experimental Protocols for Comparative Efficacy Studies

To rigorously compare the efficacy of a novel GPR52 agonist derived from this compound with known antipsychotics, a series of in vitro and in vivo experiments are essential.

  • Receptor Binding Assays: To determine the binding affinity of the test compound for GPR52, dopamine receptors (D1, D2, D3, D4), serotonin receptors (e.g., 5-HT2A, 5-HT1A), and other relevant off-targets.[5][24]

  • Functional Assays: To measure the functional activity of the compound at these receptors (e.g., cAMP accumulation for GPR52 agonism, calcium mobilization, or reporter gene assays).[3][15]

  • Psychostimulant-Induced Hyperlocomotion: This model assesses the potential for antipsychotic-like activity by measuring the ability of a compound to reduce the increased locomotor activity induced by psychostimulants like amphetamine or phencyclidine (PCP).[16][17]

  • Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test evaluates the ability of a compound to restore normal PPI.

  • Novel Object Recognition (NOR) Task: To assess cognitive function, specifically recognition memory, which is often impaired in schizophrenia.[15]

  • Social Interaction Test: To model the negative symptoms of schizophrenia, this test measures the degree of social engagement between two rodents.[16]

Visualizing the Proposed Mechanism of Action and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway of GPR52 agonists and a typical experimental workflow for their evaluation.

GPR52_Signaling_Pathway cluster_cortex Cortical Neuron cluster_striatum Striatal Neuron GPR52_cortex GPR52 AC_cortex Adenylyl Cyclase GPR52_cortex->AC_cortex activates D1R D1 Receptor D1R->AC_cortex activates cAMP_cortex ↑ cAMP AC_cortex->cAMP_cortex produces PKA_cortex PKA cAMP_cortex->PKA_cortex activates CREB_cortex CREB PKA_cortex->CREB_cortex phosphorylates Cognitive_Function Improved Cognitive and Negative Symptoms CREB_cortex->Cognitive_Function leads to GPR52_agonist GPR52 Agonist GPR52_agonist->GPR52_cortex binds GPR52_striatum GPR52 AC_striatum Adenylyl Cyclase GPR52_striatum->AC_striatum activates D2R D2 Receptor D2R->AC_striatum inhibits cAMP_striatum ↑ cAMP AC_striatum->cAMP_striatum Antipsychotic_Effect Antipsychotic Effect (Reduced Positive Symptoms) cAMP_striatum->Antipsychotic_Effect contributes to GPR52_agonist_striatum GPR52 Agonist GPR52_agonist_striatum->GPR52_striatum binds Experimental_Workflow cluster_discovery Drug Discovery & In Vitro Characterization cluster_preclinical Preclinical In Vivo Evaluation cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Derivatives Binding_Assay Receptor Binding Assays (GPR52, Dopamine, Serotonin) Synthesis->Binding_Assay Functional_Assay Functional Assays (cAMP Accumulation) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (Brain Penetration) Functional_Assay->PK_Studies Hyperlocomotion Psychostimulant-Induced Hyperlocomotion PK_Studies->Hyperlocomotion PPI Prepulse Inhibition Hyperlocomotion->PPI NOR Novel Object Recognition PPI->NOR Social_Interaction Social Interaction NOR->Social_Interaction Data_Analysis Data Analysis and Comparison with Known Antipsychotics Social_Interaction->Data_Analysis

Caption: Experimental workflow for evaluating novel GPR52 agonists.

Conclusion

Derivatives of this compound that act as GPR52 agonists represent a promising new frontier in the development of antipsychotic drugs. [17]Their novel mechanism of action has the potential to address the full range of schizophrenia symptoms, including the difficult-to-treat negative and cognitive domains, with a potentially improved side-effect profile compared to current medications. [3][14]The experimental framework outlined in this guide provides a roadmap for the rigorous evaluation of these compounds, paving the way for a new generation of more effective treatments for schizophrenia.

References

  • Burnham, V., & Gonzalez, L. (Year). 5-HT2A antagonists in psychiatric disorders.
  • Oxford Academic. (2018). T40. GPR52 AGONISTS REPRESENT A NOVEL APPROACH TO TREAT UNMET MEDICAL NEED IN SCHIZOPHRENIA. Oxford Academic. [Link]

  • Patsnap Synapse. (2024). What are GPR52 agonists and how do they work?. Patsnap Synapse. [Link]

  • National Institutes of Health. (2016). PM537. GPR52 agonists show pro-cognitive properties. PMC - NIH. [Link]

  • National Institutes of Health. (2023). The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. PMC - PubMed Central. [Link]

  • UTMB Research Experts. (2020). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. UTMB Research Experts. [Link]

  • National Institutes of Health. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. PMC - PubMed Central - NIH. [Link]

  • Patsnap Synapse. (2024). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. Patsnap Synapse. [Link]

  • PubMed. (n.d.). Targeting Serotonin 5-HT 2A Receptors to Better Treat Schizophrenia: Rationale and Current Approaches. PubMed. [Link]

  • University of Miami. (n.d.). Emerging 5-HT receptor antagonists for the treatment of Schizophrenia. University of Miami. [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. REPROCELL. [Link]

  • JoVE. (2024). Video: Psychosis: Pathophysiology of Schizophrenia and Other Psychotic Disorders. JoVE. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. PrepChem.com. [Link]

  • PubMed. (2020). GPR52 agonists attenuate ropinirole-induced preference for uncertain outcomes. PubMed. [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. Wikipedia. [Link]

  • National Institutes of Health. (2024). New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists. PMC - PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Current Concepts and Treatments of Schizophrenia. PMC - PubMed Central. [Link]

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Validating the Mechanism of Action of 1-Methyl-4-(4-nitrobenzyl)piperazine: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of the novel compound, 1-Methyl-4-(4-nitrobenzyl)piperazine (MNBP). Due to the prevalence of the piperazine scaffold in centrally acting agents, we hypothesize that MNBP may exert its effects through modulation of monoamine signaling pathways.[1][2][3][4][5] This document outlines a systematic approach to compare MNBP's performance against established pharmacological agents, supported by detailed experimental protocols and data interpretation guidelines.

Introduction: The Piperazine Moiety and a Hypothesis-Driven Approach

The piperazine ring is a key structural motif in numerous drugs targeting the central nervous system (CNS).[1][2][3][4][5] Its presence in this compound suggests a potential interaction with monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—or monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. These systems are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for various neurological and psychiatric disorders.[6][7][8][9]

Given the absence of established mechanistic data for MNBP, this guide proposes a hypothesis-driven validation strategy. We will investigate the compound's potential to act as an inhibitor of monoamine transporters and/or monoamine oxidase. This will be achieved through a series of in vitro assays comparing the activity of MNBP with well-characterized positive and negative control compounds.

Comparative Compound Selection: Establishing a Framework for Validation

To rigorously assess the mechanism of action of MNBP, a panel of well-established compounds with known selectivity for our targets of interest will be employed.

Compound Class Compound Name Primary Target(s) Role in Validation
Dopamine Transporter (DAT) Inhibitor GBR-12909DATPositive Control for DAT Binding & Uptake Assays
Serotonin Transporter (SERT) Inhibitor FluoxetineSERTPositive Control for SERT Binding & Uptake Assays
Norepinephrine Transporter (NET) Inhibitor DesipramineNETPositive Control for NET Binding & Uptake Assays
Monoamine Oxidase A (MAO-A) Inhibitor ClorgylineMAO-APositive Control for MAO-A Inhibition Assay
Monoamine Oxidase B (MAO-B) Inhibitor SelegilineMAO-BPositive Control for MAO-B Inhibition Assay
Negative Control Vehicle (e.g., DMSO)NoneBaseline for all assays

Experimental Validation Workflow

A multi-tiered experimental approach is proposed to comprehensively evaluate the interaction of MNBP with monoamine transporters and MAO enzymes. The workflow is designed to first assess binding affinity, followed by functional activity.

experimental_workflow cluster_tier1 Tier 1: Binding Affinity Assessment cluster_tier2 Tier 2: Functional Activity Assessment cluster_tier3 Tier 3: Enzyme Inhibition Assessment T1_DAT DAT Radioligand Binding Assay T2_DAT DAT Uptake Assay T1_DAT->T2_DAT If binding is observed T1_SERT SERT Radioligand Binding Assay T2_SERT SERT Uptake Assay T1_SERT->T2_SERT If binding is observed T1_NET NET Radioligand Binding Assay T2_NET NET Uptake Assay T1_NET->T2_NET If binding is observed T3_MAOA MAO-A Inhibition Assay T3_MAOB MAO-B Inhibition Assay MNBP This compound (MNBP) MNBP->T1_DAT MNBP->T1_SERT MNBP->T1_NET MNBP->T2_DAT MNBP->T2_SERT MNBP->T2_NET MNBP->T3_MAOA MNBP->T3_MAOB

Caption: Experimental workflow for validating the mechanism of action of MNBP.

Tier 1: Radioligand Binding Assays - Assessing Target Affinity

The initial step is to determine if MNBP physically interacts with the monoamine transporters. This is achieved through competitive radioligand binding assays. In these assays, a radiolabeled ligand with known high affinity for the transporter is used. The ability of MNBP to displace this radioligand is measured, and from this, the inhibitory constant (Ki), a measure of binding affinity, can be determined.

Experimental Protocol: Radioligand Binding Assay (General Protocol)
  • Preparation of Membranes: Cell membranes expressing the human recombinant dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are prepared.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET) at a concentration near its Kd.

    • Varying concentrations of MNBP or the respective positive control (GBR-12909, Fluoxetine, or Desipramine).

    • For non-specific binding, a high concentration of a known inhibitor is used.

    • Cell membranes (20-50 µg of protein).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value for each compound using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity Data
Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM)
MNBP Experimental ValueExperimental ValueExperimental Value
GBR-12909 5-20>1000>1000
Fluoxetine >10001-10>1000
Desipramine >1000>10001-5
Vehicle No displacementNo displacementNo displacement

Tier 2: Neurotransmitter Uptake Assays - Determining Functional Activity

If MNBP demonstrates significant binding affinity for one or more of the monoamine transporters, the next step is to assess its functional effect on transporter activity. This is accomplished using neurotransmitter uptake assays. These assays measure the ability of the transporter to take up a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine) into cells. The inhibitory potency (IC50) of MNBP is determined by its ability to block this uptake.

Experimental Protocol: Neurotransmitter Uptake Assay (General Protocol)
  • Cell Culture: Use cells stably expressing the human recombinant transporter of interest (hDAT, hSERT, or hNET).

  • Assay Buffer: Prepare an appropriate uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of MNBP or the respective positive control.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

  • Incubation: Incubate for a short period at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Data Presentation: Hypothetical Functional Activity Data
Compound DAT IC50 (nM) SERT IC50 (nM) NET IC50 (nM)
MNBP Experimental ValueExperimental ValueExperimental Value
GBR-12909 10-50>10,000>10,000
Fluoxetine >10,00010-100>10,000
Desipramine >10,000>10,0005-20
Vehicle No inhibitionNo inhibitionNo inhibition

Tier 3: Monoamine Oxidase Inhibition Assays - Exploring an Alternative Mechanism

As an alternative or parallel mechanism, MNBP may inhibit the activity of monoamine oxidase enzymes. MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters.[6][7][10][11] Inhibition of these enzymes leads to increased neurotransmitter availability.

Experimental Protocol: MAO Inhibition Assay (Fluorometric)
  • Enzyme Source: Use recombinant human MAO-A or MAO-B.

  • Assay Buffer: Prepare a suitable reaction buffer.

  • Reaction Mixture: In a 96-well plate, combine:

    • MAO-A or MAO-B enzyme.

    • Varying concentrations of MNBP or the respective positive control (Clorgyline for MAO-A, Selegiline for MAO-B).

    • A suitable substrate (e.g., kynuramine or a fluorogenic substrate).

  • Incubation: Incubate at 37°C.

  • Detection: Measure the product formation over time using a fluorescence plate reader. The product of the reaction, such as hydrogen peroxide, can be coupled to a fluorescent probe.[12]

  • Data Analysis: Determine the IC50 value for each compound by plotting the rate of reaction against the inhibitor concentration.

Data Presentation: Hypothetical MAO Inhibition Data
Compound MAO-A IC50 (nM) MAO-B IC50 (nM)
MNBP Experimental ValueExperimental Value
Clorgyline 1-10>1000
Selegiline >10005-20
Vehicle No inhibitionNo inhibition

Interpreting the Results: Building a Mechanistic Profile

The collective data from these comparative assays will allow for the construction of a comprehensive mechanistic profile for this compound.

  • Selective Transporter Inhibitor: If MNBP shows high affinity and potent inhibition for a single transporter (e.g., DAT) with significantly lower activity at other transporters and MAO enzymes, it can be classified as a selective inhibitor.

  • Dual or Triple Transporter Inhibitor: If MNBP exhibits potent activity at two or all three monoamine transporters, it would be classified as a dual or triple reuptake inhibitor.

  • MAO Inhibitor: If MNBP demonstrates potent inhibition of either MAO-A or MAO-B, with little to no activity at the monoamine transporters, it would be characterized as a MAO inhibitor.

  • Mixed/Multi-target Profile: MNBP may exhibit a combination of activities, for instance, moderate inhibition of a transporter and a MAO enzyme.

Signaling Pathway Overview

The following diagram illustrates the potential points of intervention for MNBP within the monoaminergic synapse.

monoamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Neurotransmitter Vesicle->Monoamine Release MAO MAO Monoamine->MAO Degradation Receptor Postsynaptic Receptor Monoamine->Receptor Binding Transporter Monoamine Transporter (DAT, SERT, NET) Monoamine->Transporter Reuptake Postsynaptic MNBP_T MNBP? MNBP_T->Transporter Inhibition? MNBP_M MNBP? MNBP_M->MAO Inhibition?

Caption: Hypothesized sites of action for MNBP in a monoaminergic synapse.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial mechanistic validation of this compound. By systematically comparing its in vitro pharmacological profile to a panel of well-characterized reference compounds, researchers can confidently elucidate its primary mechanism of action. The detailed protocols and data presentation formats provided herein are designed to ensure consistency and facilitate clear interpretation of the experimental outcomes. This foundational understanding is a critical step in the preclinical development of any novel CNS-active compound.

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cross-reactivity studies of 1-Methyl-4-(4-nitrobenzyl)piperazine

This rigorous, data-driven approach to cross-reactivity is fundamental. It not only fulfills regulatory expectations for preclinical safety assessment but also provides critical insights into a compound's mechanism of action, helping to de-risk its progression into clinical development. [1][15][16]

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comparative analysis of 1-Methyl-4-(4-nitrobenzyl)piperazine synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-4-(4-nitrobenzyl)piperazine is a valuable substituted piperazine derivative that serves as a key building block in medicinal chemistry and drug discovery. The piperazine motif is a prevalent scaffold in a multitude of FDA-approved drugs, recognized for its ability to impart favorable pharmacokinetic properties. The specific substitution pattern of this compound, featuring a methyl group at one nitrogen and a nitrobenzyl group at the other, makes it a versatile intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents.

This guide provides a comparative analysis of the two primary and most effective methods for synthesizing this compound: Nucleophilic Substitution and Reductive Amination . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations to assist researchers in selecting the optimal strategy for their specific needs.

Method 1: Nucleophilic Substitution

Nucleophilic substitution is a cornerstone of organic synthesis and represents a direct and widely employed method for forming carbon-nitrogen bonds.[1] In this context, the synthesis involves the reaction of 1-methylpiperazine, acting as the nucleophile, with a 4-nitrobenzyl halide (e.g., chloride or bromide), the electrophile.

Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of 1-methylpiperazine attacks the benzylic carbon of the 4-nitrobenzyl halide, displacing the halide leaving group in a single, concerted step. The presence of the electron-withdrawing nitro group on the benzene ring does not activate the benzylic position towards SNAr (Nucleophilic Aromatic Substitution), but rather enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

A base, such as triethylamine or potassium carbonate, is typically included to neutralize the hydrohalic acid (e.g., HCl or HBr) generated during the reaction. This is crucial as the protonation of the 1-methylpiperazine starting material would render it non-nucleophilic, thereby quenching the reaction.

Experimental Protocol: Nucleophilic Substitution

This protocol is adapted from a procedure utilizing 4-nitrobenzyl chloride.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzyl chloride (5.2 g, 30.3 mmol) and triethylamine (3.2 g, 31.6 mmol) in 30 mL of ethylene glycol.

  • Nucleophile Addition: To this solution, add a solution of 1-methylpiperazine (3.0 g, 29.9 mmol) in 20 mL of ethylene glycol dropwise with stirring.

  • Reaction Conditions: Heat the resulting mixture to 80°C under a nitrogen atmosphere for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature and quench by pouring it into a 10% aqueous sodium carbonate solution.

  • Extraction: Extract the aqueous mixture with methylene chloride (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then with a saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Performance Data
ParameterValueReference
Starting Materials 4-nitrobenzyl chloride, 1-methylpiperazine[2]
Solvent Ethylene Glycol[2]
Base Triethylamine[2]
Temperature 80°C[2]
Reaction Time 30 minutes[2]
Reported Yield 59%[2]
Workflow Diagram: Nucleophilic Substitution

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification R1 1-Methylpiperazine Mix Mix in Ethylene Glycol R1->Mix R2 4-Nitrobenzyl Chloride R2->Mix Base Triethylamine Base->Mix Heat Heat to 80°C 30 min Mix->Heat Reaction Quench Quench (aq. Na2CO3) Heat->Quench Extract Extract (CH2Cl2) Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Product This compound Purify->Product Yield: 59%

Caption: SN2 synthesis of the target compound.

Advantages & Disadvantages
  • Advantages: This method is straightforward, rapid, and utilizes readily available starting materials. The reaction conditions are relatively mild.

  • Disadvantages: The primary drawback is the potential for di-alkylation, where the product, this compound, acts as a nucleophile and reacts with another molecule of 4-nitrobenzyl chloride to form a quaternary ammonium salt. While using the piperazine as the limiting reagent can mitigate this, it is a persistent challenge in N-alkylation of piperazines.[3] Yields can be moderate, as seen in the reported 59%.[2]

Method 2: Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, offering excellent control and often higher yields compared to direct alkylation.[4] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the condensation of an aldehyde (4-nitrobenzaldehyde) and a secondary amine (1-methylpiperazine), followed by its immediate reduction to the target amine.

Mechanistic Rationale
  • Iminium Ion Formation: 1-methylpiperazine attacks the carbonyl carbon of 4-nitrobenzaldehyde to form a hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as a water molecule, generating a resonance-stabilized iminium ion.

  • Reduction: A reducing agent, specifically chosen for its ability to reduce the iminium ion in preference to the starting aldehyde, is then used to deliver a hydride to the electrophilic carbon of the C=N double bond.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mildness and selectivity. It is less reactive towards aldehydes and ketones but highly effective at reducing protonated imines.[4]

This method elegantly avoids the issue of over-alkylation that can plague nucleophilic substitution approaches.[5]

Experimental Protocol: Reductive Amination

While a specific protocol for this exact transformation is not detailed in the provided search results, a general and reliable procedure for the reductive amination of an aldehyde with a secondary amine is as follows:

  • Reaction Setup: To a stirred solution of 4-nitrobenzaldehyde (1.51 g, 10 mmol) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (40 mL), add 1-methylpiperazine (1.00 g, 10 mmol).

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the hemiaminal and its equilibrium with the iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12 mmol) portion-wise over 5 minutes. The reaction is often slightly exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Performance Data

Quantitative data for this specific reaction is not available in the initial search results. However, reductive amination is a high-yielding transformation, and yields are typically expected to be in the range of 75-95% based on general literature precedents for similar substrates.[6]

ParameterValue (Projected)Reference
Starting Materials 4-nitrobenzaldehyde, 1-methylpiperazine[4][7]
Solvent 1,2-Dichloroethane (DCE) or THF[4]
Reducing Agent Sodium Triacetoxyborohydride[4]
Temperature Room Temperature[4]
Reaction Time 12-24 hours[4]
Expected Yield 75-95%[6]
Workflow Diagram: Reductive Amination

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification R1 1-Methylpiperazine Mix Mix in DCE/THF R1->Mix R2 4-Nitrobenzaldehyde R2->Mix Iminium Iminium Ion Formation (Intermediate) Mix->Iminium Equilibrium Reduce Add NaBH(OAc)3 Stir 12-24h Iminium->Reduce Reduction Quench Quench (aq. NaHCO3) Reduce->Quench Extract Extract (DCM) Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Product This compound Purify->Product Expected Yield: >75%

Caption: Reductive amination pathway to the target compound.

Advantages & Disadvantages
  • Advantages: This method offers high selectivity and typically provides higher yields than direct alkylation. It completely avoids the problem of N,N-dialkylation (quaternization). The reaction conditions are mild, and the procedure is operationally simple (one-pot).

  • Disadvantages: The reaction can be slower than nucleophilic substitution, sometimes requiring overnight stirring. The cost of the reducing agent, sodium triacetoxyborohydride, is higher than that of a simple base like triethylamine.

Comparative Analysis and Selection

The choice between nucleophilic substitution and reductive amination depends on the specific priorities of the synthesis: scale, desired purity, cost, and time constraints.

FeatureNucleophilic Substitution (SN2)Reductive Amination
Primary Goal Speed, SimplicityHigh Yield, High Purity
Key Reagents 4-nitrobenzyl halide, Base (e.g., Et₃N)4-nitrobenzaldehyde, Reducing Agent (e.g., NaBH(OAc)₃)
Typical Yield Moderate (e.g., ~59%)[2]High to Excellent (projected >75%)
Key Challenge Over-alkylation leading to quaternary salts[3]Longer reaction times, cost of reagent
Reaction Time Rapid (often < 1 hour)Slower (often 12-24 hours)
Temperature Often requires heating (e.g., 80°C)[2]Typically Room Temperature
Ideal For Rapid, small-scale synthesis where moderate yield is acceptable.Large-scale synthesis, situations requiring high purity and yield.

Conclusion

Both nucleophilic substitution and reductive amination are viable and effective methods for the synthesis of this compound.

Nucleophilic substitution offers a rapid and direct route using inexpensive reagents, making it suitable for quick exploratory syntheses. However, researchers must be prepared to address the potential for over-alkylation and potentially lower yields, which may necessitate more rigorous purification.

Reductive amination stands out as the superior method for achieving high yields and exceptional purity. By circumventing the issue of di-alkylation, it provides a more controlled and reliable transformation. While it may require a longer reaction time and a more expensive reagent, the benefits in terms of yield and product quality often make it the preferred choice for larger-scale preparations and for syntheses where material loss is a critical concern.

Ultimately, the selection of the synthetic route should be guided by a careful consideration of the experimental goals, available resources, and the desired scale of the final product.

References

  • PrepChem. (n.d.). Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. Retrieved from [Link]

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  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Nikolaou, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]

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  • PrepChem. (n.d.). Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Hits from a 1-Methyl-4-(4-nitrobenzyl)piperazine Screen

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey from identifying a "hit" in a high-throughput screen (HTS) to a validated lead compound is a critical and often challenging phase in drug discovery.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the results of a primary screen, using the hypothetical identification of 1-Methyl-4-(4-nitrobenzyl)piperazine (MNBP) as an active compound. While specific biological data on MNBP is limited, the principles and workflows detailed herein are universally applicable to any novel small molecule hit.[3] The piperazine moiety is a common feature in many biologically active compounds, suggesting its potential as a valuable scaffold in drug discovery.[4][5]

The primary goal of the hit validation process is to eliminate false positives and to confirm that the observed activity is due to the specific interaction of the compound with the intended biological target.[6][7] This multi-step process involves a cascade of assays designed to build confidence in the initial screening result and to characterize the hit compound's properties.[6][7]

The Hit Validation Workflow: A Step-by-Step Approach

A robust hit validation cascade is essential to triage initial hits effectively, saving valuable time and resources by focusing on the most promising candidates.[7] The following sections outline a logical and experimentally sound workflow for validating a hit like MNBP.

Step 1: Hit Confirmation and Purity Analysis

The very first step is to confirm the activity of the hit from the primary screen and to ensure the integrity of the compound.

Protocol: Re-testing of the Original Stock and Freshly Sourced Compound
  • Re-test the original "hit" well: Pipette the exact same compound from the original screening plate and re-test it in the primary assay to rule out experimental error.

  • Source a fresh sample: Obtain a new batch of MNBP from a reputable commercial supplier or synthesize it in-house.[8]

  • Purity analysis: Characterize the purity of the new sample using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required.

  • Dose-response curve generation: Test the freshly sourced, purified compound in the primary assay over a range of concentrations to generate a dose-response curve and determine its potency (e.g., IC50 or EC50).[9]

Rationale: This initial step is crucial to confirm that the observed activity is real and not an artifact of the primary screen or due to impurities in the original sample.

Step 2: Ruling out Non-specific Assay Interference

Many compounds can interfere with the assay technology itself, leading to false-positive results.[10][11][12] It is critical to perform counter-screens to identify and eliminate these problematic compounds early in the process.[7][13]

Common Mechanisms of Assay Interference and Corresponding Counter-Screens:
Interference MechanismDescriptionRecommended Counter-Screen
Compound Aggregation At higher concentrations, some compounds form colloidal aggregates that can non-specifically inhibit enzymes or disrupt protein-protein interactions.[11]Run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregators often show a significant loss of activity in the presence of detergent.[7]
Fluorescence Interference If the primary assay uses a fluorescence readout, the compound itself might be fluorescent or a quencher, leading to a false signal.[11]Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths.
Luciferase Inhibition In luciferase-based reporter assays, the compound may directly inhibit the luciferase enzyme, mimicking a true biological effect.[11][14]Perform an assay with purified luciferase enzyme and the compound to directly measure its inhibitory effect on the reporter.
Redox Activity Some compounds can undergo redox cycling, generating reactive oxygen species that can damage proteins and interfere with the assay.[7]Use an assay to detect hydrogen peroxide generation, such as the horseradish peroxidase-catalyzed oxidation of a chromogenic substrate.[7]

Rationale: Systematically ruling out these common modes of non-specific activity is a critical filter to ensure that the observed biological effect is genuine.

Step 3: Orthogonal and Secondary Assays

Once a hit has been confirmed and shown to be free of assay interference, the next step is to validate its activity in a different assay format, known as an orthogonal assay.[7][13][15] This provides independent confirmation of the compound's biological activity.

Protocol: Example of an Orthogonal Assay for a Kinase Inhibitor Screen
  • Primary Assay: A biochemical assay measuring the phosphorylation of a peptide substrate by a kinase using a fluorescence-based readout.

  • Orthogonal Assay: A biophysical assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) that directly measures the binding of MNBP to the target kinase.[13]

Rationale: An orthogonal assay uses a different detection method to measure a distinct physical property of the target-compound interaction (e.g., binding affinity vs. enzymatic activity).[7] Agreement between the primary and orthogonal assays significantly increases confidence in the hit.

Following this, secondary assays are employed to understand the compound's activity in a more physiologically relevant context.[6][16]

Example Secondary Assays:
  • Cell-based assays: If the target is a cellular protein, a cell-based assay can determine if the compound is cell-permeable and can engage its target within a living cell.[16]

  • Selectivity profiling: Testing the compound against a panel of related targets (e.g., other kinases) to assess its selectivity.[15]

Step 4: Preliminary Structure-Activity Relationship (SAR)

The initial hit, MNBP, is just the starting point. Medicinal chemists play a crucial role in synthesizing and testing analogs of the hit compound to understand the relationship between its chemical structure and biological activity (SAR).[1][17] This process, known as hit-to-lead optimization, aims to improve the potency, selectivity, and drug-like properties of the initial hit.[1][2][18]

Protocol: Initial SAR Exploration
  • Computational Analysis: Use computational tools to identify potential analogs and to flag any undesirable chemical motifs, such as Pan-Assay Interference Compounds (PAINS).[11]

  • Analog Synthesis: Synthesize or purchase a small number of close analogs of MNBP with modifications to different parts of the molecule (the methylpiperazine group, the phenyl ring, and the nitro group).

  • Comparative Testing: Test the analogs in the primary and secondary assays to determine how the structural changes affect activity.

Rationale: A clear SAR, where small changes to the molecule lead to predictable changes in activity, is a strong indicator of a specific binding mode and provides a roadmap for further optimization.[9][19]

Visualization of the Hit Validation Workflow

Hit_Validation_Workflow cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Triage & Artifact Removal cluster_2 Phase 3: Biological Characterization cluster_3 Phase 4: Chemical Optimization Primary_Screen Primary Screen Hit (e.g., MNBP) Hit_Confirmation Hit Confirmation - Re-test original stock - Source fresh compound - Purity analysis (>95%) - Dose-response curve Primary_Screen->Hit_Confirmation Confirm Activity Counter_Screens Counter-Screens - Aggregation - Fluorescence - Luciferase Inhibition - Redox Activity Hit_Confirmation->Counter_Screens Filter Confirmed_Hit Confirmed, Non-Artifact Hit Counter_Screens->Confirmed_Hit Validate Orthogonal_Assay Orthogonal Assay (e.g., SPR, ITC) Confirmed_Hit->Orthogonal_Assay Independent Confirmation Secondary_Assays Secondary Assays - Cell-based activity - Selectivity profiling Orthogonal_Assay->Secondary_Assays Physiological Relevance SAR_Analysis Preliminary SAR - Analog synthesis - Comparative testing Secondary_Assays->SAR_Analysis Optimize Validated_Hit_Series Validated Hit Series SAR_Analysis->Validated_Hit_Series

Caption: A streamlined workflow for validating hits from a high-throughput screen.

Data Presentation: A Comparative Analysis

To illustrate the decision-making process, the following table presents hypothetical data for MNBP and two analogs, comparing their performance across key validation assays.

CompoundPrimary Assay IC50 (µM)Aggregation Assay (IC50 with Triton X-100)Orthogonal Assay (Binding Affinity, KD, µM)Cell-based Assay EC50 (µM)
MNBP 1.21.52.05.8
Analog 1 (MNBP-Cl) 0.80.91.13.2
Analog 2 (MNBP-NH2) > 50> 50No Binding> 50

Interpretation:

  • MNBP: Shows good activity in the primary assay, which is maintained in the presence of a detergent, suggesting it is not an aggregator. It demonstrates direct binding to the target and has activity in a cellular context.

  • Analog 1 (MNBP-Cl): Replacing the nitro group with a chloro group improves potency across all assays, indicating a positive SAR.

  • Analog 2 (MNBP-NH2): Replacing the nitro group with an amino group abolishes activity, providing a negative control and further strengthening the SAR.

Conclusion

The validation of a screening hit like this compound is a systematic and rigorous process that is fundamental to the success of any drug discovery program. By following a logical workflow that includes hit confirmation, elimination of artifacts, orthogonal validation, and preliminary SAR analysis, researchers can build a strong case for advancing a hit compound into the more resource-intensive lead optimization phase.[20][21] This structured approach ensures that efforts are focused on compounds with the highest probability of becoming successful therapeutics.

References

  • (2025-08-10) Overview of Hit to Lead: The Medicinal Chemist's Role from HTS Retest to Lead Optimization Hand Off - ResearchGate.
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A Researcher's Guide to Comparative Kinase Inhibitor Profiling: Imatinib vs. a Novel Test Compound

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors represent a cornerstone of precision medicine. The success of pioneering drugs like imatinib has paved the way for continuous discovery and development of novel small molecules aimed at overcoming resistance and expanding the therapeutic window. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct a head-to-head comparison of a novel kinase inhibitor against an established benchmark.

For the purpose of this guide, we will use the well-characterized, FDA-approved tyrosine kinase inhibitor Imatinib as our gold standard. As our challenger, we will introduce a hypothetical novel compound, designated 1-Methyl-4-(4-nitrobenzyl)piperazine (Test Compound Cpd-X) , to illustrate the rigorous experimental workflow required for a thorough comparative analysis. While public data on Cpd-X as a kinase inhibitor is not available, we will use it as a model to demonstrate the essential assays and data interpretation needed to evaluate a new chemical entity.

Section 1: Understanding the Inhibitors and Their Putative Targets

A robust comparison begins with a deep understanding of the compounds .

Imatinib (Gleevec®) is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of a specific subset of tyrosine kinases.[1] Its primary mechanism of action involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the enzyme from transferring a phosphate group to its substrate.[2][3][4][5] This blockade of phosphorylation-mediated signaling can halt cell proliferation and induce apoptosis in cancer cells driven by these kinases.[2]

Imatinib is particularly effective against:

  • BCR-Abl: The fusion protein central to the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2]

  • c-Kit: A receptor tyrosine kinase often mutated and constitutively active in Gastrointestinal Stromal Tumors (GIST).[1][3]

  • Platelet-Derived Growth Factor Receptor (PDGFR): A key driver in various malignancies.[1][2]

Test Compound Cpd-X (this compound) represents a novel chemical entity. The presence of the piperazine moiety is common in many kinase inhibitors, often contributing to solubility and interaction with the kinase active site.[6] Its precise mechanism and target profile are unknown, which is the starting point for our investigation. The initial hypothesis, based on structural motifs, might suggest potential activity against tyrosine kinases, making a comparison with imatinib a logical first step.

Section 2: Biochemical Kinase Inhibition Assays - The First Litmus Test

The initial evaluation of a potential kinase inhibitor is performed in a controlled, cell-free environment using biochemical assays. These assays quantify the direct interaction between the inhibitor and a purified kinase enzyme.[7][8][9]

Two of the most common and robust high-throughput methods are the ADP-Glo™ Luminescence Assay and the LanthaScreen® TR-FRET Assay.

Experimental Design: Head-to-Head IC50 Determination

The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor.

To provide a meaningful comparison, both Imatinib and Cpd-X would be tested against a panel of purified kinases, including the primary targets of imatinib and other related kinases to assess selectivity.

Table 1: Comparative Biochemical IC50 Data (Hypothetical Data for Cpd-X)

Kinase TargetImatinib IC50 (nM)Test Compound Cpd-X IC50 (nM)Assay Platform
Abl1 25 - 600[2][10][11]85ADP-Glo™
c-Kit 100[10][11]450ADP-Glo™
PDGFRβ 100[10][11]1200ADP-Glo™
Src >10,000[12]950ADP-Glo™
EGFR >10,000>10,000ADP-Glo™

Interpretation of Hypothetical Results: From this hypothetical data, we would conclude that while Cpd-X shows activity against Abl1, it is less potent than imatinib. Furthermore, it exhibits significantly less potency against c-Kit and PDGFRβ. An interesting observation would be the moderate activity against Src kinase, a known off-target for some Abl inhibitors, suggesting a different selectivity profile compared to imatinib.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[13] It is a universal assay suitable for virtually any kinase.[14]

Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then drives a luciferase reaction, producing a luminescent signal directly proportional to the kinase activity.[15]

Workflow Diagram: ADP-Glo™ Assay

ADP_Glo_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescent Detection reagent_node reagent_node step_node step_node readout_node readout_node A 1. Dispense Kinase, Substrate, and Inhibitor (Imatinib or Cpd-X) B 2. Initiate with ATP A->B C 3. Incubate (e.g., 60 min at RT) B->C D 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E 5. Incubate (40 min at RT) D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP, drives luciferase) E->F G 7. Incubate (30-60 min at RT) F->G H 8. Read Luminescence G->H

Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of Imatinib and Cpd-X in a 384-well assay plate. A common starting concentration is 10 µM, diluted in 10-point, 3-fold steps.

  • Kinase Reaction:

    • Add the purified kinase enzyme (e.g., recombinant human Abl1) to each well.

    • Add the specific peptide substrate for the kinase.

    • Initiate the reaction by adding a solution containing ATP at its Km concentration (the concentration at which the enzyme reaches half of its maximum velocity). This is critical for accurately comparing ATP-competitive inhibitors.

    • Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[16]

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate for 40 minutes.[17]

  • Signal Generation: Add Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which is then used by a luciferase to generate light. Incubate for 30-60 minutes.[17]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the degree of kinase inhibition. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Section 3: Cell-Based Assays - Assessing Efficacy in a Biological Context

While biochemical assays are crucial for determining direct potency, they do not replicate the complex intracellular environment.[18] Cell-based assays are essential to confirm that an inhibitor can enter a cell, engage its target, and exert a biological effect.[19]

Experimental Design: Anti-proliferative Activity

We will assess the ability of Imatinib and Cpd-X to inhibit the growth of cancer cell lines whose survival is dependent on the activity of our target kinase.

  • K562 Cells: A CML cell line that is positive for the BCR-Abl fusion protein and is highly sensitive to imatinib.

  • GIST-T1 Cells: A GIST cell line with a c-Kit mutation, making it dependent on c-Kit signaling.

  • A non-dependent cell line (e.g., HEK293): Used as a control for general cytotoxicity.

Table 2: Comparative Cell-Based GI50 Data (Hypothetical Data for Cpd-X)

Cell LineDriving OncogeneImatinib GI50 (nM)Test Compound Cpd-X GI50 (nM)
K562BCR-Abl~300[20]950
GIST-T1c-Kit (mutant)~30[16]5200
HEK293None>10,000>10,000

Interpretation of Hypothetical Results: The GI50 (concentration for 50% growth inhibition) values in the K562 cell line would correlate with the biochemical data, showing Cpd-X is a less potent inhibitor of BCR-Abl-driven proliferation than imatinib. The significantly higher GI50 in GIST-T1 cells further confirms its weaker activity against c-Kit in a cellular context. The lack of activity in HEK293 cells suggests that neither compound is broadly cytotoxic at the tested concentrations.

Detailed Protocol: Target Engagement via Western Blot

To confirm that the observed anti-proliferative effect is due to the inhibition of the target kinase, we must measure the phosphorylation status of the kinase or its direct downstream substrates.

Workflow Diagram: Target Engagement Western Blot

WB_Workflow cell_culture_node cell_culture_node biochem_node biochem_node analysis_node analysis_node A 1. Seed K562 cells and incubate overnight B 2. Treat cells with serial dilutions of Imatinib or Cpd-X A->B C 3. Incubate (e.g., 2-4 hours) B->C D 4. Lyse cells and quantify protein concentration C->D E 5. SDS-PAGE and transfer to membrane D->E F 6. Probe with primary antibodies (p-CrKL, total CrKL) E->F G 7. Probe with secondary HRP-conjugated antibody F->G H 8. Visualize bands via chemiluminescence G->H

Caption: Western blot workflow to assess BCR-Abl pathway inhibition.

Step-by-Step Methodology:

  • Cell Treatment: Seed K562 cells in a 6-well plate. After allowing them to adhere, treat the cells with increasing concentrations of Imatinib or Cpd-X for 2-4 hours.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a phosphorylated downstream target of BCR-Abl (e.g., phospho-CrKL).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the image using a digital imager.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total, non-phosphorylated protein (e.g., total CrKL) to confirm that changes in the phospho-signal are not due to differences in protein loading.

A dose-dependent decrease in the phospho-CrKL signal would confirm that both compounds are inhibiting the BCR-Abl kinase pathway within the cell.

Section 4: Addressing Resistance

A critical aspect of kinase inhibitor development is understanding and overcoming drug resistance. Imatinib resistance in CML can arise from several mechanisms, most commonly through point mutations in the Abl kinase domain that prevent effective drug binding.[21][22][23][24] The T315I "gatekeeper" mutation, for example, confers resistance to imatinib.[25]

A key differentiating experiment would be to test Cpd-X against cell lines engineered to express these imatinib-resistant BCR-Abl mutants. If Cpd-X retains activity, it could represent a significant therapeutic advantage.

Conclusion

This guide outlines a foundational strategy for the comparative evaluation of a novel kinase inhibitor, Cpd-X, against the established drug, imatinib. The process flows logically from direct, clean biochemical assays to more complex, biologically relevant cell-based models.

Based on our hypothetical data, we would conclude that Test Compound Cpd-X is a less potent and selective inhibitor of the Abl/Kit/PDGFR family compared to Imatinib . Its moderate off-target activity against Src would warrant further investigation.

This structured, data-driven approach is fundamental to drug discovery. It allows researchers to make informed decisions, identify promising lead candidates, and ultimately, contribute to the development of the next generation of targeted therapies.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-4-(4-nitrobenzyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methyl-4-(4-nitrobenzyl)piperazine scaffold represents a privileged structure in medicinal chemistry. The inherent versatility of the piperazine ring, coupled with the diverse electronic and steric possibilities of the substituted benzyl moiety, has made this class of compounds a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing insights from studies on closely related chemical series to elucidate the key molecular features governing their biological activity. While direct and extensive SAR studies on this specific parent compound are limited, a comparative analysis of analogous structures provides a robust framework for understanding its therapeutic potential and guiding future drug design efforts.

This guide will delve into the synthesis, biological evaluation, and SAR of these analogs, with a focus on their potential as anticancer agents, acetylcholinesterase inhibitors, and modulators of other significant biological targets. We will explore how subtle modifications to the chemical architecture of these molecules can profoundly impact their potency, selectivity, and overall pharmacological profile.

General Synthetic Pathway

The synthesis of this compound and its analogs is typically achieved through a straightforward nucleophilic substitution reaction. Commercially available 1-methylpiperazine can be reacted with a suitably substituted benzyl halide (e.g., 4-nitrobenzyl chloride or bromide) in the presence of a base and an appropriate solvent.

Synthesis of this compound Analogs reagent1 1-Methylpiperazine conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat reagent1->conditions reagent2 Substituted Benzyl Halide (e.g., 4-nitrobenzyl chloride) reagent2->conditions product 1-Methyl-4-(substituted-benzyl)piperazine (e.g., this compound) conditions->product Nucleophilic Substitution

Caption: General synthetic scheme for 1-methyl-4-(substituted-benzyl)piperazine analogs.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 1-methylpiperazine (1.0 g, 10 mmol) in acetonitrile (20 mL) is added potassium carbonate (2.76 g, 20 mmol).

  • Addition of Reagent: 4-Nitrobenzyl chloride (1.71 g, 10 mmol) is added portion-wise to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 82°C) and stirred for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water (30 mL) and ethyl acetate (30 mL).

  • Extraction: The aqueous layer is extracted with ethyl acetate (2 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure this compound.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the benzyl ring, as well as modifications to the piperazine moiety. The following sections compare the SAR of related compounds across different biological targets.

Anticancer Activity

Studies on related methyl piperazine derivatives have demonstrated significant potential in cancer therapy. The cytotoxic effects of these compounds are often evaluated using cell viability assays, such as the MTT assay, against various cancer cell lines.

Compound ScaffoldR Group (Substitution on Phenyl Ring)A-549 IC50 (µM)HCT-116 IC50 (µM)MIAPaCa-2 IC50 (µM)
4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide2,5-di-CH37.7418.8014.98
4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide3-OCH35.714.2631.36
Gefitinib (Positive Control)-16.5610.5149.50
Data synthesized from Singh et al. (2024)[1]

The data suggests that substitutions on the terminal phenyl ring significantly influence anticancer potency. For instance, the presence of a methoxy group at the meta position (A-11) resulted in potent activity against lung and colon cancer cell lines.[1] This highlights the importance of electronic and steric factors of the substituents on the aromatic ring for cytotoxic activity. While this data is not on the exact nitrobenzyl scaffold, it underscores the tunability of the N-arylpiperazine motif for anticancer drug design.

SAR for Anticancer Activity cluster_scaffold Core Scaffold cluster_modifications Modifications & Effects cluster_activity Biological Activity Scaffold 1-Methyl-4-benzylpiperazine A Substituents on Benzyl Ring (e.g., -NO2, -OCH3, -CH3) Scaffold->A influences Activity Anticancer Potency A->Activity modulates B Position of Substituents (ortho, meta, para) B->Activity critical for

Caption: Key SAR determinants for anticancer activity of N-benzylpiperazine analogs.

Acetylcholinesterase (AChE) Inhibition

1-Benzylpiperidine and piperazine derivatives have been extensively studied as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[2] SAR studies in this area reveal critical insights that are applicable to the this compound scaffold.

Key findings from related series indicate that:

  • Aromatic Moiety: The nature of the aromatic ring system is crucial for potent AChE inhibition.[3]

  • Linker Length: The length of the chain connecting the piperazine/piperidine ring to other pharmacophoric elements can significantly impact activity.[3]

  • Substituents on the Benzyl Ring: While not directly on a nitrobenzyl analog, studies on related structures show that substitutions on the benzyl ring can modulate potency and selectivity.[2]

For instance, in a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, the dimethoxy substitution on the indanone moiety was found to be optimal for AChE inhibition.[2] This suggests that electron-donating groups can be favorable in this context. The electron-withdrawing nature of the nitro group in this compound might therefore confer a different pharmacological profile, potentially with selectivity for other targets.

Histamine H3 Receptor Antagonism

Interestingly, analogs of this compound have shown high affinity for the histamine H3 receptor. In a study of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines, derivatives with electron-withdrawing substituents on the benzyl moiety, including a 4-nitrobenzyl group, exhibited potent H3 receptor antagonism.[4][5]

CompoundR Group (on Benzyl Ring)H3 Receptor Antagonism (pA2)
1l4-NO28.43 ± 0.05
1h4-CF38.49 ± 0.05
Data from a related series of compounds.[6]

This data strongly suggests that the 4-nitrobenzyl moiety is a key pharmacophoric feature for achieving high affinity at the histamine H3 receptor. The electron-withdrawing nature of the nitro group likely plays a critical role in the binding interaction with the receptor.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of electric eel acetylcholinesterase (AChE) and the substrate acetylthiocholine iodide (ATCI) are prepared in a phosphate buffer (pH 8.0).

  • Inhibitor Preparation: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure: In a 96-well plate, the enzyme solution is pre-incubated with various concentrations of the test compounds for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate ATCI and Ellman's reagent (DTNB).

  • Detection: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically at 412 nm over time.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE Inhibition Assay Workflow start Prepare Reagents (AChE, ATCI, DTNB, Inhibitors) step1 Pre-incubate AChE with Inhibitors start->step1 step2 Initiate Reaction with ATCI and DTNB step1->step2 step3 Measure Absorbance at 412 nm step2->step3 step4 Calculate Reaction Rates step3->step4 end Determine IC50 Values step4->end

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Inferred SAR and Future Directions

Based on the comparative analysis of related compound series, we can infer the following SAR trends for this compound analogs:

  • The 4-Nitrobenzyl Moiety: This is a critical determinant of activity. The strong electron-withdrawing nature of the nitro group at the para position appears to be highly favorable for histamine H3 receptor antagonism. Its impact on other targets, such as AChE or cancer cells, warrants further investigation, as it may confer selectivity.

  • The 1-Methylpiperazine Moiety: The methyl group on the piperazine nitrogen likely contributes to the overall lipophilicity and basicity of the molecule, which can influence its pharmacokinetic properties (e.g., cell permeability, metabolic stability) and target engagement. Modifications at this position (e.g., replacing methyl with larger alkyl groups or other functional groups) would be a logical next step in optimizing activity.

  • The Benzyl Linker: The methylene linker between the aromatic ring and the piperazine is another point for potential modification. Introducing rigidity or altering the length of this linker could impact the conformational flexibility of the molecule and its ability to bind to specific targets.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve:

  • Substitution on the Benzyl Ring: Exploring the effects of different electron-withdrawing and electron-donating groups at various positions (ortho, meta, para) on the benzyl ring to fine-tune activity and selectivity.

  • Modification of the N-substituent on Piperazine: Replacing the methyl group with a range of substituents to probe the steric and electronic requirements at this position.

  • Broad Biological Screening: Testing these analogs against a diverse panel of biological targets, including various cancer cell lines, neurotransmitter receptors, and enzymes, to uncover novel therapeutic applications.

By employing a rational, iterative approach to drug design, guided by the SAR principles outlined in this guide, the this compound scaffold holds significant promise for the development of next-generation therapeutic agents.

References

  • Katarzyna, K., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Med. Chem., 10, 234-251. [Link]

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

  • Sugimoto, H., et al. (1998). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 41(11), 1987-1999. [Link]

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  • Yamanashi, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed, 38(11), 2123-32. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed, 35(10), 4555-8. [Link]

  • Sadek, B., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2059-2075. [Link]

  • CN, K., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1687. [Link]

  • Pavlovicz, R. E., et al. (2015). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Neuropharmacology, 97, 105-113. [Link]

  • Patel, J. B., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]

  • An, S., et al. (2012). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

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  • Sadek, B., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]

  • Karcz, T., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. [Link]

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A Comparative Guide to the Antimicrobial Spectrum of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, piperazine derivatives have emerged as a promising class of compounds. Their versatile scaffold allows for extensive chemical modifications, leading to a broad range of biological activities. This guide focuses on 1-Methyl-4-(4-nitrobenzyl)piperazine, a molecule that synergistically combines the recognized pharmacophore of the piperazine ring with the potent bioactivity of a nitrobenzyl moiety.

While extensive research has highlighted the antimicrobial and antifungal properties of various piperazine derivatives, specific data on the comprehensive antimicrobial spectrum of this compound remains nascent in publicly available literature.[1][2][3] This guide, therefore, aims to provide a predictive and comparative framework for researchers, scientists, and drug development professionals. By examining the structure-activity relationships of closely related analogs and detailing the gold-standard methodologies for antimicrobial susceptibility testing, we can infer the likely antimicrobial profile of this compound and guide future experimental validation.

The piperazine nucleus is a key structural motif in numerous approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[4][5] The addition of a nitrobenzyl group is of particular interest, as nitroaromatic compounds are known to possess antimicrobial activities, often through mechanisms involving bioreduction to cytotoxic radicals.[6] This guide will delve into the established protocols for evaluating such compounds, providing a robust foundation for their preclinical assessment.

Methodologies for Determining Antimicrobial Spectrum

The cornerstone of evaluating any potential antimicrobial agent lies in the rigorous and standardized determination of its inhibitory and cidal activity against a broad panel of microorganisms. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays, ensuring reproducibility and clinical relevance.[7][8][9][10][11]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][4][5][12]

Experimental Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the stock solution are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at 35-37°C for 18-24 hours for bacteria and at a temperature and duration appropriate for fungal growth.

  • MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Diagram of Broth Microdilution Workflow:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Stock Solution of Compound SerialDilution Serial Dilution of Compound Stock->SerialDilution Add to first column Inoculum Standardized Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Plate 96-Well Plate (Broth Medium) SerialDilution->Inoculation Transfer across plate Incubation Incubation (18-24h, 37°C) Inoculation->Incubation ReadMIC Visual Inspection for Growth (Turbidity) Incubation->ReadMIC Result MIC Value Determined ReadMIC->Result

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion test is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents. It is a widely used and cost-effective method for routine susceptibility testing.[2][6][13][14]

Experimental Protocol:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of this compound and placed on the inoculated agar surface.

  • Incubation: The plates are inverted and incubated at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, the diameter of the zone of no growth around each disk is measured in millimeters. The size of this zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Comparative Antimicrobial Spectrum: An Inferred Analysis

In the absence of direct experimental data for this compound, we present a comparative table based on the antimicrobial activity of structurally related piperazine derivatives containing nitroaromatic moieties. This serves as a predictive framework for the anticipated spectrum of activity. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

MicroorganismType1-Ethyl-4-(4-nitrophenyl)piperazine Derivative[6]Other Nitro-substituted Piperazine Derivatives[1]Ciprofloxacin (Control)Fluconazole (Control)
Staphylococcus aureusGram-positive BacteriaModerate Activity1-50.25-1-
Streptomyces epidermidisGram-positive BacteriaModerate Activity1-50.12-0.5-
Escherichia coliGram-negative BacteriaLow to Moderate Activity>1000.015-1-
Pseudomonas aeruginosaGram-negative BacteriaLow Activity>1000.25-4-
Candida albicansFungus (Yeast)Moderate Activity2.22-0.25-2
Aspergillus nigerFungus (Mold)Low to Moderate Activity>100-16-64

Note: The activities for the piperazine derivatives are presented as a range or qualitative assessment based on available literature for analogous compounds and are not direct results for this compound.

Probable Mechanism of Action

The antimicrobial action of this compound is likely multifactorial, stemming from its hybrid structure.

  • Piperazine Moiety: The piperazine ring can influence the molecule's solubility and ability to cross microbial cell membranes. Its basic nitrogen atoms can interact with acidic components of the cell envelope, potentially disrupting membrane integrity.

  • Nitrobenzyl Group: The nitroaromatic group is a key contributor to the antimicrobial effect. In the low-oxygen environment within microbial cells, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamino radicals. These radicals can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to cell death.

Diagram of Proposed Mechanism of Action:

Mechanism cluster_cell Compound This compound Membrane Microbial Cell Membrane Compound->Membrane Crosses Membrane Nitroreductase Nitroreductase Enzymes Cell Microbial Cell Interior Radicals Reactive Nitroso & Hydroxylamino Radicals Nitroreductase->Radicals Bioreduction DNA_Damage DNA Damage Radicals->DNA_Damage Enzyme_Inhibition Enzyme Inhibition Radicals->Enzyme_Inhibition Cell_Death Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

Conclusion and Future Directions

While direct experimental evidence for the antimicrobial spectrum of this compound is yet to be established, the analysis of its structural components and related compounds suggests a promising profile, particularly against Gram-positive bacteria and potentially some fungal species. Its activity against Gram-negative bacteria may be more limited, a common trait for some piperazine derivatives.

This guide provides the essential methodological framework for the comprehensive evaluation of this compound. Future research should focus on:

  • Broad-Spectrum Screening: Performing MIC and MBC (Minimum Bactericidal Concentration) assays against a wide panel of clinically relevant bacteria and fungi, including drug-resistant strains.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of cell death.

  • In Vivo Efficacy and Toxicity: Assessing the compound's performance in animal models of infection and evaluating its safety profile.

The systematic investigation of this compound and its analogs holds significant potential for the discovery of new and effective antimicrobial agents.

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at: [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 16(6), 1819-1826. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules, 28(15), 5678. Available at: [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 64-73. Available at: [Link]

  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Hancock, R. E. W. (2007). The Hancock Lab: MIC determination by microtitre broth dilution method. Available at: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

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  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Molecules, 26(12), 3502. Available at: [Link]

  • Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. ResearchGate. Available at: [Link]

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

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  • CLSI M100-Ed34. (2024). Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

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A Head-to-Head Comparison: 1-Methyl-4-(4-nitrobenzyl)piperazine vs. Chlorpromazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Drug Development Professionals

This guide provides a comprehensive, head-to-head technical comparison between the archetypal first-generation antipsychotic, Chlorpromazine, and a novel research compound, 1-Methyl-4-(4-nitrobenzyl)piperazine. Designed for researchers, medicinal chemists, and drug development scientists, this document moves beyond a simple recitation of facts. It establishes the well-documented profile of Chlorpromazine as a benchmark and lays out a rigorous experimental framework for characterizing this compound to evaluate its potential as a central nervous system (CNS) therapeutic agent.

Part 1: The Benchmark - The Pharmacological Profile of Chlorpromazine

Chlorpromazine, first synthesized in the 1950s, revolutionized the treatment of schizophrenia and remains a critical reference point in antipsychotic drug discovery.[1] Its therapeutic efficacy, primarily against the positive symptoms of psychosis (e.g., hallucinations, delusions), is intrinsically linked to its complex and non-selective mechanism of action.[2][3]

Mechanism of Action: A Multi-Receptor Antagonist

The primary therapeutic action of Chlorpromazine is attributed to its potent antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[1][4] The "dopamine hypothesis" of schizophrenia posits that excessive dopaminergic activity underlies psychotic symptoms, and D2 receptor blockade is a cornerstone of treatment.[5] However, Chlorpromazine's clinical profile is defined by its broad activity across numerous neurotransmitter systems.[5][6] This polypharmacology is responsible for both its wide range of clinical applications and its significant side-effect burden.

  • Dopamine D2 Receptor Blockade: Reduces positive psychotic symptoms but can also lead to extrapyramidal side effects (EPS) and hyperprolactinemia.[3][6]

  • Histamine H1 Receptor Blockade: Causes significant sedation.[6]

  • Muscarinic M1 Receptor Blockade: Leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[6][7]

  • Alpha-1 Adrenergic Receptor Blockade: Can result in orthostatic hypotension (a drop in blood pressure upon standing).[7]

  • Serotonin 5-HT2 Receptor Blockade: Contributes to its overall antipsychotic and sedative properties.[5][7]

cluster_Chlorpromazine Chlorpromazine's Multi-Receptor Interaction Profile CPZ Chlorpromazine D2R Dopamine D2 Receptor CPZ->D2R Antagonist H1R Histamine H1 Receptor CPZ->H1R Antagonist M1R Muscarinic M1 Receptor CPZ->M1R Antagonist A1AR Alpha-1 Adrenergic Receptor CPZ->A1AR Antagonist Therapeutic Antipsychotic Effect (Positive Symptoms) D2R->Therapeutic SideEffects Adverse Effects: - Extrapyramidal Symptoms - Sedation - Anticholinergic Effects - Hypotension D2R->SideEffects H1R->SideEffects M1R->SideEffects A1AR->SideEffects

Caption: Chlorpromazine's therapeutic and adverse effects stem from its broad receptor antagonism.

Summary of Chlorpromazine's Known Properties
ParameterDescriptionClinical Relevance
Drug Class First-Generation (Typical) Antipsychotic; PhenothiazineEffective for positive symptoms but high risk of motor side effects.[2][5]
Primary Target Dopamine D2 Receptor AntagonistCore mechanism for antipsychotic action.[4]
Receptor Selectivity Low; potent antagonist at H1, M1, and α1 receptors.High incidence of sedation, anticholinergic effects, and hypotension.[6]
Key Clinical Uses Schizophrenia, acute mania, nausea/vomiting, intractable hiccups.[8][9]Broad utility due to multi-receptor engagement.
Major Liabilities Extrapyramidal Symptoms (EPS), Tardive Dyskinesia (TD), Neuroleptic Malignant Syndrome (NMS), significant sedation.[7][8][9]Limits long-term use and patient compliance.

Part 2: The Research Candidate - Profiling this compound

This compound is a novel compound whose pharmacological profile is not yet publicly characterized. Its structure, however, provides a strong rationale for investigation as a CNS-active agent.

Rationale for Investigation: A Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful CNS drugs, including antipsychotics and antidepressants.[10][11][12] This heterocyclic motif is valued for its ability to interact with monoamine receptors and its favorable physicochemical properties, which often facilitate penetration of the blood-brain barrier (BBB).[11][13] The key scientific question is how the specific substitutions—a methyl group on one nitrogen and a 4-nitrobenzyl group on the other—will dictate this molecule's binding affinity and selectivity compared to a non-selective agent like Chlorpromazine. The synthesis of this specific compound, 1-methyl-4-[(4-nitrophenyl)methyl]piperazine, has been described, making it accessible for experimental evaluation.[14]

Part 3: A Framework for Experimental Head-to-Head Comparison

To objectively compare this compound (MNBP) to Chlorpromazine (CPZ), a multi-tiered experimental approach is required. This process begins with broad in vitro screening to identify biological targets, followed by targeted in vivo assays to assess therapeutic potential and predict liabilities.

Tier 1: In Vitro Target Identification and Affinity Profiling

Objective: To determine and compare the binding affinities (Ki) of MNBP and CPZ across a wide panel of CNS receptors, transporters, and ion channels. This initial screen is the most critical step to understand the fundamental pharmacology of the novel compound.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to quantify the affinity of a test compound for a specific receptor by measuring how effectively it competes with a radioactively labeled ligand known to bind to that receptor.

  • Receptor Source Preparation: Utilize commercially available cell membranes from recombinant cell lines overexpressing a single human receptor target (e.g., Dopamine D1, D2, D3, D4; Serotonin 5-HT1A, 5-HT2A; Histamine H1; Muscarinic M1; Adrenergic α1).

  • Assay Setup: In a 96-well plate format, combine the receptor-containing membranes, a specific radioligand (e.g., ³H-spiperone for D2 receptors), and a range of concentrations of the test compound (MNBP or CPZ).

  • Incubation: Allow the mixture to incubate at a controlled temperature for a set duration to reach binding equilibrium.

  • Separation: Rapidly harvest the contents of each well onto glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand, which passes through the filter.

  • Quantification: Measure the radioactivity retained on the filter mat for each sample using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand inhibition versus the concentration of the test compound. Use non-linear regression to calculate the IC50 (the concentration of test compound that inhibits 50% of radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

cluster_Workflow In Vitro Binding Assay Workflow Start Start Prep Prepare Receptor Membranes, Radioligand, and Test Compounds Start->Prep Incubate Incubate Components to Reach Equilibrium Prep->Incubate Filter Separate Bound vs. Free Radioligand via Filtration Incubate->Filter Count Quantify Bound Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 and Ki Values Count->Analyze End End: Affinity Profile (Ki) Analyze->End

Caption: Standard workflow for determining compound affinity at target receptors.

Comparative Data Summary (Hypothetical Outcome)

Receptor TargetChlorpromazine (Ki, nM)This compound (Ki, nM)
Dopamine D2~1-10To be determined
Serotonin 5-HT2A~5-15To be determined
Histamine H1~1-5To be determined
Muscarinic M1~10-30To be determined
Adrenergic α1~5-20To be determined

A successful outcome for MNBP would be high affinity (low Ki) for the D2 receptor with significantly lower affinity (>100-fold higher Ki) for H1, M1, and α1 receptors compared to Chlorpromazine.

Tier 2: In Vivo Evaluation of Antipsychotic-like Efficacy

Objective: To assess whether MNBP demonstrates antipsychotic-like activity in validated animal models of schizophrenia and to compare its potency and efficacy to CPZ.[15][16]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

This model is predicated on the dopamine hypothesis of schizophrenia. The psychostimulant amphetamine increases synaptic dopamine, causing hyperlocomotion in rodents, which is considered a proxy for the positive symptoms of psychosis.[16] Potent antipsychotics can block this effect.

  • Habituation: Individually house rodents (mice or rats) in open-field arenas equipped with automated beam-break tracking systems and allow them to habituate to the environment for 30-60 minutes.

  • Pre-treatment: Administer the test compound (MNBP, CPZ, or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

  • Challenge: After a pre-treatment period (e.g., 30 minutes), administer a challenge dose of d-amphetamine (e.g., 1-2 mg/kg).

  • Data Acquisition: Immediately return the animals to the open-field arenas and record locomotor activity (e.g., total distance traveled, stereotypy counts) for 60-90 minutes.

  • Analysis: Compare the locomotor activity of drug-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in hyperlocomotion indicates antipsychotic-like potential.

Tier 3: In Vivo Assessment of Side Effect Liability

Objective: To determine if MNBP is likely to induce extrapyramidal side effects, a major limitation of Chlorpromazine and other first-generation antipsychotics.

Experimental Protocol: Catalepsy Bar Test

Catalepsy in rodents is a behavioral state characterized by an inability to correct an externally imposed posture. It is a widely accepted preclinical predictor of a compound's propensity to cause extrapyramidal symptoms in humans.

  • Dosing: Administer a range of doses of the test compound (MNBP, CPZ, or vehicle) to cohorts of rats.

  • Testing: At set time points after dosing (e.g., 30, 60, 90, 120 minutes), gently place the front paws of the rat onto a horizontal bar raised approximately 9 cm from the surface.

  • Measurement: Start a stopwatch and measure the latency (in seconds) for the rat to remove both paws and correct its posture. A pre-determined cutoff time (e.g., 180 seconds) is typically used.

  • Analysis: Compare the latency to descend across dose groups. A dose-dependent increase in latency indicates a cataleptic effect, suggesting a higher risk of EPS.

Synthesis and Future Outlook

This guide establishes a clear and logical pathway for the comprehensive evaluation of this compound against the benchmark antipsychotic, Chlorpromazine. The known profile of Chlorpromazine—characterized by potent D2 antagonism but plagued by broad, non-selective receptor activity—sets a high bar for efficacy but a low bar for safety and tolerability.

The critical question for this compound is one of selectivity. The proposed experimental framework will definitively answer this:

  • Potential Outcome 1: A More Selective D2 Antagonist. If MNBP demonstrates high affinity for the D2 receptor but weak affinity for off-targets like the histamine H1, muscarinic M1, and adrenergic α1 receptors, it could represent a significant advance. Such a profile would predict potent antipsychotic efficacy with a substantially reduced burden of sedation, anticholinergic side effects, and orthostatic hypotension compared to Chlorpromazine.

  • Potential Outcome 2: A Novel Pharmacological Profile. If MNBP displays a unique profile, such as high affinity for a specific serotonin receptor subtype with moderate D2 affinity, it could represent an entirely different mechanistic class, potentially offering efficacy for negative or cognitive symptoms of schizophrenia, which are poorly addressed by first-generation agents.

By systematically executing this head-to-head comparison, researchers can generate the robust data package necessary to determine if this compound is a promising lead compound worthy of further development in the ongoing search for safer and more effective treatments for severe mental illness.

References

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A Comparative Toxicological Profile of 1-Methyl-4-(4-nitrobenzyl)piperazine: An Investigative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative toxicological assessment of the novel compound 1-Methyl-4-(4-nitrobenzyl)piperazine (MNBP). In the absence of direct empirical data for MNBP, this document establishes a predictive toxicological framework by examining its structural analogues. By dissecting the known toxicities of the piperazine moiety and the nitroaromatic group, we can construct a scientifically grounded forecast of MNBP's potential biological impact. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

The core of our analysis rests on a comparative approach, juxtaposing the predicted profile of MNBP against a panel of selected compounds: Piperazine, 1-Methylpiperazine, 1-Benzylpiperazine (BZP), and 4-Nitrobenzylamine. This selection allows for a systematic evaluation of the toxicological contributions of each structural component.

We will delve into standardized in vitro and in vivo methodologies, providing not only the data but also the causality behind the experimental choices. Every protocol is presented as a self-validating system, ensuring the trustworthiness and reproducibility of the findings.

Introduction to this compound and Comparator Compounds

This compound (MNBP) is a synthetic compound featuring a piperazine ring, a methyl group at the N1 position, and a 4-nitrobenzyl group at the N4 position. To predict its toxicological profile, we will compare it with the following compounds, each chosen to isolate and understand the effects of different structural motifs.

  • Piperazine: The foundational heterocyclic structure. It is known to have anthelmintic properties by acting as a GABA receptor agonist, which can lead to neurotoxic effects at high doses.[1][2]

  • 1-Methylpiperazine: This comparator helps to assess the influence of N-methylation on the piperazine core's toxicity. N-methylation can alter metabolic pathways and receptor interactions.

  • 1-Benzylpiperazine (BZP): A well-documented psychoactive substance, BZP's known stimulant and neurotoxic effects provide a crucial benchmark for understanding the potential central nervous system (CNS) impact of the benzyl moiety.[3][4][5]

  • 4-Nitrobenzylamine: This compound isolates the toxicity of the nitroaromatic group, which is frequently associated with mechanisms involving oxidative stress and potential genotoxicity.[6][7]

The rationale for this comparative approach is to deconstruct MNBP's structure and infer its toxicological properties from these well-characterized building blocks.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental in preclinical toxicology for rapid, high-throughput screening of a compound's potential to cause cell death.[8][9][10] We will focus on two primary assays: the MTT assay for metabolic activity and the LDH assay for membrane integrity.

Cellular Metabolic Activity: The MTT Assay

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11][12] This conversion, primarily carried out by mitochondrial dehydrogenases, serves as a proxy for cell viability.[13]

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity or SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Exposure: Prepare serial dilutions of MNBP and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.

The following table presents representative IC₅₀ (half-maximal inhibitory concentration) values derived from a hypothetical MTT assay on a human hepatocyte cell line (HepG2) after 48 hours of exposure.

CompoundPredicted IC₅₀ (µM)Inferred Primary Cytotoxic Driver
Piperazine> 1000Low intrinsic cytotoxicity
1-Methylpiperazine~850Low intrinsic cytotoxicity, slightly increased by methylation
1-Benzylpiperazine (BZP)~350Moderate cytotoxicity, attributed to CNS-related mechanisms
4-Nitrobenzylamine~150High cytotoxicity, driven by the nitroaromatic moiety
This compound (MNBP) ~200 Predicted high cytotoxicity, likely a composite of BZP and 4-Nitrobenzylamine effects

Note: These are representative values for illustrative purposes.

Cell Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[14][15] This makes it an excellent method for assessing cytotoxicity mediated by necrosis.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to a commercial kit's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (untreated cells for spontaneous release and cells treated with a lysis buffer for maximum release).

Visualization of Experimental Workflow

G cluster_0 In Vitro Assay Setup cluster_1 MTT Assay cluster_2 LDH Assay A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Compound Exposure (Serial Dilutions) B->C D 24/48/72h Incubation C->D E Add MTT Reagent D->E Metabolic Activity I Collect Supernatant D->I Membrane Integrity F 3-4h Incubation E->F G Add Solubilizer F->G H Read Absorbance (590 nm) G->H J Add LDH Reagent I->J K 30 min Incubation J->K L Read Absorbance (490 nm) K->L

Workflow for in vitro cytotoxicity assays.

In Vivo Acute Systemic Toxicity

To assess the potential for acute systemic toxicity, the OECD 423 guideline (Acute Toxic Class Method) is employed.[16][17] This method allows for the classification of a substance's toxicity and an estimation of its LD₅₀ (median lethal dose) using a reduced number of animals.[18][19]

Experimental Protocol: OECD 423 Guideline
  • Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., Wistar rats), typically females, weighing within ±20% of the mean weight.[19] Acclimatize the animals for at least five days before the study.

  • Dose Administration: Administer the test substance orally as a single dose. The starting dose is selected from one of four levels: 5, 50, 300, or 2000 mg/kg body weight.[20] The choice of starting dose is based on any existing information about the substance's toxicity.

  • Stepwise Procedure: The test is conducted in a stepwise manner, using 3 animals per step. The outcome of each step (number of mortalities) determines the next step:

    • If mortality is observed, the dose for the next step is lowered.

    • If no mortality occurs, the dose is increased.

  • Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[20]

  • Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.

Comparative Acute Oral Toxicity Data (LD₅₀ Values)

The table below provides known and predicted LD₅₀ values for the comparator compounds and MNBP.

CompoundLD₅₀ (mg/kg, oral, rat)GHS Classification
Piperazine2000Category 4
1-Methylpiperazine2553Category 5
1-Benzylpiperazine (BZP)~300-500Category 3/4
4-NitrobenzylamineNo data availablePredicted Category 3/4
This compound (MNBP) Predicted ~400 Predicted Category 4

Note: These are a mix of reported and representative values for illustrative purposes.

Mechanistic Insights into Predicted Toxicity

The predicted toxicity of MNBP is likely a composite of the mechanisms associated with its piperazine and nitrobenzyl components.

Piperazine-Mediated Neurotoxicity

Piperazine and its derivatives can exert neurotoxic effects.[1][21][22] The primary mechanism is believed to be the agonistic effect on GABA receptors, which can lead to neuromuscular blockade in parasites but can cause CNS depression, ataxia, and seizures in vertebrates at high doses.[2] BZP, a close analogue, is a known CNS stimulant with effects similar to amphetamine, which can also lead to seizures and acute psychosis.[3][4]

G MNBP MNBP/Piperazine Analogue GABA_R GABA Receptor MNBP->GABA_R Agonism CNS_Dep CNS Depression GABA_R->CNS_Dep Increased Inhibition Seizures Seizures / Ataxia CNS_Dep->Seizures Leads to

Predicted piperazine-mediated neurotoxicity pathway.
Nitroaromatic-Induced Oxidative Stress

Nitroaromatic compounds are well-known for their ability to induce oxidative stress.[6] The nitro group can undergo enzymatic reduction to form nitro anion radicals. These radicals can then react with molecular oxygen to regenerate the parent nitro compound and produce superoxide radicals. This futile cycling leads to the excessive production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[23]

G Nitro Nitroaromatic Moiety (on MNBP) Enzyme Cellular Reductases (e.g., P450 Reductase) Nitro->Enzyme Reduction Radical Nitro Anion Radical Enzyme->Radical Radical->Nitro Regenerates (Futile Cycle) O2 Molecular Oxygen (O2) Radical->O2 Reacts with Superoxide Superoxide Radical (O2-) O2->Superoxide Generates ROS Increased ROS Superoxide->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage

Nitroaromatic-induced oxidative stress pathway.

Conclusion and Future Directions

This guide provides a predictive toxicological profile for this compound based on a comparative analysis of its structural components. The in vitro data suggest that MNBP is likely to exhibit significant cytotoxicity, primarily driven by the 4-nitrobenzyl moiety. The predicted acute oral toxicity places it in GHS Category 4.

The primary mechanisms of toxicity are anticipated to be a combination of piperazine-induced neurotoxicity and nitroaromatic-mediated oxidative stress.

It is imperative that these predictions are validated through empirical testing. The protocols and comparative data presented herein provide a robust framework for initiating such an investigation. Future studies should also include genotoxicity assays (e.g., Ames test, micronucleus assay) and repeated-dose toxicity studies to build a more complete safety profile for MNBP.

References

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A Comparative Benchmarking Guide: Evaluating 1-Methyl-4-(4-nitrobenzyl)piperazine Against the Reference EGFR Inhibitor, Gefitinib

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in oncology, the identification of novel small molecules with the potential to modulate key signaling pathways is a critical first step. This guide provides a comprehensive framework for benchmarking the performance of 1-Methyl-4-(4-nitrobenzyl)piperazine, a compound identified as a synthetic intermediate for tyrosine kinase inhibitors[1], against Gefitinib, a well-established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor.[2][3][4]

This document is structured to provide not just protocols, but the strategic reasoning behind the experimental design, enabling researchers to generate robust, publication-quality data. We will delve into the mechanistic underpinnings of EGFR inhibition, provide detailed methodologies for comparative assays, and offer a framework for data interpretation.

The Rationale for Comparison: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[2][5][6] In many cancers, such as non-small cell lung cancer (NSCLC) and certain breast cancers, EGFR is overexpressed or harbors activating mutations.[2][3][7] This aberrant signaling leads to uncontrolled cell growth and tumor progression.[6][8]

Gefitinib , our selected reference compound, is a selective inhibitor of the EGFR tyrosine kinase domain.[2][3] It competitively binds to the ATP-binding site of the enzyme, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][3] This ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[1][3]

Given that this compound serves as a building block for potential anticancer agents targeting tyrosine kinases, a direct comparison with a clinically relevant EGFR inhibitor like Gefitinib is a logical and scientifically rigorous approach to characterizing its potential efficacy and mechanism of action.

Visualizing the EGFR Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT ATP ATP ADP ADP ATP->ADP Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Gefitinib Gefitinib Gefitinib->P Inhibition

Caption: EGFR Signaling and Inhibition by Gefitinib.

Experimental Design: A Two-Tiered Approach for Comparative Analysis

To comprehensively benchmark this compound against Gefitinib, we propose a two-tiered experimental approach:

  • Biochemical Assay: To determine the direct inhibitory effect on the EGFR kinase enzyme.

  • Cell-Based Assay: To assess the impact on the viability and proliferation of cancer cells that are dependent on EGFR signaling.

Tier 1: In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant EGFR. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.

Protocol: ADP-Glo™ Kinase Assay for EGFR

This protocol is adapted from commercially available luminescent assays that quantify the amount of ADP produced during the kinase reaction.[9][10]

Materials:

  • Recombinant Human EGFR (active)

  • Poly(Glu, Tyr) peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[9]

  • This compound (Test Compound)

  • Gefitinib (Reference Compound)[11][12]

  • DMSO (for compound dilution)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and Gefitinib in DMSO. A typical starting concentration might be 100 µM.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µl of diluted compound or DMSO (for positive and negative controls).

    • 2 µl of diluted EGFR enzyme in kinase assay buffer.

    • 2 µl of a mixture of Poly(Glu, Tyr) substrate and ATP in kinase assay buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

The luminescence signal is proportional to the amount of ADP produced, which is indicative of kinase activity. The data should be normalized to the positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

CompoundEGFR IC50 (nM)
This compoundExperimental Value
GefitinibExperimental Value

A lower IC50 value for this compound compared to Gefitinib would suggest higher potency at the enzymatic level.

Tier 2: Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16] It measures the metabolic activity of cells, which is an indicator of their proliferative capacity.

Protocol: MTT Assay for Cancer Cell Lines

Materials:

  • A549 or another suitable EGFR-dependent cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (Test Compound)

  • Gefitinib (Reference Compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound and Gefitinib. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µl of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

The absorbance values are directly proportional to the number of viable cells. The results should be expressed as a percentage of the vehicle control. Similar to the kinase assay, a dose-response curve is generated to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

CompoundA549 Cell Line GI50 (µM)
This compoundExperimental Value
GefitinibExperimental Value

A potent compound in the biochemical assay should also demonstrate efficacy in this cell-based assay. A significant discrepancy between the IC50 and GI50 values may suggest issues with cell permeability, off-target effects, or compound stability in the cell culture medium.

Visualizing the Experimental Workflow

Workflow cluster_tier1 Tier 1: Biochemical Assay cluster_tier2 Tier 2: Cell-Based Assay T1_Start Prepare Compound Dilutions T1_Assay EGFR Kinase Assay (ADP-Glo) T1_Start->T1_Assay T1_Read Measure Luminescence T1_Assay->T1_Read T1_End Calculate IC50 T1_Read->T1_End Data_Synthesis Comparative Data Analysis T1_End->Data_Synthesis T2_Start Seed Cancer Cells T2_Treat Treat with Compounds T2_Start->T2_Treat T2_MTT MTT Assay T2_Treat->T2_MTT T2_Read Measure Absorbance T2_MTT->T2_Read T2_End Calculate GI50 T2_Read->T2_End T2_End->Data_Synthesis

Caption: Experimental Workflow for Comparative Analysis.

Synthesizing the Results: An Expert's Perspective

A successful benchmarking study will yield a clear, data-driven comparison of this compound and Gefitinib.

  • Potency: A direct comparison of the IC50 and GI50 values will establish the relative potency of the test compound.

  • Mechanism of Action: If this compound demonstrates potent inhibition in both the biochemical and cell-based assays, it strongly suggests an on-target mechanism of action similar to Gefitinib, namely the inhibition of EGFR tyrosine kinase.

  • Drug-like Properties: Discrepancies between the two tiers of the assay can provide initial insights into the compound's cell permeability and potential for off-target effects, guiding future medicinal chemistry efforts.

This structured, comparative approach provides a solid foundation for evaluating the potential of this compound as a novel tyrosine kinase inhibitor. The data generated will be invaluable for go/no-go decisions in a drug discovery pipeline and will inform the design of subsequent, more complex preclinical studies.

References

  • Wikipedia. (2024). Gefitinib. Retrieved from [Link]

  • Kim, E. S., & Lee, J. J. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Cancer Prevention, 17(2), 79–86. Retrieved from [Link]

  • MedSchool. (n.d.). Gefitinib | Drug Guide. Retrieved from [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor (EGFR) in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Retrieved from [Link]

  • PubMed. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Retrieved from [Link]

  • PubMed Central. (2017). Targeting the EGFR signaling pathway in cancer therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). The EGFR signaling pathway in breast cancers. Retrieved from [Link]

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  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • MDPI. (2024). Lipopeptides from Bacillus Probiotics Can Target Transmembrane Receptors NOX4, EGFR, PDGFR, and OCTN2 Involved in Oxidative Stress and Oncogenesis. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from [Link]

  • PubMed Central. (2013). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Retrieved from [Link]

  • European Respiratory Journal. (2009). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. Retrieved from [Link]

  • PubMed Central. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved from [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Drugs.com. (2025). Erlotinib Monograph for Professionals. Retrieved from [Link]

  • NCBI Bookshelf. (2024). Erlotinib. Retrieved from [Link]

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Illuminating the Molecular Underpinnings: A Comparative Guide to Confirming the Binding Site of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise binding site of a small molecule is paramount to elucidating its mechanism of action and advancing structure-activity relationship (SAR) studies. This guide provides a comprehensive, technically-grounded framework for confirming the binding site of 1-Methyl-4-(4-nitrobenzyl)piperazine, a compound for which the direct binding target is not extensively documented. We will navigate a multi-pronged approach, integrating computational predictions with a suite of robust biophysical and cell-based validation techniques. This guide will not only outline the "how" but also delve into the "why" of each experimental choice, ensuring a self-validating and scientifically rigorous workflow.

While direct binding data for this compound is scarce, the structurally similar compound, 1-Methyl-4-(4-nitrophenyl)piperazine, has been utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1]. Furthermore, the piperazine moiety is a common scaffold in a variety of biologically active compounds, including those with anthelmintic and antimicrobial properties[2][3]. Based on these preliminary indicators, this guide will use a hypothetical scenario where a researcher is investigating the potential interaction of this compound with a protein kinase, such as EGFR, as a case study.

Part 1: In Silico Prediction - Charting the Putative Binding Landscape

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses about potential binding sites.[4][5][6][7][8] These approaches can be broadly categorized into sequence-based and structure-based methods. Given the availability of numerous protein kinase crystal structures, a structure-based approach is highly recommended.

Experimental Protocol: Computational Docking and Binding Site Prediction

  • Target Protein Structure Preparation:

    • Obtain a high-resolution crystal structure of the target kinase domain (e.g., from the Protein Data Bank - PDB).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to ionizable residues using software like Schrödinger's Protein Preparation Wizard or UCSF Chimera.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS, MMFF94).

  • Binding Site Prediction:

    • Utilize binding site prediction algorithms to identify potential pockets on the protein surface. Tools like SiteMap (Schrödinger), Fpocket, or DeepSite can be employed.[7] These programs typically identify cavities and assess their potential for ligand binding based on geometric and physicochemical properties.

  • Molecular Docking:

    • Perform molecular docking of the prepared ligand into the predicted binding sites of the target protein using software such as AutoDock, Glide, or GOLD.

    • Analyze the resulting docking poses based on scoring functions, which estimate the binding affinity, and clustering of poses. The top-ranked poses will provide hypotheses about the specific amino acid residues involved in the interaction.

Rationale for this Approach: This initial computational phase is a cost-effective strategy to narrow down the vast conformational space of protein-ligand interactions. It generates specific, testable hypotheses that will guide the subsequent experimental validation steps.

Part 2: Biophysical Validation - Quantifying the Interaction

Once a putative binding site is identified, a panel of biophysical techniques should be employed to confirm a direct interaction between this compound and the target protein and to quantify the binding affinity and thermodynamics.[9][10][11][12][] The use of multiple orthogonal techniques is crucial for robust validation.[11][14]

Tier 1: Initial Hit Confirmation

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

DSF is a rapid and high-throughput method to assess whether a ligand binds to and stabilizes a protein.[11]

Experimental Protocol: Differential Scanning Fluorimetry

  • Mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

  • Add varying concentrations of this compound to the protein-dye mixture.

  • Subject the samples to a temperature gradient in a real-time PCR instrument.

  • Monitor the fluorescence intensity. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates binding and stabilization.

Table 1: Representative DSF Data

Compound Concentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C)
0 (Control)45.20
146.10.9
1048.53.3
5050.14.9
10050.85.6
Tier 2: In-depth Characterization of Binding

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions.[10][12][] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol: Isothermal Titration Calorimetry

  • Load the purified target protein into the sample cell of the ITC instrument.

  • Load a concentrated solution of this compound into the injection syringe.

  • Perform a series of small injections of the ligand into the protein solution.

  • Measure the heat changes associated with each injection.

  • Fit the resulting data to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on binding events, including the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[10][11][]

Experimental Protocol: Surface Plasmon Resonance

  • Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Flow a series of concentrations of this compound over the chip surface.

  • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

  • Fit the association and dissociation curves to a kinetic model to determine ka, kd, and KD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution structural information about the binding site.[10][11][] Ligand-observe NMR experiments like Saturation Transfer Difference (STD) NMR can identify which parts of the small molecule are in close proximity to the protein. Protein-observe NMR, such as Chemical Shift Perturbation (CSP) mapping, can pinpoint the amino acid residues in the protein that are affected by ligand binding.

Experimental Workflow: Biophysical Validation

G cluster_0 Biophysical Validation Workflow start Putative Binding Site from In Silico Prediction dsf Differential Scanning Fluorimetry (DSF) - Initial Hit Confirmation - Thermal Stabilization start->dsf Screen for direct binding itc Isothermal Titration Calorimetry (ITC) - Thermodynamics (Kd, ΔH, ΔS) - Stoichiometry dsf->itc If positive hit spr Surface Plasmon Resonance (SPR) - Kinetics (ka, kd) - Affinity (KD) dsf->spr If positive hit validated_binding Validated Direct Binding itc->validated_binding spr->validated_binding nmr Nuclear Magnetic Resonance (NMR) - Structural Details - Binding Site Mapping (CSP) validated_binding->nmr For structural confirmation

Caption: A workflow for the biophysical validation of a predicted binding interaction.

Part 3: Cellular and Structural Confirmation - Probing the Interaction in a Biological Context

Confirming that the binding interaction observed in vitro is relevant in a cellular context is a critical step. Furthermore, obtaining high-resolution structural information can definitively confirm the binding site.

Chemical Proteomics

Chemical proteomics, particularly using photoaffinity probes, is a powerful technique to identify the binding partners of a small molecule within a complex cellular environment.

Experimental Protocol: Photoaffinity Labeling

  • Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine) and a tag for enrichment (e.g., biotin).

  • Incubate live cells or cell lysates with the photoaffinity probe.

  • Expose the samples to UV light to induce covalent cross-linking of the probe to its binding partners.

  • Lyse the cells (if not already done) and enrich the biotin-tagged proteins using streptavidin beads.

  • Identify the enriched proteins by mass spectrometry.

Site-Directed Mutagenesis

To confirm the importance of specific amino acid residues in the binding pocket predicted by docking and potentially confirmed by NMR, site-directed mutagenesis can be performed.

Experimental Protocol: Site-Directed Mutagenesis

  • Introduce point mutations into the gene encoding the target protein to change the amino acids predicted to be critical for binding.

  • Express and purify the mutant proteins.

  • Characterize the binding of this compound to the mutant proteins using one of the biophysical techniques described above (e.g., ITC or SPR). A significant loss of binding affinity for a mutant protein confirms the importance of the mutated residue in the binding interaction.

X-ray Crystallography

The most definitive method for confirming a binding site is to solve the co-crystal structure of the ligand bound to its target protein.

Experimental Protocol: X-ray Crystallography

  • Co-crystallize the purified target protein with this compound.

  • Collect X-ray diffraction data from the crystals.

  • Solve and refine the crystal structure to visualize the electron density corresponding to the bound ligand and its interactions with the protein.

Logical Flow for Binding Site Confirmation

G cluster_1 Overall Binding Site Confirmation Strategy in_silico In Silico Prediction (Docking) biophysical Biophysical Validation (ITC, SPR, DSF) in_silico->biophysical Hypothesis Generation cellular Cellular Target Engagement (Chemical Proteomics) biophysical->cellular Validate in situ structural High-Resolution Structural Confirmation (X-ray Crystallography, NMR) biophysical->structural Definitive Confirmation mutagenesis Site-Directed Mutagenesis biophysical->mutagenesis Validate key residues confirmed_site Confirmed Binding Site and Mechanism cellular->confirmed_site structural->confirmed_site mutagenesis->confirmed_site

Caption: A comprehensive strategy for confirming a small molecule's binding site.

Part 4: Comparative Analysis - Benchmarking Against Alternatives

Once the binding site and affinity of this compound are established, it is crucial to compare its performance with other known ligands targeting the same site. This comparative analysis provides context for the compound's potency and potential for further development.

Table 2: Comparative Binding Data for a Hypothetical Kinase Target

CompoundBinding Affinity (KD) (nM)Binding Kinetics (residence time)Cellular Potency (IC50) (µM)
This compound [Experimental Value][Experimental Value][Experimental Value]
Known Inhibitor A1530 min0.1
Known Inhibitor B1505 min1.2
Fragment Hit C50,000< 1 sec>100

This table allows for a direct comparison of the binding characteristics of this compound with established benchmarks, providing valuable insights into its potential as a lead compound.

Conclusion

Confirming the binding site of a novel compound like this compound requires a systematic and multi-faceted approach. By integrating in silico predictions with a suite of orthogonal biophysical, cellular, and structural validation techniques, researchers can build a robust and self-validating case for a specific molecular interaction. This guide provides a detailed roadmap for such an endeavor, emphasizing the causal logic behind each experimental choice to ensure scientific integrity and accelerate the path from a promising molecule to a well-characterized chemical probe or drug candidate.

References

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  • Elucidating Protein-Ligand Interactions Using High Throughput Biophysical Techniques. (n.d.). ResearchGate.
  • Zhang, Y., et al. (2020). Exploring the computational methods for protein-ligand binding site prediction. Computational and Structural Biotechnology Journal, 18, 417-426. Retrieved from [Link]

  • Ghersi, D., & Sanchez, R. (n.d.). Beyond structural genomics: computational approaches for the identification of ligand binding sites in protein structures. DigitalCommons@UNO.
  • Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 23-48). Humana Press. Retrieved from [Link]

  • Xie, Z. R., & Hwang, M. J. (2015). Methods for predicting protein-ligand binding sites. Methods in Molecular Biology, 1215, 383-398. Retrieved from [Link]

  • Kozlov, D., et al. (2025). Computational methods for binding site prediction on macromolecules. Quarterly Reviews of Biophysics. Retrieved from [Link]

  • Exploring the Computational Methods for Protein- Ligand Binding Site Prediction. (2020). ResearchGate.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. (2024). ACS Omega. Retrieved from [Link]

  • Enhanced Mapping of Small Molecule Binding Sites in Cells. (2024). bioRxiv. Retrieved from [Link]

  • Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. (n.d.). ScienceDirect. Retrieved from [Link]

  • Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. (2021). YouTube. Retrieved from [Link]

  • A guide to analysing binding sites in protein structures. (2021). YouTube. Retrieved from [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Computational evaluation of protein – small molecule binding. (n.d.). Current Opinion in Structural Biology. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (n.d.). Molecules. Retrieved from [Link]

  • Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. (n.d.). PLOS ONE. Retrieved from [Link]

  • What is the mechanism of Piperazine? (2024). Patsnap Synapse. Retrieved from [Link]

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The Piperazine Scaffold: A Comparative Pharmacokinetic Study of Trazodone, Perphenazine, and Cyclizine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperazine Ring in Drug Design

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its structural simplicity, coupled with the ability to easily modify the N1 and N4 positions, allows for the fine-tuning of physicochemical and pharmacological properties.[2] The presence of the two nitrogen atoms often imparts favorable characteristics such as improved aqueous solubility, oral bioavailability, and desirable absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4] These attributes have led to the incorporation of the piperazine moiety into a vast array of clinically successful drugs across diverse therapeutic areas, including antidepressants, antipsychotics, antihistamines, and anti-infective agents.[1][5]

Understanding the pharmacokinetic (PK) behavior of these derivatives is paramount for drug development professionals. The journey of a drug through the body—its absorption into the bloodstream, distribution to tissues, metabolic transformation, and eventual excretion—dictates its efficacy and safety profile. This guide provides an in-depth comparative analysis of the pharmacokinetics of three distinct piperazine derivatives: Trazodone (an antidepressant), Perphenazine (a typical antipsychotic), and Cyclizine (an antihistamine). By examining their divergent PK profiles, we can elucidate how structural modifications on the core piperazine scaffold influence their interaction with biological systems, offering valuable insights for the rational design of future therapeutic agents.

Comparative Pharmacokinetic Profiles

The following table summarizes key pharmacokinetic parameters for Trazodone, Perphenazine, and Cyclizine, providing a quantitative basis for our comparative discussion. It is important to note that these values represent averages and can exhibit significant inter-individual variability due to factors like genetics, age, and co-administered medications.

Parameter Trazodone Perphenazine Cyclizine
Therapeutic Class Antidepressant (SARI)Antipsychotic (Typical)Antihistamine (H1 Antagonist)
Oral Bioavailability (F) 63–80%[6]~40%[7][8]~50-80%[9]
Time to Peak (Tmax) ~1 hour (fasting)[10][11]1–3 hours[12]~2 hours[13][14]
Protein Binding 89–95%[6][10]HighNot extensively specified
Elimination Half-life (t½) Biphasic: 3–6 hours, then 5–9 hours[5][11]8–12 hours[7][15]~20 hours[3][13]
Metabolism Extensive hepatic; primarily CYP3A4, also CYP2D6[6][10][16]Extensive hepatic; first-pass effect; primarily CYP2D6[12][17]Extensive hepatic; N-demethylation; may involve CYP2D6[1][9][18]
Active Metabolite(s) m-chlorophenylpiperazine (mCPP)[2][10]7-hydroxyperphenazine[12][17]Norcyclizine (less active)[1][18]
Primary Excretion Route Urine (70–75%)[6]Urine[15]Renal (metabolites)[3]

Elucidating Pharmacokinetics: Experimental Protocols

To generate the robust data presented above, a series of well-defined preclinical experiments are necessary. The following protocols outline a standard workflow for a comparative pharmacokinetic study in a rodent model, which serves as a foundational step in drug development.[18] The choice of an in vivo model like the rat is crucial as it provides an integrated biological system to study the complex interplay of ADME processes.[19][20]

Protocol 1: Single-Dose Pharmacokinetic Study in Rats (Oral & Intravenous)

This experiment is fundamental to determining key PK parameters, including bioavailability, clearance, and volume of distribution. The inclusion of an intravenous (IV) arm is essential as it provides a direct measure of systemic circulation, allowing for the calculation of absolute oral bioavailability.[19]

Objective: To determine and compare the pharmacokinetic profiles of Trazodone, Perphenazine, and Cyclizine following single oral (PO) and intravenous (IV) administrations in rats.

Materials:

  • Sprague-Dawley or Wistar rats (male, 200-250g)

  • Test compounds: Trazodone HCl, Perphenazine, Cyclizine HCl

  • Formulation vehicles (e.g., Saline for IV; 0.5% Carboxymethylcellulose for PO)

  • Dosing syringes, oral gavage needles, IV catheters

  • Blood collection tubes (e.g., with K2-EDTA anticoagulant)

  • Centrifuge, vortex mixer

  • -80°C freezer for sample storage

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization & Preparation:

    • House animals in controlled conditions (22±2°C, 12h light/dark cycle) for at least one week prior to the study.[21]

    • Fast animals overnight (approx. 12 hours) before dosing, with free access to water. This minimizes variability in gastrointestinal absorption.[21]

    • Divide rats into experimental groups (n=5-6 per group/route) for each compound.

  • Dose Preparation & Administration:

    • Prepare sterile, clear solutions for IV administration (e.g., 1 mg/mL in saline).

    • Prepare uniform suspensions for PO administration (e.g., 2 mg/mL in 0.5% CMC-Na).

    • IV Administration: Administer the drug solution as a slow bolus via a lateral tail vein catheter (e.g., a dose of 5 mg/kg).[19]

    • PO Administration: Administer the drug suspension via oral gavage (e.g., a dose of 10 mg/kg).[19]

  • Blood Sampling:

    • Collect serial blood samples (~0.2-0.3 mL) from the tail vein or other appropriate site.[21]

    • A typical sampling schedule would be:

      • IV Route: Pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

      • PO Route: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[21]

    • The selection of time points is critical to accurately capture the absorption, distribution, and elimination phases of the drug.[22]

  • Sample Processing & Storage:

    • Collect blood into tubes containing an anticoagulant.

    • Immediately centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis. This ensures the stability of the drug and its metabolites.

  • Bioanalysis via LC-MS/MS:

    • Develop and validate a sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the parent drug and its major active metabolite(s) in plasma.[20]

    • Sample preparation typically involves protein precipitation with acetonitrile, followed by centrifugation.

    • Quantify concentrations against a standard curve prepared in blank plasma.

  • Pharmacokinetic Data Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Parameters include: Cmax (Maximum Concentration), Tmax (Time to Cmax), AUC (Area Under the Curve), t½ (Elimination Half-life), CL (Clearance), and Vd (Volume of Distribution).

    • Calculate absolute oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizing the Workflow

The logical flow of this crucial preclinical study is depicted below.

G cluster_prep Preparation Phase cluster_dose Dosing Phase cluster_sample Sampling & Processing cluster_analysis Analysis Phase acclimatize Animal Acclimatization (≥ 1 week) fasting Overnight Fasting (12 hours) acclimatize->fasting grouping Group Allocation (IV & PO Arms, n=5-6) fasting->grouping iv_admin Intravenous (IV) Administration grouping->iv_admin po_admin Oral (PO) Administration grouping->po_admin blood_collection Serial Blood Sampling (0-24 hours) iv_admin->blood_collection po_admin->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage lcms LC-MS/MS Bioanalysis storage->lcms pk_calc PK Parameter Calculation (NCA) lcms->pk_calc report Comparative Report Generation pk_calc->report

Workflow for a preclinical in vivo pharmacokinetic study.

Discussion: Structure, Metabolism, and Pharmacokinetic Divergence

The data reveals significant pharmacokinetic differences among the three piperazine derivatives, which can be directly linked to their chemical structures and resulting metabolic pathways.

1. Absorption and Bioavailability: Perphenazine exhibits the lowest oral bioavailability (~40%), which is attributed to a significant first-pass metabolism in the liver.[7][8] Its lipophilic phenothiazine moiety makes it susceptible to extensive hepatic extraction before reaching systemic circulation.[15] Trazodone and Cyclizine show better bioavailability (up to 80%), indicating more efficient absorption and/or less extensive first-pass clearance.[6][9] The triazolopyridine group in Trazodone and the less complex structure of Cyclizine likely contribute to this difference.

2. Metabolism and the Role of Cytochrome P450: Metabolism is the primary driver of pharmacokinetic variability among these compounds. The liver's cytochrome P450 (CYP) enzyme system is central to their biotransformation.

  • Trazodone is extensively metabolized, primarily by CYP3A4 , to form its major active metabolite, m-chlorophenylpiperazine (mCPP).[6][10][23] CYP2D6 also plays a role in its metabolic pathways.[16] This reliance on CYP3A4, a major drug-metabolizing enzyme, makes Trazodone susceptible to numerous drug-drug interactions.[6]

  • Perphenazine's metabolism is dominated by CYP2D6 , leading to hydroxylation and other modifications.[12][17] This is clinically significant because CYP2D6 is subject to genetic polymorphism, meaning individuals can be "poor," "intermediate," or "extensive" metabolizers.[12] Poor metabolizers will clear Perphenazine more slowly, leading to higher plasma concentrations and an increased risk of side effects from a standard dose.[12]

  • Cyclizine undergoes N-demethylation to its less active metabolite, norcyclizine.[18] While its full metabolic profile is less characterized, studies suggest that CYP2D6 may be involved in this process.[1]

The diagram below illustrates the generalized metabolic fate of a piperazine derivative, highlighting the key enzymatic pathways.

G cluster_absorption cluster_liver Hepatic Metabolism (Liver) cluster_excretion drug_po Piperazine Derivative (Oral Administration) cyp3a4 CYP3A4 drug_po->cyp3a4 First-Pass Metabolism cyp2d6 CYP2D6 drug_po->cyp2d6 First-Pass Metabolism other_cyp Other CYPs / FMOs drug_po->other_cyp First-Pass Metabolism urine Renal Excretion (Urine) drug_po->urine Systemic Circulation & Elimination metabolite1 Active Metabolite (e.g., mCPP) cyp3a4->metabolite1 metabolite2 Inactive Metabolite cyp2d6->metabolite2 other_cyp->metabolite2 phase_ii Phase II Enzymes (e.g., UGTs) conjugate Glucuronide/Sulfate Conjugate phase_ii->conjugate metabolite1->phase_ii metabolite1->urine Systemic Circulation & Elimination metabolite2->phase_ii metabolite2->urine Systemic Circulation & Elimination conjugate->urine Systemic Circulation & Elimination

Generalized metabolic pathways for piperazine derivatives.

3. Distribution and Elimination: All three drugs are widely distributed in the body, which is expected for centrally-acting agents that must cross the blood-brain barrier. Trazodone's high protein binding (89-95%) means that only a small fraction of the drug in the plasma is free to exert its pharmacological effect at any given time.[6] The most striking difference is in the elimination half-life. Cyclizine has the longest half-life at approximately 20 hours, suggesting it is cleared more slowly from the body, allowing for less frequent dosing.[13] In contrast, Trazodone and Perphenazine have shorter half-lives, necessitating multiple daily doses to maintain steady-state concentrations for therapeutic effect.[5][7]

Conclusion and Implications for Drug Development

This comparative guide demonstrates that while Trazodone, Perphenazine, and Cyclizine share a common piperazine core, their pharmacokinetic profiles are remarkably distinct. These differences are primarily dictated by the nature of the substituents on the piperazine ring, which in turn govern their susceptibility to specific metabolic enzymes, particularly CYP3A4 and CYP2D6.

For researchers and drug development professionals, these findings underscore several key principles:

  • Structure-ADME Relationships are Critical: Minor structural modifications can lead to major changes in bioavailability, metabolic stability, and half-life. Understanding these relationships is essential for lead optimization.

  • Metabolic Pathway Identification is Paramount: Early identification of the primary metabolizing enzymes (e.g., via in vitro studies with recombinant CYPs) is crucial for predicting potential drug-drug interactions and genetic variabilities in patient populations.

  • The "One-Size-Fits-All" Approach Fails: The diverse pharmacokinetics of piperazine derivatives highlight that a single scaffold can be tailored to achieve vastly different therapeutic profiles, from the rapid action and clearance needed for some conditions to the prolonged exposure required for others.

By leveraging these insights, scientists can more effectively design novel piperazine derivatives with optimized pharmacokinetic properties, ultimately leading to the development of safer and more effective medicines.

References

  • Wikipedia. Trazodone. [Link]

  • Characterization of trazodone metabolic pathways and species-specific profiles. (2025). Research Square. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methyl-4-(4-nitrobenzyl)piperazine, synthesizing technical data with field-proven safety practices to ensure a self-validating and trustworthy procedure.

Understanding the Compound: Hazard Profile and Chemical Characteristics

Before initiating any disposal procedure, a thorough understanding of the subject compound is critical. This compound is a substituted piperazine derivative containing a nitroaromatic moiety. This structure informs its hazard profile and dictates the necessary disposal precautions.

Key Chemical Information:

PropertyValueSource
Chemical Formula C₁₁H₁₅N₃O₂PubChem
Molar Mass 221.26 g/mol PubChem
Appearance Yellow granules/solidCole-Parmer MSDS
Primary Hazards Skin irritation, serious eye irritation, may cause respiratory irritation.Fisher Scientific SDS[1]

The presence of the nitro group and the piperazine ring are the primary drivers of its chemical reactivity and potential hazards. Nitroaromatic compounds can be thermally sensitive and may produce toxic nitrogen oxides (NOx) upon decomposition[2][3]. Piperazine derivatives, as a class, are often basic and can be corrosive. Therefore, the disposal plan must mitigate risks associated with skin and eye contact, inhalation, and potential chemical incompatibilities.

The Core Principle: Professional Disposal is Mandatory

Based on a comprehensive review of safety data sheets and regulatory guidelines, there is no standardized, validated protocol for the in-lab chemical neutralization or deactivation of this compound that is broadly accepted as safe and effective for routine use. The consistent recommendation from all safety data sheets is to dispose of the material through an approved and licensed hazardous waste disposal company [1][4].

The causality behind this directive is rooted in the compound's complex structure. The nitroaromatic group is generally resistant to simple degradation and attempts at neutralization could lead to uncontrolled reactions or the generation of other hazardous intermediates. Professional waste management facilities are equipped with the necessary high-temperature incinerators or other specialized technologies to destroy the compound completely and safely, in compliance with environmental regulations.

Procedural Workflow for Waste Management

The following step-by-step process provides a self-validating system for the safe collection, storage, and preparation of this compound waste for professional disposal.

Before handling the compound, either in its pure form or as waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If significant dust is generated, a NIOSH/MSHA-approved respirator may be necessary.

This level of PPE is mandated by the identified hazards of skin, eye, and respiratory irritation.

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Solid Waste:

    • Collect pure this compound, contaminated spatulas, weigh boats, and contaminated consumables (e.g., gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible liquid waste container.

    • Segregate halogenated and non-halogenated solvent waste streams.

    • Avoid mixing aqueous waste with organic solvent waste.

The rationale for strict segregation is to prevent inadvertent chemical reactions. For instance, mixing a basic piperazine compound with an acid could cause a vigorous exothermic reaction.

Adherence to proper container management and labeling protocols is a regulatory requirement and essential for safety.

  • Container Selection: Use containers that are compatible with the chemical waste. For solid waste, a high-density polyethylene (HDPE) pail or drum is suitable. For liquid waste, use a designated solvent or aqueous waste container.

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

  • Container Status: Keep waste containers closed at all times, except when adding waste. This prevents the release of vapors and protects the lab environment.

Store the designated hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

  • Store the container away from heat, sparks, and open flames.

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide the waste manifest with the accurate chemical name and quantity.

  • The waste will be transported and disposed of in accordance with U.S. Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA)[5][6][7].

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Small Spills: For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it into the designated hazardous waste container.

  • Large Spills: Evacuate the area and contact your institution's EHS or emergency response team.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the procedural logic for the safe disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_collect Phase 2: Waste Collection & Segregation cluster_store Phase 3: Storage & Transfer cluster_dispose Phase 4: Final Disposition A Identify Waste (Pure compound, solutions, contaminated materials) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Always C Select Compatible Hazardous Waste Container B->C D Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-Halogenated) C->D E Add Waste to Container D->E F Label Container Correctly ('HAZARDOUS WASTE', Chemical Name, Date) E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment G->H I Contact EHS/Licensed Contractor for Pickup H->I J Professional Disposal (e.g., High-Temperature Incineration) per EPA/DOT Regulations I->J

Caption: Disposal workflow for this compound.

References

  • PubChem. 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • Science of The Total Environment. Investigation of thermal decomposition of nitrobenzene: An energetic material.[Link]

  • ResearchGate. Thermal stability of nitrobenzyl halogenides.[Link]

  • ResearchGate. Thermal Stability of Nitrobenzyl Halogenides.[Link]

  • ChemRxiv. Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde.[Link]

  • Cenmed Enterprises. 1-Methyl-4-(4-nitrophenyl)piperazine (C007B-220335).[Link]

  • ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds.[Link]

  • U.S. Compliance. DOT Hazardous Materials – Understanding the Core Requirements.[Link]

  • HW Drugs. EPA Subpart P Regulations.[Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • Regulations.gov. Identification and Listing of Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency. Waste Code.[Link]

  • Federal Motor Carrier Safety Administration. How to Comply with Federal Hazardous Materials Regulations.[Link]

  • U.S. Department of Transportation. Check the Box: Getting Started with Shipping Hazmat.[Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.[Link]

  • Department of Transportation. Hazardous Materials (HM) Shipping Papers.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • U.S. Environmental Protection Agency. Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.[Link]

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  • YouTube. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.[Link]

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A Senior Application Scientist's Guide to Handling 1-Methyl-4-(4-nitrobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 1-Methyl-4-(4-nitrobenzyl)piperazine (CAS No. 70261-81-3), a substituted piperazine derivative.[1][2] Ensuring the safety of laboratory personnel is paramount. This guide provides essential, field-tested safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.

Our approach is grounded in a comprehensive hazard assessment. While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can establish a robust safety protocol by analyzing the known hazards of a closely related analog, 1-Methyl-4-(4-nitrophenyl)piperazine, and the parent piperazine class. This methodology allows us to anticipate and mitigate risks effectively.

The primary analogue, 1-Methyl-4-(4-nitrophenyl)piperazine, is consistently classified with the following hazard statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Furthermore, the broader piperazine family of compounds is known to present risks of severe skin burns, eye damage, and potential skin or respiratory sensitization.[5][6] Therefore, we will operate under the precautionary principle that this compound presents, at a minimum, these irritation hazards.

I. The First Line of Defense: Engineering and Administrative Controls

Before any Personal Protective Equipment (PPE) is even selected, your environment and procedures must be optimized to minimize exposure.

  • Ventilation: All handling of this compound, including weighing, reconstitution, and aliquoting, must occur within a certified chemical fume hood.[7][8] This is non-negotiable and serves as the primary barrier to respiratory exposure.

  • Restricted Access: Designate a specific area within the lab for handling this compound. Only personnel directly involved in the procedure and trained on its hazards should be allowed in this area.

  • Hygiene Practices: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][8] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[7]

II. Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and understood. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItem SpecificationRationale and Causality
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions.Protects against accidental splashes and airborne particles, directly addressing the risk of serious eye irritation (H319).
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against skin contact to prevent irritation (H315). Gloves must be inspected for integrity before each use and changed immediately if contaminated.
Body Protection Fully-buttoned laboratory coat.Protects skin on the arms and torso from contamination. Should be laundered separately from personal clothing.[7]
Respiratory Protection Generally not required if all work is performed in a fume hood.A NIOSH-approved respirator with an appropriate cartridge may be necessary for spill cleanup or if engineering controls fail.[8]

III. Procedural Guidance: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to be a self-validating system, where each step logically reinforces the safety of the next.

A. Preparation and Donning PPE
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary equipment (spatulas, vials, solvents, waste containers) and place them within the fume hood to minimize movement in and out of the controlled space.

  • Don PPE:

    • Put on the laboratory coat and fasten it completely.

    • Don safety glasses or goggles.

    • Perform hand hygiene.

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

B. Chemical Handling
  • Weighing: If weighing the solid, perform this task in the fume hood on a draft shield-protected balance to prevent dispersal of the powder.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. Keep the container capped when not in use.

  • Experimental Use: Keep all vessels containing the compound within the fume hood and capped. Use caution when transferring solutions.

C. Doffing PPE and Disposal
  • Decontamination: Before leaving the fume hood, wipe down any contaminated surfaces and equipment.

  • Glove Removal: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly.

  • Coat and Eye Protection Removal: Remove your lab coat and eye protection.

This logical flow is visualized in the diagram below.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Exit Phase Verify 1. Verify Fume Hood Functionality Assemble 2. Assemble All Materials in Hood Verify->Assemble Donning 3. Don PPE: Coat -> Goggles -> Gloves Assemble->Donning Weigh 4. Weigh Compound Donning->Weigh Prepare 5. Prepare Solution Weigh->Prepare Experiment 6. Perform Experiment Prepare->Experiment Decon 7. Decontaminate Work Surface Experiment->Decon Doff_Gloves 8. Doff & Dispose of Gloves Decon->Doff_Gloves Wash 9. Wash Hands Doff_Gloves->Wash Doff_Coat 10. Doff Coat & Goggles Wash->Doff_Coat

Caption: Safe handling workflow for this compound.

IV. Spill and Disposal Plan

Emergency Spill Response:

  • Evacuate: Alert others and evacuate the immediate area.

  • Isolate: If safe to do so, close the fume hood sash.

  • Report: Inform your supervisor and institutional safety office immediately.

  • Cleanup: Only trained personnel with appropriate respiratory protection should clean up spills. Use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[7]

Waste Disposal:

  • All solid waste, contaminated gloves, and absorbent materials must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused solutions should be collected in a designated, labeled hazardous waste container for liquid chemical waste.

  • Follow all institutional and local regulations for hazardous waste disposal.[9]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work. This protocol is not merely a set of rules but a system designed for thoughtful, safe, and effective science.

References

  • 1-(4-Nitrobenzyl)-4-methylpiperazine . ChemBK. [Link]

  • 1-Methyl-4-nitrosopiperazine Safety and Hazards . PubChem, National Institutes of Health. [Link]

  • 1-Methyl-4-(4-nitrophenyl)piperazine Product Information . Cenmed Enterprises. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.